Dihydropyrimidine-2,4,5(3H)-trione
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-diazinane-2,4,5-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O3/c7-2-1-5-4(9)6-3(2)8/h1H2,(H2,5,6,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXOOGHQVPKHPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C(=O)NC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40964293 | |
| Record name | 2,6-Dihydroxypyrimidin-5(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40964293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
496-76-4 | |
| Record name | Isobarbituric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=496-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxyuracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496764 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isobarbituric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95958 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-Dihydroxypyrimidin-5(4H)-one | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID40964293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dihydropyrimidine-2,4,5(3H)-trione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.119 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOBARBITURIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/438WJI1S49 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
synthesis and characterization of Dihydropyrimidine-2,4,5(3H)-trione
An In-Depth Technical Guide to the Synthesis and Characterization of Dihydropyrimidine-2,4,5(3H)-trione
Abstract
Dihydropyrimidine-2,4,5(3H)-trione, known colloquially as isobarbituric acid or 5-hydroxyuracil, is a pyrimidine derivative of significant interest in medicinal chemistry and molecular biology. As an oxidized form of cytosine, it serves as a crucial biomarker for oxidative DNA damage and is implicated in mutagenesis.[1] Beyond its biological relevance, its scaffold represents a versatile building block for the synthesis of a wide array of bioactive compounds, leveraging the rich chemistry of the dihydropyrimidine core.[2][3][4] This guide provides a comprehensive technical overview of the synthesis, characterization, and potential applications of dihydropyrimidine-2,4,5(3H)-trione, tailored for researchers, scientists, and professionals in drug development.
Introduction: The Significance of Dihydropyrimidine-2,4,5(3H)-trione
The pyrimidine nucleus is a cornerstone of numerous biologically active molecules, including the nucleobases that constitute DNA and RNA.[2] Dihydropyrimidine-2,4,5(3H)-trione (Figure 1) holds a unique position within this class of compounds. It is endogenously produced through the oxidative deamination of cytosine by reactive oxygen species, a process linked to cellular stress and aging.[1] Its ability to form stable base pairs with all four canonical DNA bases makes it a potent mutagenic lesion.[1]
From a synthetic chemistry perspective, the trione functionality within the dihydropyrimidine ring offers multiple reactive sites for further elaboration. This makes it an attractive precursor for developing novel therapeutic agents, ranging from antiviral to anticancer drugs.[2][5][6] This guide will elucidate a robust synthetic pathway to access this molecule and detail the analytical techniques required for its unambiguous characterization.
Figure 1: Structure of Dihydropyrimidine-2,4,5(3H)-trione
Caption: Chemical structure of Dihydropyrimidine-2,4,5(3H)-trione.
Synthesis of Dihydropyrimidine-2,4,5(3H)-trione: A Mechanistic Approach
The synthesis of the dihydropyrimidine core is classically achieved through the Biginelli reaction or related condensation methodologies.[7][8] For the preparation of dihydropyrimidine-2,4,5(3H)-trione, a targeted approach involving the condensation of diethyl 2-oxomalonate (also known as diethyl ketomalonate) with urea is employed. This method is an adaptation of the well-established synthesis of barbituric acid, where diethyl malonate is the starting material.[9][10][11] The key distinction lies in the use of an oxidized malonic ester to introduce the C5-carbonyl group.
Causality Behind Experimental Choices
-
Choice of Precursors: Diethyl 2-oxomalonate provides the three-carbon backbone with the necessary carbonyl group at the central carbon (which becomes C5 of the pyrimidine ring). Urea serves as the source of the two nitrogen atoms and the C2 carbonyl group.
-
Role of the Base: A strong base, typically sodium ethoxide prepared in situ from sodium metal and absolute ethanol, is crucial. The base deprotonates urea, transforming it into a more potent nucleophile capable of attacking the electrophilic carbonyl carbons of the diethyl 2-oxomalonate.[12]
-
Reaction Conditions: The reaction is driven to completion by heating under reflux. The use of absolute ethanol is critical to prevent hydrolysis of the ester and the sodium ethoxide. Subsequent acidification of the reaction mixture protonates the initially formed salt, leading to the precipitation of the final product.
Reaction Mechanism
The synthesis proceeds via a base-catalyzed condensation-cyclization mechanism, as illustrated below.
Caption: Potential mass spectrometry fragmentation pathways.
Other Analytical Techniques
-
Melting Point: Dihydropyrimidine-2,4,5(3H)-trione has a high melting point, typically reported as >300 °C with decomposition, which is characteristic of such heterocyclic compounds with strong intermolecular hydrogen bonding.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the synthesized compound. A reverse-phase C18 column with a polar mobile phase (e.g., water/acetonitrile or water/methanol with a buffer) would be a suitable starting point for method development.
Applications in Drug Development and Research
The dihydropyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in a wide range of therapeutic agents. [2][4]Dihydropyrimidine-2,4,5(3H)-trione serves as a valuable intermediate and building block for the synthesis of more complex molecules with potential biological activity. [5][6]
-
Antiviral Agents: Many modified nucleosides with antiviral activity are based on the pyrimidine core. The reactive sites on dihydropyrimidine-2,4,5(3H)-trione can be functionalized to create novel nucleoside and non-nucleoside analogues for screening against viral targets. [13][14]* Anticancer Agents: The dihydropyrimidine skeleton is found in several anticancer drugs. [2][4]Derivatives of dihydropyrimidine-2,4,5(3H)-trione can be synthesized and evaluated for their ability to inhibit various cancer-related enzymes or pathways.
-
Biomarker of Oxidative Stress: In a research context, the compound itself and its nucleoside derivatives are important standards for the analytical detection of oxidative DNA damage in biological systems. [1]
Conclusion
This guide has provided an in-depth overview of the synthesis and characterization of dihydropyrimidine-2,4,5(3H)-trione. The synthetic route presented is robust and based on well-established chemical principles, offering a reliable method for accessing this important molecule. The detailed characterization workflow, including NMR, IR, and MS, provides a framework for confirming the identity and purity of the synthesized product. Given its biological significance and synthetic versatility, dihydropyrimidine-2,4,5(3H)-trione is poised to remain a molecule of high interest for researchers in medicinal chemistry, drug discovery, and molecular biology.
References
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Use of Barbituric Acid as a Precursor for the Synthesis of Bioactive Compound. (URL: [Link])
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Barbituric acid - Organic Syntheses Procedure. (URL: [Link])
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Give the synthesis of Diethyl malonate? Explain the synthesis of barbituric acid. (URL: [Link])
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Use of Barbituric Acid as a Precursor for the Synthesis of Bioactive Compound - OUCI. (URL: [Link])
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Supporting Information Mechanochemical carbon-carbon bond formation that proceeds via a cocrystal intermediate - The Royal Society of Chemistry. (URL: [Link])
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Isobarbituric Acid: A Pyrimidine Derivative's Role in DNA Research and Beyond. (URL: [Link])
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To prepare barbituric acid from urea and diethyl malonate. - CUTM Courseware. (URL: [Link])
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Practical Experiment 8: To synthesize and characterized barbaturic acid | PPTX - Slideshare. (URL: [Link])
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Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC. (URL: [Link])
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Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold - Encyclopedia.pub. (URL: [Link])
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Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological - Journal of Medicinal and Chemical Sciences. (URL: [Link])
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Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde - Beilstein Journals. (URL: [Link])
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Expedient Synthesis of Biginelli-Type Dihydropyrimidinones Using α-(Benzotriazolyl)alkyl Urea Derivatives. (URL: [Link])
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An Efficient Synthesis and Antibacterial Activity of Some Novel 3,4–Dihydropyrimidin-2-(1H)-Ones - MDPI. (URL: [Link])
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physicochemical properties of 5,6-dihydrouracil
An In-depth Technical Guide to the Physicochemical Properties of 5,6-Dihydrouracil
Introduction
5,6-Dihydrouracil (DHU), a non-aromatic pyrimidine derivative, holds a pivotal position in cellular metabolism and nucleic acid biochemistry. As the first and rate-limiting product in the catabolic pathway of uracil, its formation and subsequent breakdown are crucial for the regulation of pyrimidine nucleotide pools.[1][2][3] DHU is not merely a transient metabolite; it is also found as a modified nucleobase within the "D-loop" of transfer RNA (tRNA), where it contributes to the structural stability and function of the molecule.[4][5] For researchers and drug development professionals, a thorough understanding of DHU's physicochemical properties is essential. This is particularly critical in the context of fluoropyrimidine-based chemotherapy, such as with 5-fluorouracil (5-FU), where the metabolic pathway involving DHU directly influences drug efficacy and patient toxicity.[1][6] This guide provides a comprehensive technical overview of the core physicochemical characteristics of 5,6-dihydrouracil, supported by experimental insights and established analytical protocols.
Chemical Identity and Molecular Structure
5,6-Dihydrouracil is the product of the formal addition of hydrogen across the C5-C6 double bond of uracil.[4][7] This saturation profoundly alters its chemical and electronic properties compared to its aromatic precursor.
The saturation at the C5-C6 bond results in a non-planar, puckered ring structure. X-ray crystallography studies have confirmed that 5,6-dihydrouracil adopts a half-chair conformation in its crystalline state.[11] This three-dimensional structure is a critical determinant of its interaction with enzymes like dihydropyrimidine dehydrogenase.
Caption: 2D Chemical Structure of 5,6-Dihydrouracil.
Core Physicochemical Properties
The physical and chemical properties of 5,6-dihydrouracil are summarized below. These data are crucial for designing experimental conditions for its synthesis, purification, and analysis.
| Property | Value | Source(s) |
| Appearance | White to light beige crystalline solid | [4][5][12] |
| Melting Point | 276 - 281 °C | [4][7][9][10] |
| Boiling Point | 213.6 °C (rough estimate) | [4][5] |
| pKa (Predicted) | 11.73 - 12.10 | [4][5][8] |
| Water Solubility | 6.67 mg/mL (requires sonication and heat) | [12] |
| PBS (pH 7.2) Solubility | 1 mg/mL | [6] |
| DMSO Solubility | 14.29 mg/mL (requires sonication) | [12] |
| Organic Solvent Solubility | Soluble in Sodium Hydroxide; Insoluble in DMF, Ethanol | [4][6][10] |
Spectroscopic Profile
Spectroscopic analysis is fundamental to the identification and quantification of 5,6-dihydrouracil.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : The 1H NMR spectrum of DHU is characterized by two methylene (-CH₂-) groups. The protons at C5 and C6 appear as distinct triplets, a result of coupling to their adjacent methylene neighbors. The N-H protons are typically broad and may exchange with deuterium in solvents like D₂O.[13][14]
-
UV-Vis Spectroscopy : Unlike uracil, which exhibits a strong UV absorbance maximum around 260 nm due to its conjugated π-system, 5,6-dihydrouracil lacks this extended conjugation. The saturation of the C5-C6 bond removes this chromophore, resulting in a significantly lower UV absorbance in the 250-280 nm range.[15] This property is a key differentiator in spectrophotometric and chromatographic assays.
-
Infrared (IR) Spectroscopy : The IR spectrum is dominated by characteristic vibrations of the cyclic ureide structure. Strong absorption bands corresponding to the C=O stretching of the ketone groups are prominent, alongside N-H stretching and bending vibrations.[16][17]
-
Mass Spectrometry (MS) : Under mass spectrometric analysis, particularly with techniques like LC-MS/MS, 5,6-dihydrouracil can be sensitively detected and quantified. Derivatization, for instance with trimethylsilyl (TMS) groups, can be employed for GC-MS analysis.[6][18]
Crystallography and Solid-State Properties
X-ray diffraction studies have revealed that 5,6-dihydrouracil crystallizes in the monoclinic system with the space group P2₁/C.[4][5] The molecules in the crystal lattice are interconnected by a network of hydrogen bonds, primarily between the N-H donors and the C=O oxygen acceptors of adjacent molecules. This extensive hydrogen bonding contributes to its high melting point and crystalline nature.[11]
Stability and Degradation
The stability of 5,6-dihydrouracil is a critical consideration, especially in the context of clinical sample analysis for therapeutic drug monitoring.
-
In Biological Matrices : Studies have shown that DHU is unstable in whole blood and serum when left at room temperature.[19][20] Its concentration can increase significantly within 1-2 hours due to ongoing enzymatic activity after sample collection. Therefore, to ensure accurate quantification, blood samples should be processed (i.e., centrifuged to yield plasma or serum) and frozen as quickly as possible, ideally within one hour of collection.[20]
-
Long-Term Storage : For long-term storage, DHU is stable for at least two months in serum and three weeks in plasma when stored at -20°C.[19] For extended periods, storage at -80°C is recommended.[12]
Biological Context and Metabolic Pathway
5,6-Dihydrouracil is a central intermediate in the reductive catabolism of uracil. This pathway is essential for eliminating excess uracil and is the primary route of metabolism for fluoropyrimidine anticancer drugs.
The pathway proceeds in three key steps:
-
Reduction : Uracil is reduced to 5,6-dihydrouracil by the enzyme dihydropyrimidine dehydrogenase (DPD) , using NADPH as a cofactor.[2][21]
-
Ring Opening : The dihydrouracil ring is hydrolyzed by dihydropyrimidinase to form N-carbamyl-β-alanine.[2]
-
Hydrolysis : Finally, β-ureidopropionase cleaves N-carbamyl-β-alanine to produce β-alanine, ammonia, and carbon dioxide.[2]
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An In-depth Technical Guide to the Crystal Structure Analysis of Dihydropyrimidine-2,4,5(3H)-trione
This guide provides a comprehensive technical overview of the methodologies and scientific rationale behind the single-crystal X-ray diffraction analysis of Dihydropyrimidine-2,4,5(3H)-trione, also known as 5,6-dihydrouracil. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the structural elucidation of small organic molecules.
Introduction: The Significance of Dihydropyrimidine-2,4,5(3H)-trione
Dihydropyrimidine-2,4,5(3H)-trione (5,6-dihydrouracil) is a fundamental pyrimidine derivative. It is a metabolite in the catabolism of uracil and is found as a minor base in transfer ribonucleic acid (tRNA).[1][2] Unlike its aromatic counterpart, uracil, the saturation of the C5-C6 bond in dihydrouracil results in a non-planar ring structure.[3] This conformational flexibility is crucial for the three-dimensional structure of tRNA and its biological function.[3] Understanding the precise three-dimensional structure of this molecule through X-ray crystallography provides invaluable insights into its chemical properties, intermolecular interactions, and role in biological systems. This knowledge is foundational for drug design and the study of nucleic acid metabolism.
Part 1: The Crystallization Workflow - From Powder to Single Crystal
The cornerstone of any successful crystal structure analysis is the growth of high-quality single crystals. This process is often more of an art than a science, requiring patience and meticulous control over various physical parameters. The primary objective is to induce slow nucleation and growth from a supersaturated solution.
Rationale for Solvent Selection
The choice of solvent is the most critical parameter in crystallization. An ideal solvent will dissolve the compound to a moderate extent. If the compound is too soluble, achieving supersaturation becomes difficult, whereas if it is nearly insoluble, it will be challenging to prepare a solution of sufficient concentration. For Dihydropyrimidine-2,4,5(3H)-trione, dimethyl sulfoxide (DMSO) has been successfully used to grow single crystals suitable for X-ray diffraction.[3] DMSO is a polar aprotic solvent with a high boiling point, which allows for slow evaporation and provides good solubility for the polar dihydrouracil molecule.
Experimental Protocol: Slow Evaporation Method
This method is straightforward and effective for compounds that are stable at room temperature and have moderate solubility in a solvent with a suitable vapor pressure.
Step-by-Step Protocol:
-
Preparation of a Saturated Solution:
-
Accurately weigh approximately 10-20 mg of high-purity Dihydropyrimidine-2,4,5(3H)-trione. The purity of the starting material is paramount, as impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.
-
In a clean, small glass vial (e.g., a 2 mL vial), add a small volume of dimethyl sulfoxide (DMSO), typically 0.5-1.0 mL.
-
Gently warm the mixture in a sand bath or on a hot plate to approximately 40-50°C to facilitate dissolution. Agitate the solution gently to ensure homogeneity.
-
Continue adding small aliquots of the compound until a small amount of solid material no longer dissolves, indicating that the solution is saturated at that temperature.
-
-
Inducing Supersaturation:
-
Filter the warm, saturated solution through a syringe filter (0.22 µm pore size) into a clean crystallization vessel. This step removes any particulate matter that could act as unwanted nucleation sites, leading to the formation of many small crystals instead of a few large ones.
-
Cover the vial with a cap that is not airtight. This can be achieved by puncturing the cap with a needle or by using a cap that is loosely fitted. This allows for the slow evaporation of the solvent.
-
-
Crystal Growth:
-
Place the vial in a vibration-free environment, such as a dedicated crystallization incubator or a quiet corner of the laboratory. Mechanical disturbances can disrupt the crystal growth process.
-
Allow the solvent to evaporate slowly over several days to weeks. Monitor the vial periodically for the formation of single crystals. High-quality crystals are typically clear, have well-defined faces, and are free of cracks or other visible defects.
-
-
Crystal Harvesting:
-
Once crystals of a suitable size (typically 0.1-0.3 mm in each dimension) have formed, carefully harvest them from the mother liquor using a cryo-loop or a fine needle.
-
Quickly coat the crystal in a cryoprotectant oil (e.g., Paratone-N) to prevent solvent loss and protect it from the atmosphere.
-
-
Structure Solution: For small molecules like dihydrouracil, direct methods are typically used to determine the initial phases of the structure factors. This provides an initial electron density map from which the positions of the non-hydrogen atoms can be determined.
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares minimization procedure. In this iterative process, the atomic coordinates, and their anisotropic displacement parameters (which model thermal vibrations) are adjusted to improve the agreement between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate geometric restraints.
Part 3: The Crystal Structure of Dihydropyrimidine-2,4,5(3H)-trione
The crystal structure of Dihydropyrimidine-2,4,5(3H)-trione was first determined by Rohrer and Sundaralingam in 1968. [3]The key crystallographic and structural data are summarized below.
Crystallographic Data
| Parameter | Value | Reference |
| Chemical Formula | C₄H₆N₂O₂ | [3] |
| Formula Weight | 114.10 g/mol | [3] |
| Crystal System | Monoclinic | [3] |
| Space Group | P2₁/c | [3] |
| a | 4.21 Å | [3] |
| b | 11.21 Å | [3] |
| c | 10.22 Å | [3] |
| β | 90.1° | [3] |
| Volume | 482 ų | [3] |
| Z | 4 | [3] |
Molecular and Crystal Structure
The analysis of the crystal structure reveals several key features:
-
Non-Planar Ring: A significant feature of dihydrouracil is the non-planarity of its six-membered ring, a direct consequence of the saturated C5-C6 bond. [3]This bond has a length of approximately 1.50 Å, which is typical for a single C-C bond, in contrast to the shorter C=C double bond (around 1.34 Å) found in uracil. [3]
-
Hydrogen Bonding Network: The crystal packing is dominated by an extensive network of intermolecular hydrogen bonds. The two N-H groups act as hydrogen bond donors, while the two carbonyl oxygen atoms act as acceptors. [4]This hydrogen bonding is crucial in stabilizing the crystal lattice. A common motif observed in dihydrouracil derivatives is the R²₂(8) tape, where molecules are linked into chains via N-H···O=C hydrogen bonds. [4]
Conclusion
The crystal structure analysis of Dihydropyrimidine-2,4,5(3H)-trione provides a detailed atomic-level understanding of its molecular geometry and intermolecular interactions. The non-planar ring and the extensive hydrogen-bonding network are key structural features that dictate its physical properties and biological role. The methodologies outlined in this guide, from crystal growth to structure refinement, represent a standard workflow in modern chemical crystallography and are applicable to a wide range of small organic molecules.
References
-
Cruz-Cabeza, A. J., & Schwalbe, C. H. (2012). Observed and predicted hydrogen bond motifs in crystal structures of hydantoins, dihydrouracils and uracils. CrystEngComm, 14(18), 5771-5781. [Link]
-
Rohrer, D., & Sundaralingam, M. (1968). The Crystal Structure of Dihydrouracil: an Unusual Base of Transfer Ribonucleic Acid. Chemical Communications (London), (13), 746b–747. [Link]
-
PubChem. (n.d.). Dihydrouracil. Retrieved from [Link]
-
Hewlins, M. J. E. (1972). Crystal Structure of 5,6-Dihydro-l-methyl-4-thiouracil. Journal of the Chemical Society, Perkin Transactions 2, (3), 275–278. [Link]
-
The Good Scents Company. (n.d.). 5,6-dihydrouracil. Retrieved from [Link]
-
Dobritzsch, D., et al. (2005). Crystallization and X-ray diffraction analysis of dihydropyrimidinase from Saccharomyces kluyveri. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 61(Pt 4), 359–362. [Link]
-
Lohkamp, B., et al. (2006). Purification, crystallization and X-ray diffraction analysis of dihydropyrimidinase from Dictyostelium discoideum. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 62(Pt 1), 60–63. [Link]
-
Dobritzsch, D., et al. (2001). Crystal structure of dihydropyrimidine dehydrogenase, a major determinant of the pharmacokinetics of the anti-cancer drug 5-fluorouracil. The EMBO Journal, 20(4), 650–660. [Link]
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- 4. Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00362H [pubs.rsc.org]
A Comprehensive Spectroscopic Guide to 5,6-Dihydrouracil: Elucidating Structure and Properties
This technical guide provides an in-depth exploration of the spectroscopic characteristics of 5,6-dihydrouracil, a molecule of significant interest in drug development and metabolic research. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biochemical fields, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By integrating theoretical principles with practical experimental insights, this guide serves as a comprehensive resource for the structural elucidation and characterization of this important pyrimidine derivative.
Introduction: The Significance of 5,6-Dihydrouracil
5,6-Dihydrouracil (DHU) is a metabolite of the nucleobase uracil and plays a crucial role in pyrimidine catabolism.[1] Its chemical structure, a saturated pyrimidine ring, distinguishes it from its unsaturated precursor, uracil.[2] This structural modification has profound implications for its biological activity and analytical profile. Understanding the spectroscopic signature of DHU is paramount for its identification and quantification in biological matrices, which is essential for studying metabolic pathways, diagnosing related enzymatic deficiencies, and in the development of fluoropyrimidine-based chemotherapeutic agents.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy provides unparalleled detail about the carbon-hydrogen framework of a molecule. For 5,6-dihydrouracil, both ¹H and ¹³C NMR are instrumental in confirming its structure.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 5,6-dihydrouracil is characterized by distinct signals corresponding to the protons in its structure. The spectrum reveals two key methylene protons and two amide protons.
Table 1: ¹H NMR Spectroscopic Data for 5,6-Dihydrouracil
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.6 | Triplet | 2H | H-5 |
| ~3.4 | Triplet | 2H | H-6 |
| ~7.5 | Singlet | 1H | N-1-H |
| ~10.0 | Singlet | 1H | N-3-H |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
The triplet multiplicity of the signals for the protons at the C-5 and C-6 positions arises from the coupling with the adjacent methylene group. The downfield chemical shifts of the N-H protons are characteristic of amide functionalities and are often broad due to quadrupole moments and exchange with trace amounts of water.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of 5,6-dihydrouracil.
Table 2: ¹³C NMR Spectroscopic Data for 5,6-Dihydrouracil
| Chemical Shift (δ) ppm | Assignment |
| ~30 | C-5 |
| ~35 | C-6 |
| ~154 | C-4 |
| ~171 | C-2 |
Note: Chemical shifts can vary slightly depending on the solvent.
The upfield signals correspond to the sp³ hybridized carbons of the saturated portion of the ring (C-5 and C-6), while the downfield signals are characteristic of the carbonyl carbons (C-2 and C-4).
Experimental Protocol for NMR Spectroscopy
A robust and reproducible NMR spectrum is contingent on meticulous sample preparation and instrument setup.
Step-by-Step Methodology for NMR Analysis:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of 5,6-dihydrouracil for ¹H NMR and 20-50 mg for ¹³C NMR.[3][4]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).[3] The choice of solvent is critical as it should completely dissolve the sample without its own signals interfering with the analyte's peaks.[5]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[4]
-
Ensure the sample height in the NMR tube is between 4 and 5 cm.[3]
-
-
Instrumental Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
For ¹H NMR, acquire the spectrum using a standard pulse program (e.g., zg30). Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and an appropriate relaxation delay.
-
For ¹³C NMR, a proton-decoupled pulse sequence (e.g., zgpg30) is typically used to simplify the spectrum and enhance sensitivity. A larger number of scans is usually required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[6]
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
-
Diagram of the NMR Experimental Workflow:
Caption: A streamlined workflow for acquiring high-quality NMR spectra.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
The IR spectrum of 5,6-dihydrouracil is dominated by absorptions corresponding to N-H and C=O stretching vibrations.
Table 3: Key IR Absorption Bands for 5,6-Dihydrouracil
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200-3400 | N-H Stretch | Amide |
| 1650-1750 | C=O Stretch | Amide (Carbonyl) |
| 2800-3000 | C-H Stretch | Alkane (CH₂) |
| 1400-1500 | C-H Bend | Alkane (CH₂) |
The broad band in the 3200-3400 cm⁻¹ region is characteristic of N-H stretching in the amide groups, often broadened by hydrogen bonding. The strong, sharp absorption in the 1650-1750 cm⁻¹ region is indicative of the carbonyl (C=O) stretching vibrations of the two amide groups. The absorptions in the 2800-3000 cm⁻¹ and 1400-1500 cm⁻¹ regions correspond to the stretching and bending vibrations of the C-H bonds in the methylene groups, respectively.
Experimental Protocol for FTIR Spectroscopy
For solid samples like 5,6-dihydrouracil, several sampling techniques can be employed. The KBr pellet method is a common and effective approach.
Step-by-Step Methodology for KBr Pellet Preparation and Analysis:
-
Sample Preparation:
-
Thoroughly dry both the 5,6-dihydrouracil sample and spectroscopic grade potassium bromide (KBr) to remove any moisture, which can interfere with the spectrum.
-
Grind 1-2 mg of the sample to a fine powder using an agate mortar and pestle.[7]
-
Add approximately 100-200 mg of dry KBr powder to the mortar and mix thoroughly with the sample.[7]
-
Transfer the mixture to a pellet press die.
-
Apply pressure using a hydraulic press to form a transparent or translucent pellet.
-
-
Instrumental Setup and Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.
-
Diagram of the FTIR Experimental Workflow:
Caption: Workflow for obtaining an FTIR spectrum using the KBr pellet method.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.
The nominal molecular weight of 5,6-dihydrouracil (C₄H₆N₂O₂) is 114 g/mol .
Electron Ionization (EI) Mass Spectrometry
In EI-MS, the sample is bombarded with high-energy electrons, leading to ionization and fragmentation. The resulting mass spectrum shows the molecular ion peak (M⁺) and various fragment ions.
Table 4: Predicted Key Fragments in the EI Mass Spectrum of 5,6-Dihydrouracil
| m/z | Proposed Fragment |
| 114 | [M]⁺ (Molecular Ion) |
| 71 | [M - HNCO]⁺ |
| 56 | [C₂H₂NO]⁺ |
| 43 | [HNCO]⁺ |
The fragmentation of 5,6-dihydrouracil in EI-MS is expected to involve the cleavage of the pyrimidine ring. The loss of isocyanic acid (HNCO) is a common fragmentation pathway for uracil and its derivatives.
Electrospray Ionization (ESI) Mass Spectrometry
ESI is a soft ionization technique that is often coupled with liquid chromatography (LC-MS). It typically results in the formation of protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. For 5,6-dihydrouracil, the expected ion in positive ESI mode would be at m/z 115.
Experimental Protocol for LC-MS/MS
LC-MS/MS provides high sensitivity and selectivity for the quantification of small molecules in complex matrices.
Step-by-Step Methodology for LC-MS/MS Analysis:
-
Sample Preparation:
-
Prepare a stock solution of 5,6-dihydrouracil in a suitable solvent (e.g., methanol or water).
-
For quantitative analysis, prepare a series of calibration standards by diluting the stock solution.
-
If analyzing biological samples, an extraction step (e.g., protein precipitation or solid-phase extraction) is necessary to remove matrix interferences.[8][9]
-
-
LC Separation:
-
Inject the prepared sample onto an appropriate HPLC or UHPLC column (e.g., a C18 reversed-phase column).
-
Use a mobile phase gradient (e.g., water and acetonitrile with a small amount of formic acid) to achieve chromatographic separation of the analyte from other components.
-
-
MS/MS Detection:
-
The eluent from the LC column is introduced into the ESI source of the mass spectrometer.
-
Set the mass spectrometer to monitor for the specific precursor-to-product ion transition for 5,6-dihydrouracil. For example, in positive ion mode, this could be the transition from the protonated molecule [M+H]⁺ (m/z 115) to a specific fragment ion.
-
Optimize the MS parameters (e.g., spray voltage, gas flows, collision energy) to maximize the signal intensity.
-
Diagram of the LC-MS/MS Experimental Workflow:
Caption: A schematic representation of the LC-MS/MS analytical workflow.
Conclusion
The spectroscopic data presented in this guide provide a robust foundation for the confident identification and characterization of 5,6-dihydrouracil. The combination of NMR, IR, and Mass Spectrometry offers complementary information that, when interpreted with an understanding of the underlying chemical principles and experimental best practices, allows for a comprehensive structural elucidation. This guide serves as a valuable resource for researchers and scientists, enabling them to effectively utilize these powerful analytical techniques in their work with this important metabolite.
References
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
University of Cambridge. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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University of California, Irvine. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
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Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility. Retrieved from [Link]
-
Alwsci. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved from [Link]
-
Durham University. (n.d.). How to make an NMR sample. Retrieved from [Link]
-
JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
MDPI. (2022, December 13). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. Retrieved from [Link]
-
Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]
-
Spectroscopy Europe. (2018, December 11). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed MS/MS fragmentation of endogenous dihydrouracil from a urine matrix. Retrieved from [Link]
-
Clinical Tree. (2023, September 18). Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Retrieved from [Link]
-
LGC Group. (2013). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of the IR spectra of 5,6-dihydrouracil isolated in (A) N 2.... Retrieved from [Link]
-
ResearchGate. (n.d.). Product ion mass spectra for uracil (A); 5,6-dihydrouracil (B). Retrieved from [Link]
-
Spectroscopy Online. (2020, October 2). Gas Chromatography–Mass Spectrometry (GC–MS) with Cold Electron Ionization (EI): Bridging the Gap Between GC–MS and LC–MS. Retrieved from [Link]
-
University of Houston. (n.d.). 4406 GC-MS procedure and background.docx. Retrieved from [Link]
-
Aviv Analytical. (2013, January 9). Measurement and Optimization of Organic Chemical Reaction Yields by GC-MS with Cold EI. Retrieved from [Link]
-
Heriot-Watt University. (n.d.). ¹H NMR Spectroscopy. Retrieved from [Link]
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR chemical shifts and coupling constants of selected model compounds. Retrieved from [Link]
-
Innovatech Labs. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]
-
DNAmod. (n.d.). 5,6-dihydrouracil. Retrieved from [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹³C NMR peak assignment table. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
SlidePlayer. (n.d.). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]
-
Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]
-
YouTube. (2022, February 14). Lecture 16: Understanding FTIR Spectrum. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Coupling constants for ¹H and ¹³C NMR. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. Retrieved from [Link]
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Biological Activity Screening of Dihydropyrimidine-2,4,5(3H)-trione Derivatives
An In-Depth Technical Guide:
Preamble: The Therapeutic Promise of the Dihydropyrimidine Core
The dihydropyrimidine (DHPM) scaffold, specifically the dihydropyrimidine-2,4,5(3H)-trione and its thione analogues, represents a "privileged structure" in medicinal chemistry. First brought to prominence by the one-pot Biginelli reaction, this heterocyclic core is not merely a synthetic curiosity but a versatile pharmacophore.[1][2][3] Its derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising lead compounds in drug discovery.[4][5][6] The main activities associated with this class of compounds are antitumoral, anti-inflammatory, and antibacterial.[4]
This guide eschews a rigid, one-size-fits-all screening cascade. Instead, it presents a logically structured, field-proven approach to elucidating the therapeutic potential of novel dihydropyrimidine-2,4,5(3H)-trione derivatives. We will delve into the causality behind assay selection, provide robust, self-validating protocols, and offer insights into the interpretation of results, empowering researchers to navigate the path from compound synthesis to biological validation with confidence.
Logical Workflow for Biological Screening
The journey of a novel compound from the bench to potential clinical relevance begins with a systematic and hierarchical screening process. The initial phase involves broad, high-throughput assays to identify general activity, followed by more specific, mechanism-oriented secondary and tertiary assays for promising "hits."
Part 1: Anticancer Activity Evaluation
The discovery of Monastrol, a selective inhibitor of the Eg5 kinesin motor protein, cemented the DHPM scaffold as a prime target for anticancer drug development.[4] Our screening strategy, therefore, begins with broad cytotoxicity assays and funnels down to specific mechanistic studies.
Primary Screening: In Vitro Cytotoxicity
The foundational step is to determine a compound's ability to inhibit cell proliferation or induce cell death. The MTT assay is a robust, colorimetric, and high-throughput method for this purpose.[7]
Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells.[8] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[7] The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cytotoxicity.[7][9]
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon) and a normal cell line (e.g., WI-38 or NIH/3T3) to ~80% confluency.[10]
-
Trypsinize and perform a cell count.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adhesion.
-
-
Compound Treatment:
-
Prepare stock solutions of the DHPM derivatives in DMSO.
-
Perform serial dilutions in a serum-free medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.
-
Remove the medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells for a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Incubation & Solubilization:
-
Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours in a humidified atmosphere.
-
Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]
-
Allow the plate to stand overnight in the incubator for complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 540-570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.
-
Data Presentation: Cytotoxicity of DHPM Derivatives
| Compound ID | Cancer Cell Line: MCF-7 IC₅₀ (µM) | Cancer Cell Line: A549 IC₅₀ (µM) | Normal Cell Line: WI-38 IC₅₀ (µM) | Selectivity Index (WI-38 / MCF-7) |
| DHPM-01 | 8.5 | 12.3 | > 100 | > 11.8 |
| DHPM-02 | 15.2 | 25.1 | > 100 | > 6.6 |
| DHPM-03 | 3.9 | 5.8 | 85.4 | 21.9 |
| Doxorubicin | 0.9 | 1.2 | 5.5 | 6.1 |
Note: Data are hypothetical examples. A higher selectivity index indicates greater cancer cell-specific toxicity.
Secondary Screening: Elucidating the Mechanism of Action
Compounds showing potent and selective cytotoxicity (e.g., DHPM-03) must be investigated further. Since the DHPM scaffold is known to interact with the mitotic machinery, a tubulin polymerization assay is a logical next step.
Causality: Microtubules, polymers of α- and β-tubulin, are crucial for forming the mitotic spindle during cell division.[11] Many anticancer drugs work by either destabilizing (e.g., Vinca alkaloids) or stabilizing (e.g., Taxanes) microtubules. This assay directly measures a compound's effect on the in vitro assembly of purified tubulin into microtubules, typically by monitoring changes in light scattering (turbidity).[11]
-
Reagent Preparation:
-
Use a commercially available tubulin polymerization assay kit.[12][13]
-
Reconstitute lyophilized bovine or porcine tubulin (>99% pure) on ice with a general tubulin buffer (e.g., 80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9).[13][14]
-
Prepare a 10 mM stock of GTP.
-
Prepare test compounds (DHPM 'hits') and controls: Paclitaxel (stabilizer/promoter) and Nocodazole (destabilizer/inhibitor).
-
-
Reaction Assembly:
-
On ice, add the following to a pre-chilled 96-well plate: Tubulin Buffer, GTP (to 1 mM final), and the test compound or control.
-
Add the tubulin solution to a final concentration of ~2-3 mg/mL. The final volume is typically 70-100 µL.[14]
-
-
Polymerization Monitoring:
-
Immediately place the plate into a spectrophotometer pre-warmed to 37°C.
-
Measure the change in absorbance (turbidity) at 340-350 nm every 30-60 seconds for 60-90 minutes.[14]
-
-
Data Analysis:
-
Plot absorbance vs. time.
-
Compare the polymerization curves of DHPM-treated samples to the controls. An increase in the polymerization rate and final polymer mass suggests a stabilizing effect, while a decrease suggests an inhibitory/destabilizing effect.
-
Part 2: Antimicrobial Activity Evaluation
DHPM derivatives have consistently been reported to possess antibacterial and antifungal properties.[1][15][16] A robust screening protocol is essential to identify lead compounds for combating infectious diseases, including drug-resistant strains.
Primary Screening: Minimum Inhibitory Concentration (MIC)
The broth microdilution method is the gold standard for quantitatively determining the MIC, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[15]
Causality: This assay exposes a standardized inoculum of bacteria to serial dilutions of a test compound in a liquid growth medium. After incubation, the presence or absence of visible growth (turbidity) in each well determines the MIC value.
-
Preparation of Inoculum:
-
Inoculate a single colony of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) into a suitable broth (e.g., Tryptic Soy Broth, Mueller-Hinton Broth).[17]
-
Incubate overnight at 37°C with shaking.
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.[17]
-
-
Compound Dilution:
-
In a 96-well plate, add 50 µL of sterile broth to all wells.
-
Add 50 µL of the DHPM stock solution (e.g., 256 µg/mL) to the first column of wells, creating a 100 µL volume.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard 50 µL from the last column.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a positive control (bacteria, no compound) and a negative control (broth only). A known antibiotic (e.g., Ciprofloxacin) should be used as a reference.
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Optionally, add a viability indicator like Resazurin to aid in visualization.
-
Qualitative Screening: Agar Well Diffusion
The agar well or disk diffusion (Kirby-Bauer) test is a simpler, qualitative method to screen for antimicrobial activity.[18][19]
Causality: An agar plate is uniformly swabbed with a bacterial culture. The test compound is placed in a central well or on a paper disk. As the compound diffuses into the agar, it creates a concentration gradient. If the compound is effective, it will inhibit bacterial growth, resulting in a clear "zone of inhibition" around the well/disk.[19] The size of this zone correlates with the potency of the antimicrobial agent.[19]
-
Prepare Mueller-Hinton agar plates.
-
Spread a standardized bacterial suspension evenly over the agar surface using a sterile swab.[18]
-
Aseptically bore a well (6-8 mm diameter) in the center of the agar.
-
Pipette a fixed volume (e.g., 50-100 µL) of the DHPM solution (at a known concentration) into the well.
-
Incubate the plates at 37°C for 18-24 hours.[18]
-
Measure the diameter (in mm) of the zone of inhibition.
Data Presentation: Antimicrobial Activity of DHPM Derivatives
| Compound ID | MIC vs. S. aureus (µg/mL) | Zone of Inhibition vs. S. aureus (mm) | MIC vs. E. coli (µg/mL) | Zone of Inhibition vs. E. coli (mm) |
| DHPM-04 | 16 | 18 | 64 | 10 |
| DHPM-05 | >128 | 0 | >128 | 0 |
| DHPM-06 | 8 | 22 | 16 | 17 |
| Ciprofloxacin | 0.5 | 30 | 0.25 | 35 |
Note: Data are hypothetical examples.
Part 3: Anti-inflammatory Activity Evaluation
Several DHPM derivatives have been reported to possess anti-inflammatory properties.[4][20] The carrageenan-induced paw edema model is a classical and highly reproducible in vivo assay for screening acute anti-inflammatory activity.[21][22]
Causality: Subplantar injection of carrageenan, a sulfated polysaccharide, into a rodent's paw induces a biphasic acute inflammatory response.[22] The initial phase (0-1.5 h) is mediated by histamine and serotonin, while the late phase (1.5-5 h) involves the production of prostaglandins, nitric oxide, and cytokines.[22][23] An effective anti-inflammatory agent will reduce the swelling (edema) in the paw.
-
Animal Acclimatization & Grouping:
-
Use male Wistar rats (150-200g). Acclimatize them for one week.
-
Divide animals into groups (n=6): Control (vehicle), Standard (Indomethacin, 5-10 mg/kg), and Test groups (DHPM derivatives at various doses).[23]
-
-
Compound Administration:
-
Induction of Edema:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.
-
Inject 100 µL of 1% carrageenan suspension in saline into the subplantar region of the right hind paw.[23]
-
-
Measurement of Paw Volume:
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[23]
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula:
-
% Inhibition = [ (V_c - V_t) / V_c ] * 100
-
Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
-
-
Data Presentation: Anti-inflammatory Activity of DHPM Derivatives (at 3h)
| Treatment Group (Dose) | Mean Paw Volume Increase (mL) | % Inhibition of Edema |
| Control (Vehicle) | 0.85 ± 0.05 | - |
| DHPM-07 (20 mg/kg) | 0.51 ± 0.04 | 40.0% |
| DHPM-08 (20 mg/kg) | 0.38 ± 0.03 | 55.3% |
| Indomethacin (10 mg/kg) | 0.32 ± 0.02 | 62.4% |
Note: Data are hypothetical examples. Values are mean ± SEM.
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The Foundational Scaffold: Significance of Dihydropyrimidinones (DHPMs)
An In-depth Technical Guide to the Synthesis of Dihydropyrimidinones
Executive Summary
Dihydropyrimidinones (DHPMs) represent a class of heterocyclic compounds of paramount importance in medicinal chemistry and drug development. Their molecular scaffold is a key constituent in a multitude of biologically active molecules, demonstrating a wide array of pharmacological properties including antiviral, antitumor, antibacterial, and anti-inflammatory activities.[1][2] Notably, DHPMs function as calcium channel blockers, antihypertensive agents, and alpha-1a-antagonists.[3] The synthesis of these vital compounds is predominantly achieved through the Biginelli reaction, a one-pot multicomponent reaction that has been the subject of extensive research and optimization for over a century. This guide provides a comprehensive overview of the synthesis of dihydropyrimidinones, beginning with the classical Biginelli reaction and progressing to modern, more efficient methodologies. It is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental choices, detailed protocols for key synthetic methods, and a comparative analysis of various approaches to empower rational design and execution of DHPM synthesis.
The dihydropyrimidinone core is a privileged scaffold in medicinal chemistry. Its inherent structural features, including a hydrogen-bonding donor and acceptor array and defined spatial orientation of substituents, allow for potent and selective interactions with various biological targets. The pyrimidine ring is a fundamental component of nucleic acids (DNA and RNA), which provides a biochemical precedent for its biocompatibility and role in molecular recognition.[4][5]
Prominent examples of pharmacologically active DHPMs include Monastrol, a potent and specific inhibitor of the Eg5 mitotic kinesin, making it a valuable tool in cancer research.[1][4] Furthermore, the batzelladine alkaloids, isolated from marine sources, contain the dihydropyrimidine unit and are known inhibitors of HIV gp-120 binding to CD4 cells.[4][6] These examples underscore the therapeutic potential of the DHPM scaffold and justify the extensive efforts dedicated to developing efficient and diverse synthetic routes.
The Classical Biginelli Reaction: A Century-Old Innovation
In 1893, the Italian chemist Pietro Biginelli reported a simple, one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones from an aryl aldehyde, a β-ketoester (typically ethyl acetoacetate), and urea.[3][7] This acid-catalyzed, three-component condensation remains a cornerstone of heterocyclic chemistry.
Mechanism of Action
The reaction mechanism proceeds through a series of bimolecular reactions. While several pathways have been proposed, the most widely accepted mechanism, supported by extensive research, begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acylimine ion intermediate.[7][8] This electrophilic intermediate is then attacked by the enol form of the β-ketoester. Subsequent cyclization via nucleophilic attack of the amine on the carbonyl group, followed by dehydration, yields the final dihydropyrimidinone product.[8] The causality behind using a strong acid catalyst, such as HCl, is to facilitate both the initial condensation to the imine and the final dehydration step, thereby driving the reaction towards the product.[6][9]
Caption: Proposed mechanism of the classical Biginelli reaction.
Limitations of the Classical Approach
Despite its ingenuity, the original Biginelli protocol often suffers from significant drawbacks that limit its application, particularly in industrial and high-throughput settings.[9][10] These limitations include:
-
Low Yields: Especially with substituted aromatic or aliphatic aldehydes, product yields can be poor (20-40%).[9][11]
-
Harsh Conditions: The reaction requires strong acidic conditions and high temperatures, which are incompatible with sensitive functional groups.[6]
-
Long Reaction Times: The classical method can require several hours to overnight for completion.[5][10]
-
Environmental Concerns: The use of strong mineral acids and organic solvents raises environmental and disposal issues.[12]
Modern Synthetic Methodologies: A Paradigm Shift in Efficiency and Sustainability
To address the shortcomings of the classical method, significant research has focused on developing more efficient, versatile, and environmentally benign protocols. These modern approaches primarily revolve around the use of advanced catalysts, alternative energy sources, and solvent-free conditions.
The Central Role of Catalysis
The choice of catalyst is the most critical parameter in optimizing the Biginelli reaction. A catalyst's function is to activate the substrates, typically the aldehyde, to facilitate the initial condensation and subsequent steps under milder conditions.[13]
-
Lewis and Brønsted Acids: A vast array of Lewis acids (e.g., FeCl₃, InCl₃, Yb(OTf)₃, Bi(NO₃)₃) and Brønsted acids (e.g., sulfamic acid, ionic liquids) have been successfully employed.[6][12] Lewis acids coordinate to the aldehyde's carbonyl oxygen, increasing its electrophilicity and accelerating the rate-determining acylimine formation. Brønsted acidic ionic liquids offer the dual advantage of acting as both a catalyst and a reaction medium, often allowing for easy product separation and catalyst recycling.[6][14]
-
Heterogeneous Catalysts: To improve catalyst recovery and reusability—a key principle of green chemistry—solid-supported catalysts have been developed.[15] Examples include clays like Montmorillonite-KSF, polymer-supported catalysts, and magnetic nanoparticles functionalized with acid groups (e.g., Fe₃O₄@C@OSO₃H).[15][16][17] The primary advantage is the simplified work-up; the catalyst can be removed by simple filtration or, in the case of magnetic catalysts, with an external magnet, and reused multiple times without significant loss of activity.[16][18]
Alternative Energy Sources: Accelerating Reactions
The introduction of non-conventional energy sources has revolutionized the Biginelli reaction, drastically reducing reaction times from hours to minutes.
-
Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful tool.[19] Aldehydes, dicarbonyl compounds, and urea are excellent microwave absorbers, allowing for rapid and uniform heating of the reaction mixture.[19][20] This leads to a significant acceleration of the reaction rate and often results in higher yields and cleaner product profiles compared to conventional heating.[12] The choice of microwave irradiation is justified when high-speed synthesis is required, making it ideal for library generation in drug discovery.
-
Ultrasound Irradiation: Sonochemistry utilizes the energy of acoustic cavitation to promote chemical reactions.[9] The collapse of cavitation bubbles generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and accelerating the reaction. Ultrasound-assisted methods often proceed under milder overall temperature conditions than conventional heating, offering excellent yields in short reaction times.[9][11]
Solvent-Free Conditions: The Green Chemistry Approach
Performing the Biginelli reaction under solvent-free ("neat") conditions is a significant step towards a more sustainable synthetic protocol.[16][18] This approach reduces or eliminates the use of volatile and often toxic organic solvents, minimizing waste and environmental impact.[6] Solvent-free reactions, particularly when combined with microwave irradiation or a solid catalyst, are highly efficient, cost-effective, and simplify product purification, as the product often crystallizes directly from the reaction mixture upon cooling.[12][16]
Comparative Analysis of Synthetic Protocols
The choice of synthetic methodology depends on the specific requirements of the researcher, including scale, desired purity, available equipment, and environmental considerations. The following table summarizes quantitative data from various reported protocols, highlighting the dramatic improvements of modern techniques over the classical approach.
| Method | Catalyst | Conditions | Time | Yield (%) | Reference |
| Classical | HCl | Ethanol, Reflux | 18-24 h | 20-60 | [6][9] |
| Lewis Acid | Yb(OTf)₃ | Solvent-Free, 100°C | 0.5-2 h | 82-95 | [8] |
| Brønsted Acid | [Btto][p-TSA] | Solvent-Free, 90°C | 30 min | 88-95 | [6] |
| Heterogeneous | Montmorillonite-KSF | Solvent-Free, Reflux | 1 h | 85-95 | [15] |
| Microwave | Sulfamic Acid | Solvent-Free, MW | 1-5 min | 85-96 | [12] |
| Microwave | Potassium Phthalimide | Solvent-Free, 300W MW | 10-12 min | 82-95 | |
| Ultrasound | Sm(ClO₄)₃ | Ethanol, Ultrasound | 20-40 min | 85-96 | [9] |
| Ultrasound | Holmium Chloride | Solvent-Free, Ultrasound | 10-25 min | 88-96 | [11] |
Detailed Experimental Protocols
The following protocols are self-validating systems, providing clear, step-by-step methodologies for reproducible synthesis of dihydropyrimidinones.
Protocol 1: Microwave-Assisted, Solvent-Free Synthesis using Sulfamic Acid
This protocol is chosen for its high efficiency, short reaction time, and adherence to green chemistry principles.[12]
Workflow Diagram:
Caption: General workflow for microwave-assisted DHPM synthesis.
Step-by-Step Methodology:
-
Reagent Preparation: In a microwave-safe vessel, combine the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and sulfamic acid (0.1 mmol, 10 mol%).
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate for 1-5 minutes at a power level of 300-600W. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into ice-cold water (20 mL).
-
Isolation: A solid product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove the catalyst and any unreacted urea.
-
Purification: Recrystallize the crude product from ethanol to afford the pure dihydropyrimidinone.
Protocol 2: Ultrasound-Assisted Synthesis using a Lanthanide Catalyst
This protocol is selected for its use of mild conditions and rapid, energy-efficient synthesis.[9]
Step-by-Step Methodology:
-
Reagent Preparation: In a flask, dissolve the aldehyde (1.0 mmol), 1,3-dicarbonyl compound (1.0 mmol), urea or thiourea (1.2 mmol), and a catalytic amount of a lanthanide salt such as Sm(ClO₄)₃ or HoCl₃ (5-10 mol%) in a minimal amount of a suitable solvent like ethanol. For solvent-free conditions, mix the neat reagents.[9]
-
Ultrasonic Irradiation: Place the flask in an ultrasonic cleaning bath. The water level in the bath should be slightly higher than the level of the reaction mixture. Irradiate with ultrasound at a frequency of 25-40 kHz for 20-40 minutes at room temperature or with gentle warming.
-
Work-up: Upon completion of the reaction (monitored by TLC), pour the mixture into cold water.
-
Isolation: Collect the resulting precipitate by filtration and wash with water.
-
Purification: Purify the solid product by recrystallization from an appropriate solvent (e.g., ethanol) to obtain the pure DHPM.
The Biological Landscape and Pharmaceutical Relevance
The interest in DHPMs is driven by their vast and diverse biological activities. The scaffold is a versatile template for designing molecules that can interact with a wide range of biological targets. A systematic review of DHPM derivatives has highlighted their primary therapeutic applications.[1]
-
Anticancer Activity: This is the most extensively studied property, with Monastrol being the archetypal example. Many DHPM derivatives have been developed as inhibitors of various targets in cancer pathways.[1][21]
-
Antibacterial and Antifungal Activity: Numerous DHPMs exhibit potent activity against various strains of bacteria and fungi.[1][22]
-
Anti-inflammatory Agents: The DHPM core is present in several compounds with significant anti-inflammatory properties.[2]
-
Calcium Channel Blockers: Structurally similar to nifedipine-type 1,4-dihydropyridines, many DHPMs act as calcium channel modulators, making them valuable for treating cardiovascular diseases such as hypertension.[3]
Conclusion and Future Outlook
The synthesis of dihydropyrimidinones has evolved significantly from the classical Biginelli reaction. Modern methodologies employing novel catalysts, microwave and ultrasound energy sources, and solvent-free conditions have transformed the field, enabling rapid, efficient, and environmentally friendly access to this critical heterocyclic scaffold. These advancements have not only facilitated the synthesis of known biologically active compounds but have also opened the door to the creation of vast chemical libraries for high-throughput screening, accelerating the discovery of new therapeutic agents.
The future of DHPM synthesis will likely focus on the continued development of highly enantioselective catalytic systems to produce chiral DHPMs, as stereochemistry is often critical for pharmacological activity. Furthermore, the integration of flow chemistry with these modern synthetic techniques promises to provide a platform for the safe, scalable, and continuous manufacturing of these important pharmaceutical building blocks.
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The Dihydropyrimidine Core: From Metabolic Intermediate to a Scaffold for Diverse Pharmacological Action
Abstract
The dihydropyrimidine scaffold, represented by its fundamental structure Dihydropyrimidine-2,4,5(3H)-trione and more commonly by its close analog 5,6-dihydrouracil, occupies a unique position at the intersection of endogenous metabolism and medicinal chemistry. In biological systems, it is a critical intermediate in the catabolic pathway of pyrimidine nucleobases, with its formation being the rate-limiting step governed by the enzyme dihydropyrimidine dehydrogenase (DPD). The clinical relevance of this pathway is profound, as DPD activity is a key determinant of the toxicity and efficacy of fluoropyrimidine-based chemotherapeutics. Beyond its metabolic role, the dihydropyrimidine nucleus has proven to be a remarkably versatile scaffold for synthetic chemists, giving rise to a plethora of derivatives with a wide spectrum of pharmacological activities. These include potent anticancer, antiviral, anti-inflammatory, and antimicrobial agents. This technical guide provides an in-depth exploration of the mechanisms of action of the dihydropyrimidine core, beginning with its endogenous role in pyrimidine degradation and expanding to the diverse molecular pathways modulated by its synthetic derivatives. We will dissect the causality behind experimental choices for studying these mechanisms and provide detailed protocols for key assays, offering researchers, scientists, and drug development professionals a comprehensive resource on this multifaceted molecular entity.
Part 1: The Endogenous Role of the Dihydropyrimidine Scaffold: 5,6-Dihydrouracil in Pyrimidine Catabolism
Introduction to Pyrimidine Metabolism
Pyrimidines, including uracil, cytosine, and thymine, are fundamental building blocks for nucleic acids (DNA and RNA) and are essential for a multitude of cellular processes.[1][2] The cellular pool of pyrimidines is maintained through a balance of de novo synthesis, salvage pathways, and catabolism. While synthesis provides the necessary precursors for cell growth and proliferation, the degradation pathway ensures the removal of excess pyrimidines and is the primary route for the breakdown of therapeutically administered pyrimidine analogs.
The Pyrimidine Degradation Pathway
In humans, the catabolism of the pyrimidine bases uracil and thymine is a three-step enzymatic process primarily occurring in the liver and kidneys.[3][4] 5,6-dihydrouracil (structurally a dihydropyrimidine-2,4(1H,3H)-dione) is the first and pivotal intermediate in the breakdown of uracil.
The three key enzymes in this pathway are:
-
Dihydropyrimidine Dehydrogenase (DPD): This is the initial and rate-limiting enzyme. It catalyzes the NADPH-dependent reduction of uracil and thymine to their respective 5,6-dihydro forms.[3][5]
-
Dihydropyrimidinase (DHP): This enzyme catalyzes the hydrolytic ring opening of 5,6-dihydrouracil and 5,6-dihydrothymine.[3][4]
-
β-Ureidopropionase (β-UP): The final enzyme in the pathway, which converts the products of the DHP reaction into β-alanine and β-aminoisobutyric acid, respectively, along with ammonia and CO2.[3]
Caption: The enzymatic pathway for uracil catabolism.
Dihydropyrimidine Dehydrogenase (DPD): Clinical Significance
DPD is of immense clinical interest because it is responsible for the catabolism of over 85% of the administered dose of 5-fluorouracil (5-FU), a widely used chemotherapeutic agent. Genetic variations in the DPD gene (DPYD) can lead to deficient or absent enzyme activity. In such patients, the clearance of 5-FU is severely impaired, leading to a prolonged half-life and increased formation of cytotoxic metabolites, which can result in severe or fatal toxicity.
Therefore, assessing DPD activity before initiating fluoropyrimidine therapy is crucial. The plasma concentration ratio of 5,6-dihydrouracil to uracil (UH₂/U) serves as a reliable endogenous marker for DPD activity.[6] Elevated uracil levels and a low UH₂/U ratio are indicative of DPD deficiency.[7]
Experimental Protocol: Measuring DPD Activity via UH₂/U Ratio
Objective: To determine the endogenous UH₂/U ratio in human plasma as a surrogate marker for DPD enzyme activity. This protocol is essential for identifying patients at risk for severe toxicity from fluoropyrimidine-based chemotherapy.
Methodology: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Step-by-Step Protocol:
-
Sample Collection & Handling:
-
Collect 3-5 mL of whole blood in EDTA-containing tubes. To avoid bias from circadian rhythm and food intake, samples should be drawn in the morning (e.g., 8:00-9:00 AM) after overnight fasting.[7]
-
Immediately place the tubes on ice to minimize enzymatic activity.
-
Within 30 minutes of collection, centrifuge at 2000 x g for 10 minutes at 4°C.
-
Carefully aspirate the plasma supernatant and transfer it to a fresh, labeled cryovial.
-
Store samples at -80°C until analysis.
-
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a known concentration of stable isotope-labeled internal standards (e.g., ¹³C,¹⁵N₂-Uracil and ¹³C,¹⁵N₂-Dihydrouracil). The internal standards are critical for accurate quantification, as they correct for matrix effects and variations in instrument response.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the clear supernatant to an HPLC vial for analysis.
-
-
HPLC-MS/MS Analysis:
-
HPLC System: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start at a low percentage of B, ramp up to elute the analytes, and then return to initial conditions for column re-equilibration.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor specific multiple reaction monitoring (MRM) transitions for uracil, dihydrouracil, and their respective internal standards.
-
-
Data Analysis & Interpretation:
-
Quantify the concentrations of uracil and dihydrouracil by comparing the peak area ratios of the analytes to their internal standards against a calibration curve.
-
Calculate the UH₂/U ratio.
-
Table 1: Clinical Interpretation of Plasma UH₂/U Ratios
| UH₂/U Ratio | DPD Activity Status | Clinical Recommendation for 5-FU |
| > 6 | Normal | Standard dosing |
| 2 - 6 | Intermediate | Consider dose reduction (e.g., 25-50%) |
| < 2 | Deficient | Avoid 5-FU; consider alternative therapy |
Note: The specific ratio thresholds may vary slightly between clinical laboratories.
Part 2: Dihydropyrimidine Derivatives as Pharmacological Agents: Mechanisms of Action
The dihydropyrimidine core is a "privileged scaffold" in medicinal chemistry. Its three-dimensional structure and multiple points for chemical modification have allowed for the development of a wide array of derivatives that interact with diverse biological targets.[8]
Anticancer Activity
2.1.1. Mitotic Kinase Inhibition: The Case of Monastrol
Monastrol, a cell-permeable dihydropyrimidine derivative, was identified in a high-throughput screen for its ability to induce a specific cellular phenotype: mono-astral spindles.[9] This phenotype provided a direct clue to its mechanism of action.
Mechanism: Monastrol is a specific and reversible inhibitor of Eg5, a member of the kinesin-5 family of motor proteins.[9] Eg5 is essential for mitosis; it forms a bipolar structure that pushes the two centrosomes apart to establish the bipolar mitotic spindle. By binding to an allosteric pocket on the Eg5 motor domain, monastrol prevents the ATP hydrolysis required for motor activity. This inhibition blocks the outward force generated by Eg5, causing the mitotic spindle to collapse into a "mono-aster" (a radial array of microtubules emanating from a single centrosome), leading to mitotic arrest and subsequent apoptosis in cancer cells.
Caption: Mechanism of Eg5 inhibition by Monastrol.
2.1.2. Thymidylate Synthase Inhibition by Fluorinated Derivatives
Analogues of 5-fluorouracil (5-FU), including fluorinated 5,6-dihydrouracils, have been synthesized to improve its therapeutic index.[10] The primary mechanism of 5-FU's anticancer effect involves the inhibition of Thymidylate Synthase (TS), an enzyme critical for the synthesis of thymidine, a necessary component of DNA. Some 5-fluoro-5,6-dihydrouracil derivatives can act as prodrugs that are metabolized to the active inhibitor, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), or may exhibit direct inhibitory effects on TS.[10] Inhibition of TS leads to a depletion of thymidine triphosphate pools, which in turn inhibits DNA synthesis and repair, ultimately triggering apoptosis in rapidly dividing cancer cells.[10]
2.1.3. Experimental Protocol: Cell Proliferation Assay (MTT Assay)
Objective: To evaluate the cytotoxic effect of a dihydropyrimidine derivative on a cancer cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture cancer cells (e.g., HeLa, MCF-7) in appropriate media.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the dihydropyrimidine test compound in DMSO.
-
Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).
-
Remove the old media from the 96-well plate and add 100 µL of the media containing the test compound dilutions. Include wells with vehicle control (DMSO at the highest concentration used) and untreated control.
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the media from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell proliferation).
-
Antiviral Activity
2.2.1. HIV-1 Integrase Inhibition
Certain dihydropyrimidine derivatives have been developed as potent inhibitors of HIV-1 integrase.[11] This viral enzyme is essential for the replication of HIV, as it catalyzes the insertion of the viral DNA into the host cell's genome, a critical step in establishing a chronic infection. These inhibitors typically chelate the divalent metal ions (Mg²⁺ or Mn²⁺) in the enzyme's active site, preventing the catalytic strand transfer reaction. This effectively blocks the integration of the proviral DNA, halting the viral life cycle.[11]
2.2.2. Inhibition of HIV Entry
Marine natural products, such as the Batzelladine alkaloids which contain a dihydropyrimidine core, have been shown to inhibit the binding of the HIV envelope glycoprotein gp120 to the CD4 receptor on T-cells. This interaction is the first step in viral entry, and by blocking it, these compounds prevent the virus from infecting host cells.
Anti-inflammatory and Antioxidant Activity
2.3.1. Modulation of Toll-Like Receptor (TLR) Signaling
Chronic inflammation is a hallmark of many diseases. Some dihydropyrimidinone derivatives have been shown to exert anti-inflammatory effects by inhibiting Toll-like receptor (TLR) signaling pathways.[12][13] TLRs are key components of the innate immune system that recognize pathogen-associated molecular patterns. Upon activation, they trigger downstream signaling cascades (e.g., involving NF-κB) that lead to the production of pro-inflammatory cytokines like IL-1β and TNF-α. By interfering with this signaling cascade, these compounds can reduce the inflammatory response.[13]
2.3.2. Activation of the Nrf2 Pathway
A novel cardioprotective mechanism for a pyrimidine-trione derivative was found to be mediated through the dual inhibition of the NLRP3 inflammasome and activation of the Nrf2 antioxidant pathway.[14]
Mechanism: The transcription factor Nrf2 is the master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which targets it for degradation. Oxidative or electrophilic stress causes Keap1 to release Nrf2, allowing it to translocate to the nucleus. In the nucleus, Nrf2 binds to Antioxidant Response Elements (AREs) in the promoter regions of genes encoding antioxidant and cytoprotective proteins (e.g., heme oxygenase-1, NAD(P)H:quinone oxidoreductase 1). Some dihydropyrimidine derivatives can act as Nrf2 activators, enhancing this protective pathway and mitigating oxidative stress.[14]
Caption: Activation of the Nrf2 antioxidant pathway.
Part 3: Synthesis and Future Perspectives
The Biginelli Reaction: A Cornerstone of Dihydropyrimidine Synthesis
The synthesis of the dihydropyrimidine scaffold is most famously achieved through the Biginelli reaction, a one-pot, multi-component reaction first reported in 1893.[8][15] This reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea. The simplicity and efficiency of this reaction have made it a cornerstone of combinatorial chemistry and have facilitated the synthesis of vast libraries of dihydropyrimidine derivatives for biological screening.[8]
Future Directions in Dihydropyrimidine-based Drug Discovery
The dihydropyrimidine core continues to be a fertile ground for drug discovery. Current research focuses on several key areas:
-
Target Specificity: Synthesizing derivatives with higher selectivity for their intended targets to reduce off-target effects and improve safety profiles.
-
Multi-target Ligands: Designing single molecules that can modulate multiple targets involved in a disease pathway, such as the dual anti-inflammatory and antioxidant compounds.[14]
-
Drug Resistance: Developing novel dihydropyrimidine derivatives that can overcome existing mechanisms of drug resistance in cancer and infectious diseases.[12][13]
The journey of the dihydropyrimidine scaffold from a simple metabolic intermediate to a privileged structure in modern medicinal chemistry highlights the power of understanding fundamental biological pathways to inform rational drug design. Its continued exploration promises to yield new therapeutic agents for a wide range of human diseases.
References
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Braakhuis B. J., Visser G. W., Stringer I., Peters G. J. (1991). In vitro antitumour activity of cis- and trans-5-fluoro-5,6-dihydro-6-alkoxy-uracils; effects on thymidylate synthesis. British Journal of Cancer, 63(3), 342–346. [Link]
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Butt, A. M., Ul-Haq, Z., Mahmood, U., Al-Sehemi, A. G., Al-Ghamdi, A. A., & Perveen, S. (2022). Synthesis, characterization and biological profile of some new dihydropyrimidinone derivaties. Scientific Reports, 12(1), 19371. [Link]
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Dyatkina, N. B., Roberts, C. D., Keicher, J. D., Dai, Y., & Zhang, W. (2002). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Molecules, 7(5), 449. [Link]
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Butt, A. M., Ul-Haq, Z., Mahmood, U., Al-Sehemi, A. G., Al-Ghamdi, A. A., & Perveen, S. (2022). Synthesis, characterization and biological profile of some new dihydropyrimidinone derivaties. PubMed, 36(1), e20220131. [Link]
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Embrey, M. W., Wai, J. S., Funk, T. W., Homnick, C. F., Perlow, D. S., Young, S. D., Vacca, J. P., Hazuda, D. J., Felock, P. J., Stillmock, K. A., Witmer, M. V., Moyer, G., Schleif, W. A., Gabryelski, L. J., Jin, L., Chen, I. W., Ellis, J. D., Wong, B. K., Lin, J. H., Leonard, Y. M., Tsou, N. N., & Zhuang, L. (2005). A series of 5-(5,6)-dihydrouracil substituted 8-hydroxy-[6][10]naphthyridine-7-carboxylic acid 4-fluorobenzylamide inhibitors of HIV-1 integrase and viral replication in cells. Bioorganic & Medicinal Chemistry Letters, 15(20), 4550–4554. [Link]
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DNAmod. (n.d.). 5,6-dihydrouracil. Retrieved from [Link]
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van Kuilenburg, A. B. P., van Lenthe, H., & van Gennip, A. H. (2006). Activity of pyrimidine degradation enzymes in normal tissues. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1211–1214. [Link]
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Shi, Y. Y., Wei, B., Zhou, J., Yin, Z. L., Zhao, F., Peng, Y. J., Yu, Q. W., Wang, X. L., & Chen, Y. J. (2022). Discovery of 5-(3,4-dihydroxybenzylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione as a novel and effective cardioprotective agent via dual anti-inflammatory and anti-oxidative activities. European Journal of Medicinal Chemistry, 244, 114848. [Link]
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Kumar, V., Kaur, K., Gupta, G. K., & Gupta, A. K. (2013). Recent synthetic and medicinal perspectives of dihydropyrimidinones: a review. RSC Advances, 3(44), 21496-21525. [Link]
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El-Mekabaty, A., & El-Faham, A. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review. RSC Advances, 15(4), 2135-2158. [Link]
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Madhavi, B., Madhuri, P., Ramya, K., & Sankar, D. (2015). Synthesis, characterization and biological evaluation of 3,4-dihydropyrimidin-2(1H)-thione derivatives. International Journal of ChemTech Research, 8(11), 314-323. [Link]
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Reactome. (n.d.). uracil + NADPH + H+ => 5,6-dihydrouracil + NADP+. Retrieved from [Link]
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da Silva, F. M., de Souza, M. C. B. V., & Frugulhetti, I. C. P. P. (2011). Synthesis of dihydropyrimidin-2-one/thione library and cytotoxic activity against the human U138-MG and Rat C6 glioma cell lines. Journal of the Brazilian Chemical Society, 22(3), 566-572. [Link]
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Madhavi, B., Madhuri, P., Ramya, K., & Sankar, D. (2015). Synthesis, characterization and biological evaluation of 3, 4-dihydropyrimidin-2(1H)-thione derivatives. Der Pharma Chemica, 7(10), 305-312. [Link]
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van Kuilenburg, A. B. P., van Lenthe, H., & van Gennip, A. H. (2006). Activity of pyrimidine degradation enzymes in normal tissues. PubMed, 17065093. [Link]
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Al-Warhi, T., El-Gamal, M. I., Al-Mahri, S., Anbar, H. S., Ashour, A., & Oh, C. H. (2023). Discovery of New Uracil and Thiouracil Derivatives as Potential HDAC Inhibitors. Molecules, 28(14), 5344. [Link]
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Nizhenkovska, I., Zavgorodnii, M., & Kryshtal, A. (2020). Uracil as the basis for medication creation. Research Trends in Pharmaceutical Sciences and Chemistry, 1(1), 18-27. [Link]
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Reddy, T. J., Kim, S. H., & Lee, J. (2014). Synthesis and Biological Evaluation of Pyrido[2,3-d]pyrimidine-2,4-dione Derivatives as eEF-2K Inhibitors. Molecules, 19(11), 17781–17793. [Link]
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Henricks, L. M., Kienhuis, E., van Merendonk, L. N., Rosing, H., van den Heuvel, J. J. M., Schalij-Delfos, N. E., Schellens, J. H. M., Beijnen, J. H., & van Kuilenburg, A. B. P. (2018). Food-effect study on uracil and dihydrouracil plasma levels as marker for dihydropyrimidine dehydrogenase activity in human volunteers. British Journal of Clinical Pharmacology, 84(11), 2534–2542. [Link]
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de Souza, A. M. T., de Oliveira, V. M., & de Almeida, M. V. (2019). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Current Organic Synthesis, 16(5), 659–695. [Link]
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Fathalla, W., & Hassan, A. S. (2012). Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst. International Journal of Organic Chemistry, 2(3), 221-230. [Link]
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Iqbal, M. A., Haque, R. A., Razali, M. R., & Wazeer, M. I. M. (2022). Acetophenone-Based 3,4-Dihydropyrimidine-2(1H)-Thione as Potential Inhibitor of Tyrosinase and Ribonucleotide Reductase: Facile Synthesis, Crystal Structure, In-Vitro and In-Silico Investigations. Molecules, 27(21), 7401. [Link]
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Li, R., Li, Y., Wu, D., Zhang, Y., & Chen, L. (2021). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation of Non-Small Cell Lung Cancer Cells. Journal of Medicinal Chemistry, 64(6), 3077–3091. [Link]
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Methodological & Application
Application Note: A Protocol for the Synthesis of Fused Pyrimido[4,5-d]pyrimidines via a Biginelli-Type Condensation Using Barbituric Acid Precursors
Introduction: Beyond the Classical Biginelli Reaction
The Biginelli reaction, a cornerstone of multicomponent reactions since its discovery by Pietro Biginelli in 1891, provides a straightforward, one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea.[1] The DHPM scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds, including calcium channel blockers, antiviral agents, and mitotic kinesin inhibitors like Monastrol.[2][3]
While the classical reaction is exceptionally robust, modern drug discovery demands greater structural complexity and diversity. A powerful strategy to achieve this is to modify the core components of the reaction. This application note details a significant modification: the replacement of the linear β-ketoester (e.g., ethyl acetoacetate) with a cyclic β-dicarbonyl precursor, specifically barbituric acid or its thio-analogue, thiobarbituric acid.
This substitution fundamentally alters the reaction's outcome, moving beyond simple DHPMs to construct complex, fused heterocyclic systems. The condensation of an aldehyde, barbituric acid, and urea/thiourea yields tetrahydropyrimido[4,5-d]pyrimidine-diones, bicyclic structures of significant interest for their potential therapeutic properties.[4][5] This protocol provides a detailed, field-proven methodology for synthesizing these valuable scaffolds, explaining the mechanistic rationale and offering insights for optimization.
Mechanistic Rationale: The Iminium Pathway to Fused Systems
The reaction proceeds through a cascade of bimolecular reactions, generally accepted to follow an "iminium route," which is analogous to the classical Biginelli mechanism.[6] The choice of an acid catalyst is crucial as it protonates key intermediates, activating them for subsequent nucleophilic attack.[7]
The key steps are as follows:
-
Iminium Ion Formation: The reaction initiates with the acid-catalyzed condensation of the aldehyde and urea. This step forms an N-acyliminium ion, a highly reactive electrophile that serves as the cornerstone for the subsequent C-C bond formation.
-
Nucleophilic Attack by Barbiturate Enol: Barbituric acid, with its highly acidic methylene protons, readily tautomerizes to its enol form. This enol acts as the key nucleophile, attacking the electrophilic carbon of the N-acyliminium ion. This is the rate-determining step and establishes the core structure.
-
Cyclization and Dehydration: The intermediate adduct then undergoes an intramolecular cyclization. A terminal amino group from the urea moiety attacks one of the carbonyl carbons of the barbiturate ring.
-
Final Dehydration: The resulting hemiaminal intermediate is unstable and readily dehydrates under the acidic conditions to yield the final, stable, fused pyrimido[4,5-d]pyrimidine product.
This mechanistic pathway is visualized in the diagram below.
Caption: Proposed mechanism for the Biginelli-type reaction using barbituric acid.
Detailed Experimental Protocol
This protocol describes a general, robust method for the synthesis of 5,7-diaryl-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H,5H,7H)-dithione based on procedures reported in the literature.[5] It utilizes thiobarbituric acid and thiourea, but can be adapted for barbituric acid and urea to yield the corresponding dioxo-analogs.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Aromatic Aldehyde (e.g., Benzaldehyde) | Reagent | Sigma-Aldrich | Can be substituted with various electron-donating or withdrawing groups. |
| Thiobarbituric Acid | ≥98% | Sigma-Aldrich | Can be substituted with Barbituric Acid. Handle with appropriate PPE. |
| Thiourea | ≥99% | Sigma-Aldrich | Can be substituted with Urea. |
| Ethanol (Absolute) | ACS Grade | Fisher Scientific | Reaction solvent. |
| Hydrochloric Acid (Concentrated) | 37% | Fisher Scientific | Catalyst. Handle in a fume hood with extreme care. |
| Deionized Water | - | In-house | For washing. |
| Diethyl Ether | ACS Grade | Fisher Scientific | For washing. |
Equipment
-
Round-bottom flask (50 mL or 100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Standard laboratory glassware (beakers, graduated cylinders)
-
TLC plates (Silica gel 60 F254)
-
Melting point apparatus
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine the aromatic aldehyde (10 mmol), thiobarbituric acid (10 mmol), and thiourea (15 mmol).
-
Solvent Addition: Add 30 mL of absolute ethanol to the flask. Stir the mixture to create a suspension.
-
Catalyst Addition: Carefully add 3-4 drops of concentrated hydrochloric acid to the mixture using a glass pipette. Caution: Perform this step in a well-ventilated fume hood.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85°C) using a heating mantle. Maintain a gentle reflux with continuous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) with an appropriate eluent system (e.g., Hexane:Ethyl Acetate 7:3). The reaction is typically complete within 2-4 hours.
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature. A solid precipitate will form. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product sequentially with cold deionized water (2 x 20 mL) and then cold diethyl ether (2 x 15 mL) to remove unreacted starting materials and impurities.
-
Drying: Dry the product in a vacuum oven at 60°C to a constant weight.
-
Recrystallization (Optional): For higher purity, the dried product can be recrystallized from a suitable solvent like ethanol or a mixture of ethanol and DMF.
Characterization
The structure and purity of the synthesized pyrimido[4,5-d]pyrimidine should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and proton/carbon environments.
-
FT-IR Spectroscopy: To identify key functional groups (e.g., C=O, C=S, N-H).
-
Mass Spectrometry: To confirm the molecular weight of the product.
-
Melting Point Analysis: To assess the purity of the final compound.
Data Presentation: Scope and Optimization
The versatility of this reaction allows for the use of various substituted aldehydes. The choice of catalyst and reaction conditions can significantly impact yield and reaction time.[4][5][8]
| Entry | Aldehyde (R group) | Precursor | Catalyst | Conditions | Time (h) | Yield (%) | Reference |
| 1 | 4-OCH₃-C₆H₄ | Thiobarbituric Acid | conc. HCl | Ethanol, Reflux | 3 | 82 | [5] |
| 2 | 4-Cl-C₆H₄ | Thiobarbituric Acid | conc. HCl | Ethanol, Reflux | 2.5 | 88 | [5] |
| 3 | 3-NO₂-C₆H₄ | Barbituric Acid | CAN | Water, Reflux | 0.5 | 94 | [4] |
| 4 | C₆H₅ | Barbituric Acid | L-proline | Ethanol, Reflux | 8 | 85 | [8] |
| 5 | 3-Formylindole | Barbituric Acid | None | MW, 160W | 0.1 | 92 | [8] |
| 6 | C₆H₅ | Barbituric Acid | None | Solvent-free, 80°C | 0.75 | 90 | [9] |
CAN: Ceric Ammonium Nitrate; MW: Microwave Irradiation
Experimental Workflow and Troubleshooting
The entire process, from reagent preparation to final product characterization, is outlined below.
Caption: Step-by-step experimental workflow for the synthesis and analysis.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive catalyst.- Insufficient heating.- Impure starting materials. | - Use fresh catalyst or increase catalyst loading slightly.- Ensure a steady reflux is maintained.- Check the purity of reagents; recrystallize aldehyde if necessary. |
| Incomplete Reaction | - Short reaction time.- Deactivated catalyst over time. | - Extend the reflux time and continue monitoring by TLC.- Add a small additional amount of catalyst. |
| Product is Oily/Difficult to Crystallize | - Presence of impurities.- Product is highly soluble in the solvent system. | - Wash the crude product thoroughly.- Try triturating the oil with a non-polar solvent like hexane.- For recrystallization, use a different solvent system. |
| Multiple Spots on TLC | - Formation of side products.- Unreacted starting material. | - Optimize reaction temperature; lower temperature may increase selectivity.- Purify the crude product using column chromatography. |
Conclusion
The substitution of the classic β-ketoester with barbituric acid or its derivatives in the Biginelli reaction is a highly effective and efficient strategy for the synthesis of complex, fused pyrimido[4,5-d]pyrimidine scaffolds. This one-pot, multicomponent protocol offers significant advantages in terms of operational simplicity, atom economy, and the ability to rapidly generate structural diversity. The resulting heterocyclic systems are of high value in medicinal chemistry and drug discovery programs, making this modified Biginelli reaction an essential tool for synthetic chemists.
References
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Shaabani, A., Bazgir, A., & Teimouri, F. (2004). A Reexamination of Biginelli-like Multicomponent Condensation Reaction: One-Pot Regioselective Synthesis of Spiro Heterobicyclic Rings. Molecular Diversity, 8(2), 141-145.
-
Canto, R. F. S., et al. (2020). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Molecules, 25(21), 5129.
-
Gupta, R., et al. (2013). Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines. RSC Advances, 3(39), 17691-17721. (Specific CAN-catalyzed reaction cited within this review).
-
Csámpai, A., et al. (2009). Application of Biginelli reaction to the synthesis of ferrocenylpyrimidones and[4]-ferrocenophane-containing pyrimido[4,5-d]pyrimidinediones. Journal of Organometallic Chemistry, 694(18), 2971-2979.
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Jetti, S. R., et al. (2012). NBS/AIBN promoted one-pot multi component regioselective synthesis of spiro heterobicyclic rings via Biginelli-like. Journal of Chemical and Pharmaceutical Research, 4(5), 2373-2379.
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Shaabani, A., et al. (2005). A reexamination of Biginelli-like multicomponent condensation reaction: One-pot regioselective synthesis of spiro heterobicyclic rings. ResearchGate.
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Pop, A., et al. (2022). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. International Journal of Molecular Sciences, 23(19), 11929.
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Dabholkar, V. V., & Tripathi, D. R. (2010). Synthesis of Biginelli products of thiobarbituric acids and their antimicrobial activity. Journal of the Serbian Chemical Society, 75(8), 1033-1040.
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Wikipedia contributors. (2023). Biginelli reaction. Wikipedia, The Free Encyclopedia.
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Alvim, H. G. O., et al. (2018). Mechanism of the Biginelli Reaction. Organic Chemistry Portal.
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Sigma-Aldrich. Biginelli Reaction. MilliporeSigma.
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Sharma, R., & Pathak, D. (2023). Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines. Archiv der Pharmazie, 356(5), e2200508.
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Kappe, C. O. (1997). A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate. The Journal of Organic Chemistry, 62(21), 7201-7204.
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Reddy, C. V., et al. (2005). New protocol for Biginelli reaction-a practical synthesis of Monastrol. Arkivoc, 2005(3), 228-236.
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The Versatile Scaffold: Application Notes on 5,6-Dihydrouracil in Medicinal Chemistry
Introduction: Beyond a Simple Metabolite
For decades, 5,6-dihydrouracil has been primarily recognized in the context of pyrimidine catabolism, as a key metabolite of the essential nucleic acid base uracil and the widely used chemotherapeutic agent 5-fluorouracil (5-FU). Its formation, catalyzed by the enzyme dihydropyrimidine dehydrogenase (DPD), is a critical step in the clearance of 5-FU, and variations in DPD activity have profound implications for patient toxicity.[1][2][3] Consequently, the ratio of 5,6-dihydrouracil to uracil in plasma has emerged as a crucial biomarker for identifying patients with DPD deficiency, allowing for personalized dosing of fluoropyrimidine drugs to mitigate severe side effects.[1][2]
However, to confine the role of 5,6-dihydrouracil to that of a mere metabolic byproduct would be to overlook its significant and expanding potential as a privileged scaffold in medicinal chemistry. The inherent structural features of the dihydrouracil ring system—a partially saturated pyrimidine ring—offer a three-dimensional geometry that can be strategically exploited for the design of novel therapeutic agents. This application note will delve into the diverse applications of the 5,6-dihydrouracil core in drug discovery, moving beyond its metabolic significance to explore its utility as a foundational element in the development of anticancer and antiviral agents. We will provide detailed protocols for the synthesis of a representative bioactive derivative and for the evaluation of its cytotoxic effects, underscoring the practical application of this versatile heterocyclic scaffold.
The 5,6-Dihydrouracil Scaffold in Anticancer Drug Discovery
The quest for novel anticancer agents is a cornerstone of medicinal chemistry. The 5,6-dihydrouracil scaffold has emerged as a promising starting point for the design of potent and selective anticancer compounds. The rationale behind its use lies in its ability to serve as a bioisostere for other cyclic structures and to present substituents in a defined spatial orientation, allowing for precise interactions with biological targets.
One notable area of exploration is the development of 5,6-dihydrouracil derivatives as inhibitors of enzymes crucial for cancer cell proliferation. For instance, derivatives of dihydrouracil have been investigated for their activity against various cancer cell lines, including epidermoid carcinoma (A431).[4] The mechanism of action for many of these compounds is still under investigation, but potential targets include key players in cell cycle regulation and DNA replication.
Mechanism of Action: Targeting Cellular Proliferation
While the precise mechanisms can vary depending on the specific derivative, a common strategy for 5,6-dihydrouracil-based anticancer agents is the inhibition of enzymes essential for nucleotide metabolism or cell cycle progression. For example, by mimicking the natural substrates of these enzymes, dihydrouracil derivatives can act as competitive inhibitors, leading to the disruption of DNA synthesis and, ultimately, apoptosis of cancer cells.
Below is a conceptual workflow illustrating the general approach to identifying and validating the anticancer potential of novel 5,6-dihydrouracil derivatives.
Caption: Workflow for Anticancer Drug Discovery with 5,6-Dihydrouracil.
The 5,6-Dihydrouracil Scaffold in Antiviral Research
The structural diversity of the 5,6-dihydrouracil core also lends itself to the development of antiviral agents. The non-planar, puckered nature of the dihydropyrimidine ring can facilitate interactions with the active sites of viral enzymes that may not be achievable with flat, aromatic systems. This has led to the exploration of dihydrouracil derivatives as inhibitors of key viral enzymes, such as HIV-1 integrase.[5]
Mechanism of Action: Inhibition of Viral Enzymes
The antiviral strategy often involves designing 5,6-dihydrouracil derivatives that can bind to and inhibit viral enzymes essential for replication. For example, in the context of HIV, integrase is a crucial enzyme that facilitates the integration of the viral genome into the host cell's DNA. By designing dihydrouracil-based molecules that can chelate the metal ions in the active site of integrase or otherwise block its function, it is possible to halt the viral life cycle.[5]
The following diagram illustrates the general principle of viral enzyme inhibition by a 5,6-dihydrouracil derivative.
Caption: Viral Enzyme Inhibition by a 5,6-Dihydrouracil Derivative.
Protocols for Synthesis and Biological Evaluation
To facilitate research in this area, we provide the following detailed protocols for the synthesis of a representative 6-aryl-5,6-dihydrouracil derivative and for the evaluation of its cytotoxicity using a standard MTT assay.
Protocol 1: Synthesis of 6-Phenyl-5,6-dihydrouracil
This protocol is adapted from a method utilizing a Biginelli-like reaction followed by oxidative cleavage.[4][6] This approach offers a straightforward route to 6-aryl-dihydrouracils.
Materials:
-
Benzaldehyde
-
Ethyl acetoacetate
-
Thiourea
-
Potassium carbonate
-
Ethanol
-
m-Chloroperbenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Synthesis of the Biginelli Hybrid (Precursor):
-
In a round-bottom flask, dissolve benzaldehyde (1 equivalent), ethyl acetoacetate (1 equivalent), and thiourea (1.2 equivalents) in ethanol.
-
Add potassium carbonate (1.5 equivalents) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry to obtain the 6-phenyl-4-thioxo-3,4,5,6-tetrahydropyrimidin-2(1H)-one precursor.
-
-
Oxidative Cleavage to form 6-Phenyl-5,6-dihydrouracil:
-
Dissolve the precursor (1 equivalent) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of m-CPBA (2.5 equivalents) in DCM to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to quench the excess m-CPBA.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure 6-phenyl-5,6-dihydrouracil.
-
Characterization:
-
Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Evaluation using the MTT Assay
This protocol outlines the determination of the cytotoxic effects of a synthesized 5,6-dihydrouracil derivative against a cancer cell line (e.g., A431, human epidermoid carcinoma).[7][8]
Materials:
-
A431 human epidermoid carcinoma cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Synthesized 5,6-dihydrouracil derivative
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture A431 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the synthesized 5,6-dihydrouracil derivative in DMSO.
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Quantitative Data Summary
The following table provides a template for summarizing the cytotoxicity data obtained from the MTT assay.
| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| 6-Phenyl-5,6-dihydrouracil | A431 | 48 | [Insert experimental value] |
| Doxorubicin (Positive Control) | A431 | 48 | [Insert experimental value] |
Conclusion and Future Directions
The 5,6-dihydrouracil scaffold represents a valuable and versatile platform in medicinal chemistry. Its applications extend far beyond its established role in pyrimidine metabolism, offering exciting opportunities for the development of novel anticancer and antiviral therapeutics. The protocols provided herein offer a practical starting point for researchers interested in exploring the potential of this privileged structure. Future research should focus on expanding the chemical diversity of 5,6-dihydrouracil libraries, elucidating the specific molecular targets and mechanisms of action of bioactive derivatives, and optimizing their pharmacokinetic and pharmacodynamic properties to advance them towards clinical development.
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The Ascendant Trajectory of Dihydropyrimidine-2,4,5(3H)-trione Analogs in Oncology: A Guide to Preclinical Development
The relentless pursuit of novel anticancer agents has led researchers down myriad chemical avenues. Among the more promising scaffolds to emerge are the dihydropyrimidine-2,4,5(3H)-trione analogs, a class of compounds rooted in the well-established chemistry of barbituric acid.[1][2][3] Their structural versatility and amenability to multicomponent synthesis reactions have positioned them as a fertile ground for the development of targeted cancer therapeutics. This guide provides an in-depth exploration of the preclinical development of these analogs, offering both the theoretical underpinnings and practical protocols for their synthesis, in vitro evaluation, and in vivo efficacy testing.
I. The Therapeutic Rationale: Targeting the Engines of Cell Proliferation
The anticancer potential of dihydropyrimidine-2,4,5(3H)-trione analogs stems from their ability to interact with key proteins that drive malignant cell division and survival. Two of the most notable molecular targets are the mitotic kinesin Eg5 and the Colony-Stimulating Factor 1 Receptor (CSF1R).
A. Mitotic Kinesin Eg5: A Brake on Aberrant Cell Division
The mitotic kinesin Eg5 is a motor protein indispensable for the formation of the bipolar mitotic spindle, a critical structure for the accurate segregation of chromosomes during cell division.[4][5] Inhibition of Eg5 leads to the formation of monopolar spindles, triggering a mitotic arrest and subsequent apoptotic cell death in rapidly dividing cancer cells.[4][5][6] Dihydropyrimidinone analogs, including the trione derivatives, have been identified as potent allosteric inhibitors of Eg5, binding to a site distinct from the microtubule-binding domain.[6][7] This specific mechanism of action offers a potential advantage over traditional anti-mitotic agents like taxanes, which can be associated with neurotoxicity due to their interaction with microtubules in non-dividing neuronal cells.[8]
Caption: Inhibition of Eg5 by dihydropyrimidine-2,4,5(3H)-trione analogs disrupts mitotic spindle formation, leading to cell cycle arrest and apoptosis.
B. CSF1R Kinase: Curbing Pro-tumorigenic Macrophage Activity
The Colony-Stimulating Factor 1 Receptor (CSF1R) is a receptor tyrosine kinase that plays a pivotal role in the proliferation, differentiation, and survival of macrophages.[4][9][10][11][12] In the tumor microenvironment, CSF1R signaling is often hijacked to promote the infiltration and polarization of tumor-associated macrophages (TAMs) towards a pro-tumorigenic M2 phenotype.[10][11][12] These M2-TAMs contribute to tumor growth, angiogenesis, and immunosuppression. Small-molecule inhibitors of CSF1R, including certain pyrimidine derivatives, can block this signaling cascade, thereby reducing the population of pro-tumorigenic macrophages and potentially restoring an anti-tumor immune response.[4][10][11][12]
Caption: Inhibition of CSF1R by dihydropyrimidine-2,4,5(3H)-trione analogs can reduce the population of pro-tumorigenic macrophages, thereby mitigating tumor growth and immunosuppression.
II. Synthesis of Dihydropyrimidine-2,4,5(3H)-trione Analogs: A Practical Protocol
The synthesis of dihydropyrimidine-2,4,5(3H)-trione analogs, often referred to as 5-substituted barbituric acid derivatives, is commonly achieved through a Knoevenagel condensation reaction. This method offers a straightforward approach to generating a diverse library of compounds for structure-activity relationship (SAR) studies.
Protocol: Knoevenagel Condensation for the Synthesis of 5-Arylmethylenebarbituric Acid Derivatives
Materials:
-
Barbituric acid or N,N'-dimethylbarbituric acid
-
Substituted aromatic aldehyde
-
Ethanol
-
Piperidine (catalyst)
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol, acetic acid)
Procedure:
-
In a round-bottom flask, dissolve barbituric acid (1 equivalent) and the desired substituted aromatic aldehyde (1 equivalent) in ethanol.
-
Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.
-
The product will often precipitate out of the solution upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold ethanol to remove any unreacted starting materials.
-
Purify the product by recrystallization from a suitable solvent, such as ethanol or glacial acetic acid, to obtain the pure 5-arylmethylenebarbituric acid derivative.
-
Characterize the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.
III. In Vitro Evaluation: Assessing Anticancer Activity
A critical step in the preclinical development of these analogs is the in vitro assessment of their cytotoxic and cytostatic effects on cancer cell lines. The following protocols outline standard assays for determining cell viability, cell cycle distribution, and apoptosis induction.
A. Cell Viability Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6]
Protocol: MTT Assay for Cytotoxicity Screening
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well microtiter plates
-
Dihydropyrimidine-2,4,5(3H)-trione analog stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Prepare serial dilutions of the dihydropyrimidine-2,4,5(3H)-trione analog in complete cell culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
B. Cell Cycle Analysis: Unveiling the Mechanism of Action
Flow cytometry with propidium iodide (PI) staining is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[13][14][15][16][17] This analysis can reveal if a compound induces cell cycle arrest at a specific checkpoint.
Protocol: Cell Cycle Analysis by Flow Cytometry
Materials:
-
Cancer cells treated with the dihydropyrimidine-2,4,5(3H)-trione analog
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Cold 70% ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cancer cells with the test compound at its IC₅₀ concentration for a predetermined time (e.g., 24 or 48 hours).
-
Harvest the cells. For adherent cells, use trypsin-EDTA to detach them. For suspension cells, collect them by centrifugation.
-
Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.
IV. In Vivo Efficacy: Testing in Preclinical Models
Promising candidates from in vitro studies should be further evaluated in in vivo models to assess their antitumor efficacy, pharmacokinetics, and potential toxicity. The subcutaneous xenograft model in immunodeficient mice is a widely used and well-established method for this purpose.[18][19][20][21][22]
Protocol: Subcutaneous Xenograft Mouse Model for Efficacy Testing
Materials:
-
Immunodeficient mice (e.g., athymic nude or NOD/SCID)
-
Human cancer cell line
-
Matrigel (optional, to enhance tumor take rate)
-
Sterile syringes and needles
-
Calipers for tumor measurement
-
Dihydropyrimidine-2,4,5(3H)-trione analog formulated for in vivo administration
-
Vehicle control solution
Procedure:
-
Culture the human cancer cells to be implanted.
-
On the day of implantation, harvest the cells and resuspend them in a sterile solution (e.g., PBS or serum-free medium), optionally mixed with Matrigel.
-
Subcutaneously inject a specific number of cells (e.g., 1-5 million) into the flank of each immunodeficient mouse.
-
Monitor the mice regularly for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the dihydropyrimidine-2,4,5(3H)-trione analog to the treatment group according to a predetermined dosing schedule and route of administration (e.g., intraperitoneal, oral gavage). The control group should receive the vehicle solution.
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice or three times a week) and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of general toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Analyze the data to determine the effect of the treatment on tumor growth inhibition.
V. Structure-Activity Relationship (SAR) and Data Presentation
Systematic modification of the dihydropyrimidine-2,4,5(3H)-trione scaffold and evaluation of the resulting analogs' biological activity are crucial for identifying potent and selective anticancer agents. The following table summarizes key SAR findings for this class of compounds.
| Modification Site | Substitution | Effect on Anticancer Activity | Reference |
| C5 of the pyrimidine ring | Aryl group with electron-withdrawing groups (e.g., -Cl, -F) | Increased cytotoxic effect | [2][23][24] |
| C5 of the pyrimidine ring | Aryl group with electron-donating groups (e.g., -OCH₃) | Variable, can either increase or decrease activity depending on the specific analog and cancer cell line | [23] |
| N1 and N3 of the pyrimidine ring | Alkyl or aryl groups | Can influence lipophilicity and cell permeability, thereby modulating activity | [25] |
VI. Conclusion and Future Directions
Dihydropyrimidine-2,4,5(3H)-trione analogs represent a promising class of compounds for the development of novel anticancer agents. Their straightforward synthesis and the potential to target key oncogenic pathways like mitotic progression and tumor-associated macrophage signaling provide a solid foundation for further research. The protocols and insights provided in this guide are intended to equip researchers with the necessary tools to explore the full therapeutic potential of this versatile chemical scaffold. Future efforts should focus on optimizing the pharmacokinetic properties of these analogs, exploring novel drug delivery systems, and identifying predictive biomarkers to guide their clinical development.
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Bakhotmah, D. A. (2021). Synthesis of Barbituric and Thiobarbituric Acids Bearing 5,6-Diphenyl-1,2,4-Triazin-3-yl Moiety as CDK2 Inhibitors of Tumor Cells. Journal of Heterocyclic Chemistry, 58(1), 226-234. [Link]
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Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 5,6-Dihydrouracil
For Researchers, Scientists, and Drug Development Professionals
Introduction: 5,6-Dihydrouracil as a Versatile Scaffold in Medicinal Chemistry
5,6-Dihydrouracil, a saturated derivative of the nucleobase uracil, represents a valuable and often underutilized starting material for the synthesis of a diverse array of novel heterocyclic compounds.[1] Its unique structural features, including two reactive amide nitrogens and a flexible six-membered ring, provide multiple avenues for functionalization and annulation reactions. While uracil chemistry is extensively explored, the saturated C5-C6 bond in dihydrouracil alters its reactivity, opening up pathways to non-aromatic and partially saturated heterocyclic systems that are of growing interest in drug discovery. These scaffolds can offer improved pharmacokinetic properties, such as increased solubility and metabolic stability, compared to their planar aromatic counterparts.
This guide provides detailed application notes and protocols for the synthesis of novel heterocyclic compounds starting from 5,6-dihydrouracil. We will explore three primary synthetic strategies: the synthesis of C6-substituted dihydrouracil analogs, N-functionalization of the dihydrouracil core, and the construction of fused heterocyclic systems such as dihydro-thiazolo[3,2-a]pyrimidinones and dihydro-[2][3][4]triazolo[4,3-a]pyrimidinones. The protocols are designed to be robust and adaptable, providing a solid foundation for further exploration and library synthesis.
Strategy 1: Synthesis of C6-Aryl-5,6-Dihydrouracils from Biginelli-Type Precursors
A highly effective method for generating C6-substituted dihydrouracils involves the modification of Biginelli-type reaction products. The Biginelli reaction is a classic multicomponent reaction that efficiently produces dihydropyrimidinones.[5] By starting with a thio-analogue (a dihydropyrimidinethione), a subsequent oxidative cleavage and rearrangement can yield the desired 6-aryl-5,6-dihydrouracil scaffold. This approach provides a modular and efficient route to a variety of substituted dihydrouracils.[6][7][8]
Causality of Experimental Choices:
The use of m-chloroperbenzoic acid (mCPBA) is critical for the oxidative cleavage of the carbon-sulfur bond in the dihydropyrimidinethione precursor. The reaction proceeds through the oxidation of the sulfide to a more reactive sulfoxide, which then facilitates an intramolecular cyclization and subsequent rearrangement to form the dihydrouracil ring. The choice of a suitable solvent like chloroform or dichloromethane is important to ensure the solubility of the reactants and to facilitate the reaction at room temperature, which minimizes the formation of side products.
Experimental Protocol: General Procedure for the Synthesis of 6-Aryl-5,6-dihydrouracils
This protocol is adapted from the work of Bukhari, S. N. A., et al. (2022).[6][7]
-
Dissolution: In a round-bottom flask, dissolve the starting 6-aryl-5,6-dihydropyrimidin-4(3H)-one (1.0 mmol) in chloroform (20 mL).
-
Reagent Addition: To the stirred solution, add m-chloroperbenzoic acid (mCPBA) (1.2 mmol) portion-wise over 5 minutes at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) to quench the excess acid.
-
Extraction: Separate the organic layer, and extract the aqueous layer with chloroform (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the pure 6-aryl-5,6-dihydrouracil.
Data Presentation: Representative Examples of Synthesized 6-Aryl-5,6-Dihydrouracils
| Entry | Aryl Substituent (Ar) | Yield (%) | Melting Point (°C) |
| 1 | Phenyl | 75 | 229 |
| 2 | 4-Chlorophenyl | 72 | 235 |
| 3 | 4-Nitrophenyl | 64 | 243 |
| 4 | 4-Methoxyphenyl | 53 | 220 |
| 5 | 4-(Benzyloxy)phenyl | 67 | 209 |
Data adapted from Bukhari, S. N. A., et al. (2022). Molecules, 27(9), 2939.[6][7]
Visualization: Reaction Scheme for 6-Aryl-5,6-Dihydrouracil Synthesis
Caption: Synthesis of 6-Aryl-5,6-dihydrouracils.
Strategy 2: N-Functionalization of the 5,6-Dihydrouracil Scaffold
The N1 and N3 positions of the 5,6-dihydrouracil ring are nucleophilic and can be readily functionalized through alkylation or acylation. This provides a straightforward method for introducing a wide range of substituents, which can be used to modulate the compound's physicochemical properties or to serve as handles for further synthetic transformations.
Causality of Experimental Choices:
The choice of base is crucial for selective N-functionalization. A relatively mild base like potassium carbonate (K₂CO₃) is often sufficient to deprotonate the amide nitrogens, allowing for reaction with electrophiles such as alkyl halides or acyl chlorides. The use of a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile facilitates the reaction by solvating the cation of the base and increasing the nucleophilicity of the dihydrouracil anion.
Experimental Protocol: General Procedure for N-Alkylation of 5,6-Dihydrouracil
-
Setup: To a solution of 5,6-dihydrouracil (1.0 mmol) in anhydrous DMF (10 mL), add potassium carbonate (2.2 mmol).
-
Reagent Addition: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (2.2 mmol) dropwise to the suspension.
-
Reaction Conditions: Stir the mixture at room temperature or heat to 50-60 °C for 4-12 hours, monitoring the reaction by TLC.
-
Work-up: After completion, pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with brine (2 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the N,N'-dialkylated 5,6-dihydrouracil.
Visualization: Workflow for N-Functionalization of 5,6-Dihydrouracil
Caption: N-Functionalization Workflow.
Strategy 3: Synthesis of Fused Heterocyclic Systems from 5,6-Dihydrouracil
The 5,6-dihydrouracil scaffold can be used to construct fused bicyclic and polycyclic heterocyclic systems. This often involves a two-step process: first, the conversion of one of the carbonyl groups into a more reactive functional group (e.g., a thiocarbonyl or a hydrazone), followed by a cyclocondensation reaction to build the new ring.
Part A: Synthesis of Dihydro-thiazolo[3,2-a]pyrimidinones
This strategy involves the thionation of 5,6-dihydrouracil to form 2-thio-5,6-dihydrouracil, which is then reacted with an α-haloketone in a Hantzsch-type synthesis to yield the fused thiazole ring.
Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) are effective thionating agents for converting amides and lactams to their corresponding thio-analogs.[3] The subsequent cyclocondensation with an α-haloketone proceeds via an initial S-alkylation of the thiouracil, followed by an intramolecular cyclization and dehydration to form the thiazole ring. The use of a solvent like ethanol or DMF for the cyclization step provides a suitable medium for the reaction to proceed at elevated temperatures.
Step 1: Synthesis of 2-Thio-5,6-dihydrouracil
-
Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend 5,6-dihydrouracil (1.0 mmol) and Lawesson's reagent (0.55 mmol) in anhydrous toluene (15 mL).
-
Reaction Conditions: Heat the mixture to reflux (approximately 110 °C) and stir for 4-6 hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 2-thio-5,6-dihydrouracil.
Step 2: Synthesis of Dihydro-thiazolo[3,2-a]pyrimidinone
-
Setup: Dissolve 2-thio-5,6-dihydrouracil (1.0 mmol) and the appropriate α-haloketone (e.g., 2-bromoacetophenone) (1.1 mmol) in absolute ethanol (15 mL).
-
Reaction Conditions: Heat the mixture to reflux for 6-8 hours.
-
Work-up: Cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure dihydro-thiazolo[3,2-a]pyrimidinone.
Visualization: Reaction Scheme for Dihydro-thiazolo[3,2-a]pyrimidinone Synthesis
Caption: Synthesis of Dihydro-thiazolo[3,2-a]pyrimidinones.
Part B: Synthesis of Dihydro-[2][3][4]triazolo[4,3-a]pyrimidinones
This approach involves the conversion of 2-thio-5,6-dihydrouracil to a 2-hydrazinyl intermediate, which is then cyclized with a one-carbon synthon to form the fused triazole ring.
The conversion of the 2-thio group to a 2-hydrazinyl group is a standard transformation, typically achieved by reaction with hydrazine hydrate. The subsequent cyclization with an orthoester, such as triethyl orthoformate, provides the necessary carbon atom to form the triazole ring. The reaction is usually acid-catalyzed and driven by the removal of ethanol.
Step 1: Synthesis of 2-Hydrazinyl-5,6-dihydropyrimidine
-
Setup: In a round-bottom flask, suspend 2-thio-5,6-dihydrouracil (1.0 mmol) in ethanol (10 mL).
-
Reagent Addition: Add hydrazine hydrate (5.0 mmol) to the suspension.
-
Reaction Conditions: Heat the mixture to reflux for 8-12 hours, during which the evolution of hydrogen sulfide may be observed.
-
Work-up: Cool the reaction mixture and concentrate under reduced pressure to obtain the crude 2-hydrazinyl-5,6-dihydropyrimidine, which can often be used in the next step without further purification.
Step 2: Synthesis of Dihydro-[2][3][4]triazolo[4,3-a]pyrimidinone
-
Setup: To the crude 2-hydrazinyl-5,6-dihydropyrimidine (1.0 mmol), add triethyl orthoformate (5.0 mL).
-
Reaction Conditions: Add a catalytic amount of p-toluenesulfonic acid and heat the mixture to reflux for 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature. The product may precipitate. If so, collect it by filtration. Otherwise, remove the excess triethyl orthoformate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to give the pure dihydro-[2][3][4]triazolo[4,3-a]pyrimidinone.
Visualization: Reaction Scheme for Dihydro-[2][3][4]triazolo[4,3-a]pyrimidinone Synthesis
Caption: Synthesis of Dihydro-[2][3][4]triazolo[4,3-a]pyrimidinones.
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Al-Hourani, B. J. (2021). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 26(11), 3192. [Link]
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Application Notes and Protocols: Dihydropyrimidine-2,4,5(3H)-trione in the Development of Antimicrobial Agents
Introduction
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. The dihydropyrimidine (DHPM) scaffold, a privileged heterocyclic structure, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the dihydropyrimidine-2,4,5(3H)-trione core and its derivatives in the design and synthesis of new antimicrobial agents.
We will delve into the causality behind experimental choices, from the foundational Biginelli condensation reaction to modern synthetic modifications and robust protocols for antimicrobial evaluation.[4][5][6] This guide is structured to provide both a conceptual framework and actionable, field-proven methodologies.
The Dihydropyrimidine Scaffold: A Foundation for Antimicrobial Discovery
The dihydropyrimidine core is a versatile pharmacophore. Its synthetic accessibility via multicomponent reactions (MCRs) like the Biginelli reaction allows for the rapid generation of diverse chemical libraries.[4][5][7] The core structure consists of a six-membered heterocyclic ring with two nitrogen atoms, and its derivatives have shown activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria.[2][8][9]
Mechanism of Action: An Evolving Picture
The precise mechanism of antimicrobial action for many dihydropyrimidine derivatives is still an area of active investigation. Early hypotheses suggested inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis in bacteria.[10] This was based on structural similarities to known DHFR inhibitors like trimethoprim.[11][12] However, more recent studies have called this into question, with some findings indicating that the antibacterial effect may arise from a different, yet-to-be-elucidated mechanism.[10][11] Some research suggests that these compounds may disrupt cell membrane integrity or intercalate with DNA.[13] This ambiguity underscores the importance of mechanistic studies in the development of these agents.
Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure of a DHPM derivative and its biological activity is paramount for rational drug design. Key positions on the dihydropyrimidine ring that influence antimicrobial potency include:
-
C4-substituent: The nature of the aryl or alkyl group at this position significantly impacts activity. Lipophilic and electron-withdrawing or electron-donating groups on a C4-phenyl ring have been shown to modulate antibacterial efficacy.[2]
-
C5-substituent: Modifications at this position, often an ester or an amide, can influence the compound's pharmacokinetic and pharmacodynamic properties.
-
N1 and N3 positions: Substitution at these nitrogen atoms can affect the overall electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.
Systematic modification of these positions is a key strategy in lead optimization.[1][13][14]
Synthesis of Dihydropyrimidine Derivatives: The Biginelli Reaction
The cornerstone of dihydropyrimidine synthesis is the Biginelli reaction, a one-pot, three-component condensation of an aldehyde, a β-ketoester (or other active methylene compound), and urea or thiourea.[4][6][15] This reaction, first reported in 1893, offers a straightforward and efficient route to a wide array of DHPMs.[5][16][17]
Classical Biginelli Reaction Mechanism
The reaction is typically acid-catalyzed and proceeds through a series of bimolecular reactions.[6] A commonly accepted mechanism involves the initial acid-catalyzed condensation of the aldehyde and urea to form an acyliminium ion intermediate. This is followed by the nucleophilic addition of the β-ketoester enol form. The final step is a cyclization and dehydration to yield the dihydropyrimidine product.[15][18]
Modern Synthetic Protocols and Improvements
While the classical Biginelli reaction is robust, it can suffer from long reaction times and low yields with certain substrates.[16] Consequently, numerous improved protocols have been developed:
-
Lewis and Brønsted Acid Catalysis: A variety of catalysts, including Yb(OTf)₃, InCl₃, and acidic ionic liquids, have been employed to increase reaction rates and yields under milder conditions.[15][16]
-
Solvent-Free and Microwave-Assisted Synthesis: These "green chemistry" approaches often lead to shorter reaction times, higher yields, and simpler work-up procedures.[15]
-
Solid-Phase Synthesis: Adaptation of the Biginelli reaction to solid-phase synthesis allows for the generation of large combinatorial libraries for high-throughput screening.[5]
General Synthesis Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of a dihydropyrimidine derivative library.
Caption: General workflow for the synthesis and purification of dihydropyrimidine derivatives.
Experimental Protocols
Protocol 1: Synthesis of a Dihydropyrimidine-2,4,5(3H)-trione Derivative via Biginelli Reaction
This protocol describes a general procedure for the synthesis of a 4-aryl-dihydropyrimidine derivative using a Lewis acid catalyst.
Materials:
-
Aromatic aldehyde (1.0 mmol)
-
Ethyl acetoacetate (1.0 mmol)
-
Urea (1.5 mmol)
-
Ytterbium(III) triflate (Yb(OTf)₃) (10 mol%)
-
Ethanol (10 mL)
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate
Procedure:
-
To a 50 mL round-bottom flask, add the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and Yb(OTf)₃ (0.1 mmol).
-
Add ethanol (10 mL) and a magnetic stir bar.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into ice-cold water (50 mL) with stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product in a vacuum oven.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidine derivative.
Protocol 2: Characterization of Synthesized Compounds
The identity and purity of the synthesized compounds must be confirmed using standard spectroscopic techniques.[18][19][20]
Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of key functional groups.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H, C=O, and C-O bonds.[18]
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.[19]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Can be used to study the electronic properties and protonation states of the compounds.[21][22]
Protocol 3: Antimicrobial Susceptibility Testing (AST)
The antimicrobial activity of the synthesized dihydropyrimidine derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC).[23][24][25] The broth microdilution method is a widely accepted and standardized procedure.[9]
Materials:
-
Synthesized dihydropyrimidine compounds (stock solutions in DMSO)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density)
-
Positive control antibiotic (e.g., Gentamicin)[26]
-
Negative control (DMSO)
Procedure:
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[23]
-
Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Prepare serial two-fold dilutions of the test compounds in MHB in the 96-well plate. The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.
-
Add the diluted bacterial suspension to each well containing the test compound.
-
Include a positive control (antibiotic), a negative control (broth and inoculum only), and a sterility control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[19] This can be determined visually or by measuring the optical density at 600 nm.
Workflow for Antimicrobial Evaluation
The following diagram outlines the process for evaluating the antimicrobial potential of newly synthesized compounds.
Caption: Stepwise workflow for the antimicrobial evaluation of dihydropyrimidine derivatives.
Data Presentation and Interpretation
Quantitative data from antimicrobial susceptibility testing should be presented in a clear and concise manner to facilitate structure-activity relationship analysis.
Table 1: Example MIC Data for Dihydropyrimidine Derivatives
| Compound ID | R¹ (C4-Aryl) | R² (C5-Ester) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| DHPM-01 | Phenyl | Ethyl | 64 | 128 |
| DHPM-02 | 4-Chlorophenyl | Ethyl | 32 | 64 |
| DHPM-03 | 4-Nitrophenyl | Ethyl | 16 | 32 |
| DHPM-04 | 4-Methoxyphenyl | Ethyl | 64 | 128 |
| DHPM-05 | 4-Chlorophenyl | Methyl | 32 | 64 |
| Gentamicin | - | - | 1 | 2 |
Interpretation:
-
The presence of an electron-withdrawing group (e.g., -Cl, -NO₂) at the para position of the C4-phenyl ring (DHPM-02, DHPM-03) enhances antibacterial activity compared to the unsubstituted phenyl ring (DHPM-01).
-
An electron-donating group (e.g., -OCH₃) at the same position (DHPM-04) does not improve activity.
-
Changing the C5-ester from ethyl to methyl (DHPM-05 vs. DHPM-02) did not significantly alter the MIC in this example, suggesting this position may be less critical for potency in this specific series.
Conclusion and Future Directions
The dihydropyrimidine-2,4,5(3H)-trione scaffold represents a promising starting point for the development of novel antimicrobial agents. The synthetic tractability of these compounds via the Biginelli reaction and its modern variants allows for the efficient exploration of chemical space. Future research should focus on elucidating the definitive mechanism(s) of action, expanding the structural diversity of synthesized libraries, and conducting in-depth SAR studies to optimize potency and selectivity. The protocols and workflows detailed in this guide provide a solid foundation for researchers to contribute to this critical area of drug discovery.
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Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879-888. [Link]
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SciSpace. (n.d.). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Retrieved from [Link]
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Wikipedia. (2023). Biginelli reaction. Retrieved from [Link]
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Mohapatra, R. K., et al. (2023). Dihydropyrimidinones as potent anticancer agents: Insight into the structure-activity relationship. Archiv der Pharmazie, 356(6), e2200664. [Link]
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ResearchGate. (n.d.). Dihydropyrimidinones as potent anticancer agents: Insight into the structure–activity relationship | Request PDF. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Biginelli Reaction. Retrieved from [Link]
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Kappe, C. O. (2004). The Biginelli Dihydropyrimidine Synthesis. Organic Reactions. [Link]
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Chekroud, Z., et al. (2022). Synthesis and Characterization of Functionalized Amino Dihydropyrimidines Toward the Analysis of their Antibacterial Structure–Activity Relationships and Mechanism of Action. ACS Omega, 7(42), 37837-37847. [Link]
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Chekroud, Z., et al. (2024). Evaluation of Antibacterial Functionalized Dihydropyrimidine Photoaffinity Probes Toward Mechanism of Action Studies. ACS Medicinal Chemistry Letters, 15(7), 963-970. [Link]
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NHBS Academic & Professional Books. (n.d.). Antimicrobial Susceptibility Testing Protocols. Retrieved from [Link]
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OIE. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]
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Patel, S., et al. (2023). Structure-activity relationship of dihydropyridines for rhabdomyosarcoma. Biochemical and Biophysical Research Communications, 669, 14-20. [Link]
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Yousaf, A., & Lappin, S. L. (2023). Antimicrobial Susceptibility Testing. StatPearls. [Link]
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WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. Retrieved from [Link]
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ResearchGate. (n.d.). Structure–activity relationship of dihydropyrimidine sulfanilamide VIII‐19. Retrieved from [Link]
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NHBS Academic & Professional Books. (n.d.). Antimicrobial Susceptibility Testing Protocols. Retrieved from [Link]
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Chekroud, Z., et al. (2024). Evaluation of Antibacterial Functionalized Dihydropyrimidine Photoaffinity Probes Toward Mechanism of Action Studies. ACS Medicinal Chemistry Letters, 15(7), 963-970. [Link]
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Kshatri, T. (2022). Synthesis and Characterization of Novel Dihydropyrimidine Derivatives. International Journal of Current Science, 12(3), 564-575. [Link]
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ChemRxiv. (2024). Evaluation of anticancer and antimicrobial activities of novel dihydropyrimidinone derivatives. [Link]
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Kurbatova, S. V., et al. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega, 6(22), 14457-14466. [Link]
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Bairamova, E., et al. (2021). Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. RSC Advances, 11(11), 6065-6076. [Link]
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Kurbatova, S. V., et al. (2021). Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega, 6(22), 14457-14466. [Link]
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Jara, J. E. S., et al. (2022). Dihydropyrimidinones Against Multiresistant Bacteria. Frontiers in Microbiology, 13, 743213. [Link]
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RJPN. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NOVEL DIHYDROPYRIMIDINE DERIVATIVES. Retrieved from [Link]
-
MDPI. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Retrieved from [Link]
-
Asadipour, A., et al. (2013). Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one. Iranian Journal of Pharmaceutical Research, 12(Suppl), 163-170. [Link]
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ResearchGate. (n.d.). New dihydropyrimidine derivatives as antimicrobial agents | Request PDF. Retrieved from [Link]
-
Jara, J. E. S., et al. (2022). Dihydropyrimidinones Against Multiresistant Bacteria. Frontiers in Microbiology, 13, 743213. [Link]
-
El-Sayed, N. N. E., et al. (2012). Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst. International Journal of Molecular Sciences, 13(10), 12754-12771. [Link]
-
Wang, Z.-T., et al. (2012). An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions. International Journal of Molecular Sciences, 13(1), 552-565. [Link]
-
Jara, J. E. S., et al. (2022). Dihydropyrimidinones Against Multiresistant Bacteria. Frontiers in Microbiology, 13, 743213. [Link]
-
ResearchGate. (n.d.). Synthesis of 3,4-dihydropyrimidinones/thiones derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of tricyclic 3, 4-dihydropyrimidine-2-thione derivatives. Retrieved from [Link]
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Application Notes and Protocols for High-Throughput Screening of Dihydropyrimidine-2,4,5(3H)-trione Libraries
Introduction: The Therapeutic Potential of the Dihydropyrimidine Scaffold
The dihydropyrimidine-2,4,5(3H)-trione core, a prominent heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Derivatives of this structure have demonstrated a wide array of biological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] A notable and well-studied mechanism of action for many dihydropyrimidinone derivatives is their ability to induce mitotic arrest, primarily through the inhibition of the human kinesin Eg5.[1][3][4] Eg5 is a crucial motor protein for the formation of the bipolar spindle during mitosis, and its inhibition leads to cell cycle arrest and subsequent apoptosis in cancer cells.[5][6] This makes the dihydropyrimidine scaffold a valuable starting point for the discovery of novel anticancer therapeutics.
High-throughput screening (HTS) is an essential tool in modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify promising lead compounds.[7] This guide provides a comprehensive overview of robust HTS assays tailored for the screening of dihydropyrimidine-2,4,5(3H)-trione libraries, with a focus on identifying potent anticancer agents. We will delve into both biochemical and cell-based screening strategies, providing detailed protocols and the scientific rationale behind the experimental design.
Strategic Approaches to Screening Dihydropyrimidine Libraries
The selection of an appropriate screening strategy is paramount for the successful identification of bioactive compounds. For dihydropyrimidine-2,4,5(3H)-trione libraries, a dual approach combining a target-based biochemical assay with a phenotypic cell-based assay provides a comprehensive evaluation of a compound's potential.
-
Biochemical Assays (Target-Based): These assays are designed to measure the direct interaction of a compound with a specific molecular target, such as an enzyme or receptor.[5] For dihydropyrimidine derivatives, a primary biochemical screen targeting the ATPase activity of the kinesin Eg5 is a logical starting point.
-
Cell-Based Assays (Phenotypic): These assays assess the effect of a compound on whole cells, providing insights into its biological activity in a more physiological context.[8] A phenotypic screen to identify compounds that induce mitotic arrest is an ideal secondary or parallel assay to a target-based screen.
This dual-pronged approach, as illustrated below, allows for the identification of compounds that not only engage the desired target but also exhibit the intended cellular phenotype.
Caption: A dual-screening strategy for dihydropyrimidine libraries.
Part 1: Biochemical High-Throughput Screening for Eg5 Inhibitors
A robust method for identifying inhibitors of the kinesin Eg5 is to measure its microtubule-activated ATPase activity.[5][8][9] The following section details two common HTS-compatible assay formats for this purpose: a Fluorescence Polarization (FP) assay and an AlphaScreen® assay.
Fluorescence Polarization (FP) Competition Assay
Principle: Fluorescence Polarization is a technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[10][11] In this competitive assay format, a fluorescently labeled ATP analog (tracer) is used. When the tracer is bound to Eg5, it tumbles slowly, resulting in a high FP signal. Unlabeled compounds from the library that bind to the ATP-binding site of Eg5 will displace the tracer, leading to a decrease in the FP signal.[12]
Caption: Principle of the Fluorescence Polarization competition assay for Eg5.
Protocol: Eg5 FP Competition Assay
Materials:
-
Recombinant human Eg5 protein
-
Fluorescently labeled non-hydrolyzable ATP analog (e.g., BODIPY™ FL ATP-γ-S)
-
Assay Buffer: 20 mM PIPES-KOH (pH 6.8), 5 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 0.01% Triton X-100
-
Dihydropyrimidine-2,4,5(3H)-trione library compounds dissolved in DMSO
-
Positive Control: Monastrol
-
384-well, low-volume, black microplates
-
Plate reader capable of measuring fluorescence polarization
Methodology:
-
Reagent Preparation:
-
Prepare a 2X solution of Eg5 in Assay Buffer. The optimal concentration should be determined empirically by titration but is typically in the low nanomolar range.
-
Prepare a 2X solution of the fluorescent ATP analog in Assay Buffer. The concentration should be at its Kd for Eg5 to ensure a stable assay window.
-
Prepare a 100X stock of the dihydropyrimidine library compounds in DMSO (e.g., 1 mM).
-
-
Assay Plate Preparation:
-
Add 0.2 µL of the 100X library compound stock to the appropriate wells of the 384-well plate.
-
For control wells, add 0.2 µL of DMSO (high signal) or 0.2 µL of a saturating concentration of Monastrol (low signal).
-
-
Reaction Assembly:
-
Add 10 µL of the 2X Eg5 solution to all wells.
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
-
Tracer Addition and Incubation:
-
Add 10 µL of the 2X fluorescent ATP analog solution to all wells.
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate for 60 minutes at room temperature, protected from light, to reach binding equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization on a plate reader with appropriate excitation and emission filters for the chosen fluorophore.
-
Data Analysis: The percent inhibition for each compound is calculated relative to the high and low controls. A Z'-factor should be calculated to assess the quality of the assay.
| Parameter | Typical Value | Reference |
| Eg5 Concentration | 10-50 nM | [5] |
| Fluorescent Tracer Conc. | 5-20 nM | [12] |
| Final DMSO Conc. | 1% | [12] |
| Incubation Time | 60 minutes | [12] |
| Z'-Factor | > 0.5 | [13] |
AlphaScreen® Assay for ATPase Activity
Principle: The AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based assay that measures the interaction of molecules in close proximity.[14][15][16][17] In this format, the production of ADP, a product of ATP hydrolysis by Eg5, is detected. The assay uses streptavidin-coated Donor beads that bind to a biotinylated anti-ADP antibody and protein A-coated Acceptor beads that bind to an ADP-specific antibody. When ADP is produced, it brings the Donor and Acceptor beads into proximity, resulting in a luminescent signal. Inhibitors of Eg5 will prevent ATP hydrolysis, leading to a decrease in the AlphaScreen® signal.
Caption: Principle of the AlphaScreen® assay for Eg5 ATPase activity.
Protocol: Eg5 AlphaScreen® ATPase Assay
Materials:
-
Recombinant human Eg5 protein
-
Microtubules (taxol-stabilized)
-
ATP
-
AlphaScreen® Protein A Acceptor beads
-
AlphaScreen® Streptavidin Donor beads
-
Biotinylated anti-ADP antibody
-
Anti-ADP antibody
-
Assay Buffer: 25 mM MOPS (pH 7.0), 5 mM MgCl₂, 1 mM DTT, 10 µM Taxol
-
Stop/Detection Buffer: 100 mM Tris-HCl (pH 8.0), 100 mM NaCl, 20 mM EDTA, 0.1% Tween-20
-
Dihydropyrimidine-2,4,5(3H)-trione library compounds in DMSO
-
Positive Control: Monastrol
-
384-well white microplates
Methodology:
-
Reagent Preparation:
-
Prepare a 2X solution of Eg5 and microtubules in Assay Buffer.
-
Prepare a 2X solution of ATP in Assay Buffer.
-
Prepare a detection mix containing AlphaScreen® beads and antibodies in Stop/Detection Buffer.
-
-
Assay Plate Preparation:
-
Add 0.2 µL of 100X library compound or controls to the wells.
-
-
Enzymatic Reaction:
-
Add 5 µL of the 2X Eg5/microtubule solution to each well.
-
Add 5 µL of the 2X ATP solution to initiate the reaction.
-
Incubate for 30-60 minutes at room temperature.
-
-
Detection:
-
Add 10 µL of the Stop/Detection Buffer containing the AlphaScreen® reagents to stop the reaction and initiate the detection cascade.
-
Incubate for 60 minutes in the dark at room temperature.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen®-compatible plate reader.
-
Data Analysis: The percent inhibition is calculated based on the signal relative to controls.
| Parameter | Typical Value | Reference |
| Eg5 Concentration | 5-20 nM | [5] |
| Microtubule Conc. | 50-200 nM | [5] |
| ATP Concentration | 10-50 µM | [5] |
| Incubation Time | 30-60 minutes | [14] |
| Z'-Factor | > 0.5 | [14] |
Part 2: Cell-Based High-Throughput Screening for Mitotic Arrest
A phenotypic screen for mitotic arrest provides a more physiologically relevant assessment of a compound's activity. High-content screening (HCS) is a powerful technique for this purpose, as it allows for the automated imaging and quantification of cellular phenotypes.[18][19][20]
High-Content Screening (HCS) for Mitotic Index
Principle: HCS combines automated fluorescence microscopy with image analysis to quantify cellular parameters.[20] To screen for mitotic arrest, cells are treated with library compounds and then stained with fluorescent dyes to visualize the nucleus and a marker for mitosis, such as phosphorylated histone H3 (pHH3).[19] Image analysis algorithms can then identify and count the number of cells in mitosis, allowing for the calculation of the mitotic index. An increase in the mitotic index is indicative of a compound that causes cell cycle arrest in mitosis.[21]
Caption: Workflow for a high-content screen for mitotic arrest.
Protocol: HCS Mitotic Index Assay
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
Dihydropyrimidine-2,4,5(3H)-trione library compounds in DMSO
-
Positive Control: Nocodazole or Monastrol
-
Fixation Solution: 4% paraformaldehyde in PBS
-
Permeabilization Buffer: 0.2% Triton X-100 in PBS
-
Blocking Buffer: 5% BSA in PBS
-
Primary Antibody: Anti-phospho-Histone H3 (Ser10) antibody
-
Secondary Antibody: Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)
-
Nuclear Stain: DAPI or Hoechst 33342
-
384-well, clear-bottom imaging plates
-
High-content imaging system
Methodology:
-
Cell Seeding:
-
Seed cells into 384-well imaging plates at a density that will result in a sub-confluent monolayer at the time of analysis.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Treat cells with the dihydropyrimidine library compounds at a final concentration of 10 µM.[22]
-
Include DMSO and positive control wells.
-
Incubate for a duration equivalent to one to two cell cycles (e.g., 18-24 hours).
-
-
Cell Staining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.2% Triton X-100 for 10 minutes.
-
Block with 5% BSA for 1 hour.
-
Incubate with the anti-pHH3 primary antibody overnight at 4°C.
-
Wash and incubate with the fluorescent secondary antibody and DAPI for 1 hour at room temperature.
-
-
Image Acquisition and Analysis:
-
Acquire images on a high-content imaging system, capturing both the DAPI and the secondary antibody channels.
-
Use image analysis software to identify nuclei (DAPI) and mitotic cells (pHH3-positive).
-
Calculate the mitotic index (% of pHH3-positive cells).
-
Data Analysis: Compounds that cause a statistically significant increase in the mitotic index compared to the DMSO control are considered hits.
| Parameter | Typical Value | Reference |
| Cell Line | HeLa or A549 | [4] |
| Compound Conc. | 10 µM | [22] |
| Incubation Time | 18-24 hours | [23] |
| Mitotic Marker | Anti-phospho-Histone H3 | [19] |
| Z'-Factor | > 0.4 | [24] |
Cell Viability Follow-up Assay (MTS Assay)
Principle: Compounds that induce mitotic arrest are expected to ultimately lead to cell death. A simple colorimetric assay, such as the MTS assay, can be used as a follow-up to confirm the cytotoxic effects of the hits identified in the primary screens. The MTS assay measures the reduction of a tetrazolium salt by metabolically active cells to a colored formazan product.[25][26][27][28][29] A decrease in the absorbance at 490 nm is indicative of reduced cell viability.
Protocol: MTS Cell Viability Assay
Materials:
-
Human cancer cell line
-
Cell culture medium
-
Hit compounds from primary screens
-
MTS reagent
-
96- or 384-well clear microplates
-
Spectrophotometer
Methodology:
-
Cell Seeding:
-
Seed cells into microplates and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat cells with a serial dilution of the hit compounds to determine their potency (IC₅₀).
-
Incubate for 48-72 hours.
-
-
MTS Addition and Incubation:
-
Data Acquisition:
-
Measure the absorbance at 490 nm.
-
Data Analysis: The IC₅₀ value for each compound is calculated by plotting the percent cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The high-throughput screening assays detailed in these application notes provide a robust framework for the identification and characterization of novel bioactive compounds from dihydropyrimidine-2,4,5(3H)-trione libraries. By employing a combination of target-based and phenotypic screening approaches, researchers can efficiently identify potent inhibitors of mitotic kinesin Eg5 and compounds that induce mitotic arrest in cancer cells. The protocols provided are scalable and can be adapted to various laboratory automation platforms.
Future work should focus on the validation of hit compounds in secondary assays, including mechanism of action studies and evaluation in more complex in vitro models, such as 3D cell cultures. The ultimate goal is to progress promising lead compounds into preclinical development as potential next-generation anticancer therapeutics.
References
-
Sartorius. (2023). High Throughput Screening of Compounds Affecting Distinct Phases of the Cell Cycle Using Mix-and-Read Assays. [Link]
-
ResearchGate. (n.d.). Dihydropyrimidinone (DHPM) scaffold as a potent anticancer drug. [Link]
-
Hota, S., et al. (2023). Dihydropyrimidinones as potent anticancer agents: Insight into the structure-activity relationship. Archiv der Pharmazie. [Link]
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Sass, G., et al. (2012). High-throughput Screening and Sensitized Bacteria Identify an M. tuberculosis Dihydrofolate Reductase Inhibitor with Whole Cell Activity. PLoS ONE. [Link]
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Yasgar, A., et al. (2016). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Methods in Molecular Biology. [Link]
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ResearchGate. (n.d.). Dihydropyrimidinones as potent anticancer agents: Insight into the structure–activity relationship. [Link]
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Serrill, J. D., et al. (2020). Development of a G2/M arrest high-throughput screening method identifies potent radiosensitizers. Translational Oncology. [Link]
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ResearchGate. (n.d.). Mechanism of action of DHPMs as an anticancer agent. [Link]
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Creative Bioarray. (n.d.). MTS Tetrazolium Assay Protocol. [Link]
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DeBonis, S., et al. (2004). In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities. Molecular Cancer Therapeutics. [Link]
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ResearchGate. (n.d.). In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities. [Link]
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Semantic Scholar. (n.d.). In vitro screening for inhibitors of the human mitotic kinesin Eg5 with antimitotic and antitumor activities. [Link]
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Dowarah, J., et al. (2021). Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives. RSC Advances. [Link]
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Springer Nature Experiments. (2016). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
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American Laboratory. (2008). High-Throughput Cell Cycle Analysis Using a Microplate Cytometer. [Link]
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Wang, C., et al. (2011). Visualization of mitotic arrest of cell cycle with bioluminescence imaging in living animals. The FASEB Journal. [Link]
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American Association for Cancer Research. (2004). Screening cytoactive compounds to determine cell cycle arrest using a microplate-based benchtop cell analysis system. [Link]
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ResearchGate. (n.d.). High-content analysis of mitotic arrest. [Link]
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Daram, R., et al. (2017). High throughput screening identifies novel, cell cycle-arresting small molecule enhancers of transient protein expression. Biotechnology Progress. [Link]
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ResearchGate. (n.d.). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. [Link]
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National Center for Biotechnology Information. (2012). Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats. [Link]
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ResearchGate. (n.d.). Protocol for Fluorescence Polarization Assay Using GI224329. [Link]
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Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link]
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Wikipedia. (n.d.). High-content screening. [Link]
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Chan, K. T., et al. (2015). A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3). Analytical Biochemistry. [Link]
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Yun, M. K., et al. (2009). A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors. Analytical Biochemistry. [Link]
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BPS Bioscience. (n.d.). FLUORESCENCE POLARIZATION ASSAYS. [Link]
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HiMedia Laboratories. (n.d.). EZcountTM MTS Cell Assay Kit. [Link]
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El-Gazzar, M. G., et al. (2024). Identifying and characterising promising small molecule inhibitors of kinesin spindle protein using ligand-based virtual screening, molecular docking, molecular dynamics and MM-GBSA calculations. Journal of Molecular Modeling. [Link]
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Miller, W. R., et al. (2020). Identification of Small Molecule Inhibitors against Staphylococcus aureus Dihydroorotase via HTS. International Journal of Molecular Sciences. [Link]
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ResearchGate. (n.d.). 125 Screening of Novel Mitotic Kinesin Eg5 Inhibitors in Human Cancer Cells. [Link]
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Wright, G. D., et al. (2007). High throughput screening identifies novel inhibitors of Escherichia coli dihydrofolate reductase that are competitive with dihydrofolate. Bioorganic & Medicinal Chemistry Letters. [Link]
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Dolegowska, B., et al. (2012). Spectrophotometric methods as a novel screening approach for analysis of dihydropyrimidine dehydrogenase activity before treatment with 5-fluorouracil chemotherapy. Journal of Physiology and Pharmacology. [Link]
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Wang, L., et al. (2022). Development of accelerated high-throughput antiviral screening systems for emerging orthomyxoviruses. PLoS Pathogens. [Link]
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Neres, J., et al. (2020). High-Throughput Phenotypic Screening and Machine Learning Methods Enabled the Selection of Broad-Spectrum Low-Toxicity Antitrypanosomatidic Agents. Journal of Medicinal Chemistry. [Link]
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Sirci, F., et al. (2021). Development of a chemogenomics library for phenotypic screening. Journal of Cheminformatics. [Link]
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Otava Chemicals. (n.d.). Phenotypic Screening Library. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for Dihydropyrimidinone Synthesis
Welcome to the Technical Support Center for Dihydropyrimidinone Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the synthesis of dihydropyrimidinone scaffolds, particularly through the Biginelli reaction. Here, we move beyond simple protocols to explore the underlying principles that govern reaction outcomes, providing you with the expert insights needed to troubleshoot and enhance your experimental yields.
Introduction: The Enduring Relevance of the Biginelli Reaction
First reported by Italian chemist Pietro Biginelli in 1893, the three-component condensation of an aldehyde, a β-ketoester, and urea (or thiourea) remains a cornerstone for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[1][2][3] These heterocyclic motifs are of significant interest in medicinal chemistry, forming the core of various pharmacologically active agents, including calcium channel blockers, antihypertensive agents, and alpha-1-a-antagonists.[4]
Despite its long history, the classical Biginelli reaction often suffers from drawbacks such as harsh reaction conditions, long reaction times, and low yields, especially with substituted or aliphatic aldehydes.[3][5] This guide provides a systematic approach to overcoming these challenges, ensuring high-yield, reproducible syntheses.
Understanding the Core Synthesis: The Biginelli Reaction Mechanism
A foundational understanding of the reaction mechanism is critical for effective troubleshooting. While several pathways have been proposed, the most widely accepted mechanism, proposed by Kappe, suggests an iminium-based route.[6]
Key Mechanistic Steps:
-
Iminium Ion Formation: The reaction is initiated by the acid-catalyzed condensation of the aldehyde and urea, forming an N-acyliminium ion intermediate. This is often the rate-limiting step.[4]
-
Nucleophilic Addition: The β-ketoester (in its enol form) acts as a nucleophile, attacking the iminium ion.[7]
-
Cyclization and Dehydration: The final steps involve ring closure through the attack of the amine onto the carbonyl group, followed by dehydration to yield the final DHPM product.[4][7]
Caption: The accepted iminium-based mechanism for the Biginelli reaction.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.
Question 1: My reaction yield is very low or I'm getting no product at all. What are the primary causes and how can I fix this?
Answer: Low yield is the most common issue and can stem from several factors. A systematic approach is key to identifying the root cause.
-
Cause A: Inefficient Catalysis
-
Explanation: The classical Biginelli reaction is acid-catalyzed.[7] Without a catalyst, product formation is often difficult and results in poor yields.[8] Both Brønsted acids (e.g., HCl, p-TsOH) and Lewis acids (e.g., FeCl₃, Yb(OTf)₃, ZnCl₂) are effective, but the optimal choice is substrate-dependent.[4][8] Lewis acids, for instance, can enhance the electrophilicity of the aldehyde carbonyl group, accelerating the initial condensation step.
-
Solution:
-
Verify Catalyst Presence: Ensure you have added an appropriate acid catalyst.
-
Screen Catalysts: If yields are still low, screen a panel of both Brønsted and Lewis acids to find the most effective one for your specific substrates.[8]
-
Check Catalyst Activity: Ensure your catalyst is fresh and active. Reusable solid-supported catalysts may require regeneration.[8]
-
Optimize Loading: Start with a catalytic amount (e.g., 10-20 mol%) and optimize.[9] Excessive catalyst can sometimes promote side reactions.[8]
-
-
-
Cause B: Suboptimal Reaction Conditions
-
Explanation: Temperature and reaction time are critical. Insufficient heating may lead to an incomplete reaction, while excessively high temperatures can cause degradation of starting materials (like urea) or promote side reactions.[8]
-
Solution:
-
Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress and determine the optimal time.[8]
-
Temperature Optimization: Most reactions are run at reflux in a suitable solvent like ethanol.[8] If the reaction is sluggish, a moderate increase in temperature may help. Recent studies show that for some substrates, heating at 80 °C provides an optimal balance.[10]
-
Solvent-Free Conditions: Consider solvent-free (neat) conditions, which have been shown to improve yields and shorten reaction times, often in combination with microwave irradiation or ball milling.[7][8]
-
-
-
Cause C: Purity of Reagents
-
Explanation: Impurities in the aldehyde, β-ketoester, or urea can inhibit the reaction or lead to unwanted byproducts.[8] Aldehydes are particularly susceptible to oxidation to carboxylic acids, which can interfere with the reaction.
-
Solution:
-
Use High-Purity Reagents: Ensure all starting materials are of high purity.[8]
-
Purify Aldehydes: If necessary, purify the aldehyde (e.g., by distillation or chromatography) immediately before use.
-
-
Caption: A systematic workflow for troubleshooting low DHPM yields.
Question 2: My reaction is messy, with significant byproduct formation. How can I improve the selectivity?
Answer: Byproduct formation is often a result of side reactions involving the starting materials.
-
Cause A: Hantzsch-type Dihydropyridine Formation
-
Explanation: A common byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP), which forms when two equivalents of the β-ketoester react with one equivalent of the aldehyde.[8]
-
Solution: This side reaction is often favored when there is a deficiency of urea. Using a slight excess of urea (e.g., 1.2-1.5 equivalents) can suppress the formation of the DHP byproduct.[5][8]
-
-
Cause B: Aldehyde Self-Condensation
-
Cause C: Knoevenagel Condensation
-
Explanation: The aldehyde and β-ketoester can undergo a Knoevenagel condensation to form an unsaturated ketoester. While this can be an intermediate on the path to the final product, its accumulation can lead to other side reactions.
-
Solution: This is often a catalyst-dependent issue. Screening for a catalyst that favors the iminium pathway can minimize this side reaction. Polyphosphate ester (PPE) has been shown to be an excellent mediator that stabilizes the iminium ion intermediate, improving yields.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the Biginelli reaction?
While ethanol is the traditional solvent, it is not always the most effective. The solvent's polarity can significantly influence the reaction rate and outcome.[8] Experimenting with other polar solvents like acetonitrile or THF can sometimes improve yields.[1][8] Furthermore, solvent-free conditions have proven highly effective, often leading to higher yields and shorter reaction times, which also aligns with the principles of green chemistry.[7][8]
Q2: How do electron-donating or electron-withdrawing groups on the aromatic aldehyde affect the reaction?
The electronic nature of the aldehyde substituent has a significant impact.
-
Electron-withdrawing groups (e.g., -NO₂, -CF₃, -CN) generally increase the electrophilicity of the aldehyde's carbonyl carbon, which can accelerate the initial condensation with urea and often leads to higher yields.
-
Electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) can slow down the reaction by making the aldehyde less electrophilic. In these cases, stronger acid catalysis or longer reaction times may be necessary.
Q3: Can aliphatic aldehydes be used in the Biginelli reaction?
Yes, but they are often more challenging than aromatic aldehydes. The original Biginelli protocol gives very low yields with aliphatic aldehydes.[3] This is due to their lower reactivity and increased propensity for self-condensation. However, modern protocols using more effective catalysts (like Yb(OTf)₃) and optimized conditions have made the use of aliphatic aldehydes more feasible, providing good to excellent yields.[7]
Q4: How can I purify the final DHPM product?
Purification is typically straightforward. DHPMs are often crystalline solids that precipitate directly from the reaction mixture upon cooling.[8]
-
General Procedure:
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold solvent (often the one used for the reaction, like ethanol) to remove soluble impurities.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and then add cold water or ethanol to induce crystallization.[8]
-
For higher purity, the product can be recrystallized from a suitable solvent, such as ethanol or ethyl acetate.[10][11] Column chromatography can be used for non-crystalline products or for removing persistent impurities.[11]
-
Optimized Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for both a standard and a high-yield synthesis.
Protocol 1: Standard Acid-Catalyzed Biginelli Reaction
This protocol is a general method adaptable for many aromatic aldehydes.
| Parameter | Value |
| Reactant Ratio | Aldehyde : β-Ketoester : Urea = 1 : 1 : 1.5 |
| Catalyst | p-Toluenesulfonic acid (p-TsOH) |
| Catalyst Loading | 10 mol% |
| Solvent | Ethanol |
| Temperature | Reflux (~78 °C) |
| Typical Time | 4-12 hours |
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the aromatic aldehyde (10 mmol), ethyl acetoacetate (10 mmol, 1.30 g), and urea (15 mmol, 0.90 g).
-
Add ethanol (20 mL) followed by p-TsOH (1.0 mmol, 0.19 g).
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent).
-
Upon completion (disappearance of the aldehyde), cool the reaction mixture to room temperature.
-
Allow the mixture to stand for several hours to allow the product to crystallize.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the pure 3,4-dihydropyrimidin-2(1H)-one.
Protocol 2: High-Yield, Solvent-Free Biginelli Reaction with Yb(OTf)₃
This modified protocol is particularly effective for achieving higher yields and shorter reaction times, even with less reactive aldehydes.[7]
| Parameter | Value |
| Reactant Ratio | Aldehyde : β-Ketoester : Urea = 1 : 1 : 1.2 |
| Catalyst | Ytterbium(III) triflate (Yb(OTf)₃) |
| Catalyst Loading | 2 mol% |
| Solvent | None (Solvent-Free) |
| Temperature | 100 °C |
| Typical Time | 1-3 hours |
Step-by-Step Methodology:
-
In a round-bottom flask, thoroughly mix the aldehyde (10 mmol), ethyl acetoacetate (10 mmol, 1.30 g), urea (12 mmol, 0.72 g), and Yb(OTf)₃ (0.2 mmol, 0.12 g).
-
Heat the neat mixture in an oil bath at 100 °C with magnetic stirring.
-
The mixture will become a clear liquid and then gradually solidify as the product forms.
-
Monitor the reaction by TLC. The reaction is often complete within 1-3 hours.
-
After completion, cool the flask to room temperature.
-
Add 20 mL of cold water to the solid mass and stir for 15 minutes to break up the solid.
-
Collect the product by vacuum filtration, washing thoroughly with water to remove any unreacted urea and the catalyst.
-
Recrystallize the crude product from hot ethanol to afford the pure DHPM.
References
- BenchChem. (2025). Troubleshooting low yield in Biginelli reaction for pyrimidines. BenchChem Technical Support.
- Bogert, M. T., & Davidson, D. (n.d.).
- Wikipedia. (n.d.). Biginelli reaction.
- Organic Chemistry Portal. (n.d.). Biginelli Reaction.
- ResearchGate. (2016). A Mini Review: Biginelli Reaction for the Synthesis of Dihydropyrimidinones.
- BenchChem. (2025). A Comparative Guide to 5,6-Diamino-1,3-dimethyluracil and Other Diaminouracils in Organic Synthesis. BenchChem.
- BenchChem. (2025). Catalyst Selection and Optimization for the Biginelli Reaction: A Technical Support Guide. BenchChem.
- Fauzi, A., et al. (2023). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. Journal of Medicinal and Chemical Sciences, 6(8), 1810-1817.
- MDPI. (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction.
- Kappe, C. O. (n.d.). Recent advances in the Biginelli dihydropyrimidine synthesis.
- National Institutes of Health. (2025). 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review.
- Google Patents. (n.d.). PROCESS FOR PRODUCTION OF 5,6-DIAMINOURACIL.
- BenchChem. (n.d.).
- Organic Reactions. (2026). The Biginelli Dihydropyrimidine Synthesis.
- Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (n.d.).
- Beilstein Journals. (n.d.). Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde.
- PubMed Central. (n.d.). Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde.
- National Institutes of Health. (n.d.). An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- PubMed Central. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles.
- ResearchGate. (n.d.). Catalysts and conditions for Biginelli reaction.
- MDPI. (n.d.).
- National Institutes of Health. (2012). Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Their Corresponding 2(1H)
- ResearchGate. (2025). Synthesis of enantiomerically pure 4-aryl-3,4-dihydropyrimidin-2(1H)-ones via enzymatic resolution: preparation of the antihypertensive agent (R)-SQ 32926†.
- MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle.
- PubMed Central. (n.d.).
- Preprints.org. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle[v1].
- ResearchGate. (n.d.).
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- 3. An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. mdpi.com [mdpi.com]
Technical Support Center: Purification of Crude Dihydropyrimidine-2,4,5(3H)-trione
Welcome to the technical support center for the purification of crude Dihydropyrimidine-2,4,5(3H)-trione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and detailed protocols to overcome common challenges encountered during the purification of this important heterocyclic compound.
Introduction to Dihydropyrimidine-2,4,5(3H)-trione
Dihydropyrimidine-2,4,5(3H)-trione, also known as 5,6-dihydrouracil or dialuric acid, is a pyrimidine derivative that serves as a crucial intermediate in various synthetic pathways and is a catabolite of uracil.[1][2] Its purity is paramount for subsequent applications, yet its purification is often non-trivial due to its unique chemical properties and the nature of impurities generated during its synthesis. This guide provides a structured approach to understanding and resolving these purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude Dihydropyrimidine-2,4,5(3H)-trione?
A1: The impurity profile largely depends on the synthetic route. Common impurities include unreacted starting materials (e.g., uracil), by-products from side reactions, and degradation products. For instance, if the synthesis involves oxidation, you might find related oxidized species. If starting from barbituric acid derivatives, residual starting materials or intermediates can be present.[3][4]
Q2: My crude product has a pink or yellowish tint. What is the likely cause?
A2: A colored tint often indicates the presence of oxidized impurities or trace metal contamination. Dihydropyrimidine-2,4,5(3H)-trione is susceptible to oxidation, which can lead to colored by-products. Ensure that purification steps, especially recrystallization from hot solvents, are performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Q3: What is the best solvent for recrystallizing Dihydropyrimidine-2,4,5(3H)-trione?
A3: Water is a common and effective solvent for the recrystallization of Dihydropyrimidine-2,4,5(3H)-trione, particularly in its monohydrate form (dialuric acid monohydrate). Its solubility is significantly higher in boiling water compared to cold water, which allows for efficient purification. For less polar impurities, a mixed solvent system, such as ethanol-water, may be beneficial. Solubility data indicates poor solubility in solvents like DMF and ethanol, making them suitable for washing the purified crystals.[1]
Q4: I am observing significant product loss during recrystallization. How can I improve the yield?
A4: To improve yield, ensure you are using a minimal amount of hot solvent to dissolve the crude product completely. Slow cooling is crucial to allow for the formation of pure crystals. A rapid crash-out will trap impurities. After filtration, wash the crystals with a small amount of a cold solvent in which the product is sparingly soluble (e.g., cold ethanol or diethyl ether) to remove residual mother liquor without dissolving the product.
Q5: Can I use column chromatography for purification?
A5: Yes, column chromatography can be an effective method, especially for removing impurities with different polarities. Reversed-phase HPLC has been used for the analysis and purification of similar pyrimidine derivatives.[5][6][7] For preparative column chromatography, a silica gel stationary phase with a mobile phase gradient of dichloromethane and methanol can be a good starting point for related dihydropyrimidine compounds.[8]
Q6: How can I confirm the purity of my final product?
A6: A combination of analytical techniques is recommended.
-
Melting Point: A sharp melting point in the expected range (around 279-281 °C) is a good indicator of purity.[2][9]
-
NMR Spectroscopy: 1H and 13C NMR are powerful tools to identify the compound and detect any residual impurities.[10][11][12]
-
HPLC: High-Performance Liquid Chromatography is a sensitive method to quantify the purity and detect trace impurities.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Purity After Recrystallization | - Incomplete removal of mother liquor.- Co-crystallization of impurities.- Product degradation during heating. | - Wash the filtered crystals with a small amount of cold, appropriate solvent.- Consider a different recrystallization solvent or a multi-solvent system.- Minimize the time the product is in the hot solvent and use an inert atmosphere. |
| Oily Product or Failure to Crystallize | - Presence of highly soluble impurities.- Residual solvent. | - Attempt to triturate the oil with a non-polar solvent to induce crystallization.- Consider purification by column chromatography.- Ensure the product is thoroughly dried under vacuum. |
| Inconsistent Melting Point | - Presence of impurities.- Polymorphism.- Incorrect measurement technique. | - Re-purify the product.- Characterize the crystalline form using techniques like powder X-ray diffraction (PXRD).- Ensure the melting point apparatus is calibrated and the heating rate is appropriate. |
| Product Degradation Over Time | - Oxidation or hydrolysis.- Exposure to light or moisture. | - Store the purified product in a tightly sealed container under an inert atmosphere.- Keep it in a cool, dark, and dry place.[13] |
Experimental Protocols
Protocol 1: Recrystallization of Dihydropyrimidine-2,4,5(3H)-trione
This protocol is based on the principle of differential solubility for the purification of dialuric acid monohydrate.
Materials:
-
Crude Dihydropyrimidine-2,4,5(3H)-trione
-
Deionized water
-
Ethanol (cold)
-
Nitrogen or Argon source
-
Heating mantle with a stirrer
-
Round bottom flask with a condenser
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude Dihydropyrimidine-2,4,5(3H)-trione in a round bottom flask.
-
Add a minimal amount of deionized water to the flask.
-
Flush the flask with nitrogen or argon and maintain a positive pressure of the inert gas.
-
Heat the mixture to boiling with stirring until the solid is completely dissolved. If necessary, add small portions of hot deionized water to achieve complete dissolution.
-
Once dissolved, remove the heat source and allow the solution to cool slowly to room temperature under the inert atmosphere.
-
Further cool the flask in an ice bath for at least one hour to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.
-
Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This is a general protocol that may require optimization for your specific instrument and impurity profile.
Materials:
-
Purified Dihydropyrimidine-2,4,5(3H)-trione
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Formic acid or trifluoroacetic acid (TFA)
-
C18 reversed-phase HPLC column
Procedure:
-
Mobile Phase Preparation: Prepare two mobile phases.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Sample Preparation: Accurately weigh a small amount of the purified product and dissolve it in a suitable solvent (e.g., a small amount of DMSO topped up with water) to a known concentration (e.g., 1 mg/mL).[1]
-
HPLC Method:
-
Set the column temperature (e.g., 30 °C).
-
Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5%).
-
Inject the sample.
-
Run a gradient from a low to a high percentage of Mobile Phase B over a suitable time (e.g., 5% to 95% B over 20 minutes).
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 220 nm).
-
-
Data Analysis: Integrate the peaks in the chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Visualizing the Purification Workflow
The following diagram illustrates the general workflow for the purification and analysis of Dihydropyrimidine-2,4,5(3H)-trione.
Caption: Purification and analysis workflow for Dihydropyrimidine-2,4,5(3H)-trione.
Data Summary
Solubility Data
| Solvent | Solubility | Reference |
| Water (boiling) | ~170-288 g/L | |
| Water (predicted) | 25.9 g/L | [14] |
| PBS (pH 7.2) | 1 mg/mL | [1] |
| DMSO | 1 mg/mL | [1] |
| DMF | Insoluble | [1] |
| Ethanol | Insoluble | [1] |
| Sodium Hydroxide | Soluble | [2][9] |
Physical and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₄H₆N₂O₂ | [1] |
| Molecular Weight | 114.1 g/mol | [1] |
| Melting Point | 279-281 °C | [2][9] |
| Appearance | Solid | [1] |
| 1H NMR | Available | [10][11] |
| 13C NMR | Available | [15] |
Conclusion
The successful purification of Dihydropyrimidine-2,4,5(3H)-trione relies on a systematic approach that considers the nature of the impurities and the physicochemical properties of the target compound. By leveraging the information and protocols in this guide, researchers can overcome common purification hurdles and obtain a product of high purity suitable for their downstream applications.
References
-
Showing Compound 5,6-dihydrouracil (FDB030556) - FooDB. [Link]
-
Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. [Link]
-
1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000076) - Human Metabolome Database. [Link]
-
REINVESTIGATIOS OF ALLOXANTIN AND DIALURIC ACID That administration of sufficient aqueous alloxan solution to animals causes an - ElectronicsAndBooks. [Link]
-
Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde - PubMed Central. [Link]
-
An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions - NIH. [Link]
-
Synthesis of 3,4-dihydropyrimidinones/thiones derivatives. - ResearchGate. [Link]
-
Synthesis of tricyclic 3, 4-dihydropyrimidine-2-thione derivatives - ResearchGate. [Link]
-
Chemical Communications - Manchester NMR Methodology Group. [Link]
-
5,6-dihydrouracil - DNAmod. [Link]
-
Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products - PMC - NIH. [Link]
-
A SENSITIVE COLOR REACTION FOR THE DETECTION OF URACIL AND CYTOSINE. [Link]
-
Synthesis, characterization and biological profile of some new dihydropyrimidinone derivaties - PMC - NIH. [Link]
-
3-Hydroxypyrimidine-2,4-diones as Selective Active Site Inhibitors of HIV Reverse Transcriptase-Associated RNase H: Design, Synthesis, and Biochemical Evaluations - NIH. [Link]
-
Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst - NIH. [Link]
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC. [Link]
-
New Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones Catalyzed by Benzotriazolium-Based Ionic Liquids under Solvent-Free Conditions - MDPI. [Link]
-
alloxan monohydrate - Organic Syntheses Procedure. [Link]
-
Isolation, Purification, Characterization and Direct Conjugation of the Lipid A-Free Lipopolysaccharide of Vibrio cholerae O139 - PubMed. [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. 5,6-DIHYDROURACIL | 504-07-4 [chemicalbook.com]
- 3. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 3-Hydroxypyrimidine-2,4-diones as Selective Active Site Inhibitors of HIV Reverse Transcriptase-Associated RNase H: Design, Synthesis, and Biochemical Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of pyrimidine synthesis "de novo" intermediates in urine and dried urine filter- paper strips with HPLC-electrospray tandem mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]
- 7. Isolation, Purification, Characterization and Direct Conjugation of the Lipid A-Free Lipopolysaccharide of Vibrio cholerae O139 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5,6-DIHYDROURACIL CAS#: 504-07-4 [m.chemicalbook.com]
- 10. 5,6-DIHYDROURACIL(504-07-4) 1H NMR [m.chemicalbook.com]
- 11. hmdb.ca [hmdb.ca]
- 12. nmr.chemistry.manchester.ac.uk [nmr.chemistry.manchester.ac.uk]
- 13. isotope.com [isotope.com]
- 14. Showing Compound 5,6-dihydrouracil (FDB030556) - FooDB [foodb.ca]
- 15. mdpi.com [mdpi.com]
troubleshooting side reactions in the synthesis of dihydropyrimidinones
Welcome to the technical support center for the synthesis of dihydropyrimidinones (DHPMs). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. As Senior Application Scientists, we provide not just solutions, but also the underlying chemical principles to empower your research.
Troubleshooting Guide: Common Issues and Solutions
The synthesis of dihydropyrimidinones, most famously through the Biginelli reaction, is a powerful multicomponent reaction.[1][2][3] However, its efficiency can be hampered by several side reactions and suboptimal conditions.[4][5] This guide addresses the most frequent challenges in a question-and-answer format.
Issue 1: Low Yield of the Desired Dihydropyrimidinone
Question: My Biginelli reaction is resulting in a disappointingly low yield. What are the potential causes and how can I improve it?
Answer: Low yields are a common frustration in the Biginelli synthesis and can stem from several factors.[4][5] A systematic approach to troubleshooting is often the most effective.
Potential Causes & Solutions:
-
Suboptimal Catalyst: The choice and activity of the catalyst are paramount.[4][6]
-
Expertise & Experience: While classical methods use strong Brønsted acids like HCl, these can sometimes promote side reactions.[4] Lewis acids such as Yb(OTf)₃, InCl₃, FeCl₃, and ZnCl₂ often provide higher yields and shorter reaction times by activating the aldehyde component towards nucleophilic attack.[4][6][7] If you are using a reusable catalyst, ensure it has been properly regenerated as its activity can diminish with use.[6][8]
-
Actionable Protocol:
-
Screen a panel of Lewis acid catalysts (e.g., FeCl₃, ZnCl₂, Yb(OTf)₃) at varying molar percentages (e.g., 1-20 mol%).[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal catalyst and loading.[6][8]
-
If using a solid-supported catalyst, ensure it is properly dried and stored to maintain its activity.[9]
-
-
-
Inappropriate Reaction Conditions: Temperature and reaction time are critical parameters that need to be optimized for each specific set of substrates.[6]
-
Expertise & Experience: Excessively high temperatures can lead to the decomposition of reactants, particularly urea, and promote the formation of byproducts.[6][8] Conversely, a temperature that is too low may result in an incomplete reaction.
-
Actionable Protocol:
-
Start with the literature-recomended temperature for your substrate class (often reflux in a suitable solvent).[6]
-
Monitor the reaction by TLC at regular intervals to determine the point of maximum product formation and avoid prolonged heating.[8]
-
If the reaction is sluggish, consider a moderate increase in temperature or a longer reaction time.[6][8]
-
-
-
Solvent Effects: The solvent plays a crucial role in reactant solubility and can influence the reaction pathway.[6][10]
-
Expertise & Experience: While ethanol is a common solvent, other polar solvents like acetonitrile or even solvent-free conditions have been shown to improve yields for certain substrates.[6][11] The polarity of the solvent can significantly affect the reaction outcome.[6][12][13][14][15]
-
Actionable Protocol:
-
-
Purity of Reagents: Impurities in the starting materials can act as inhibitors or participate in unwanted side reactions.[4][6]
-
Trustworthiness: This is a fundamental aspect of reproducible synthesis. Aldehydes are prone to oxidation to carboxylic acids, which can neutralize basic catalysts or intermediates. β-ketoesters can undergo hydrolysis.
-
Actionable Protocol:
-
Ensure the aldehyde is freshly distilled or from a recently opened bottle.
-
Use high-purity β-ketoester and urea/thiourea.
-
If in doubt, purify the starting materials before use.
-
-
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low yields in dihydropyrimidinone synthesis.
Issue 2: Formation of Significant Byproducts
Question: My reaction mixture shows significant byproduct formation, complicating purification and reducing the yield of the desired product. What are these byproducts and how can I minimize them?
Answer: The multicomponent nature of the Biginelli reaction means that several competing reactions can occur.[1] Identifying the major byproduct is the first step toward mitigating its formation.
Common Byproducts and Mitigation Strategies
| Byproduct | Formation Mechanism | Identification | Mitigation Strategies |
| Knoevenagel Condensation Product | The aldehyde reacts with the β-ketoester. This is often favored by strong Brønsted acids.[4] | Characterized by the absence of the urea/thiourea moiety. Often an α,β-unsaturated compound. | Use a Lewis acid catalyst instead of a strong Brønsted acid.[4] Carefully control the stoichiometry. |
| Hantzsch-type 1,4-Dihydropyridine | Two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition at high temperatures).[8] | Often fluorescent. Can be identified by NMR and mass spectrometry. | Lower the reaction temperature to minimize urea decomposition.[8] The choice of catalyst can also influence selectivity.[8] |
| Aldol Self-Condensation Product | Two molecules of the aldehyde (especially aliphatic ones) react with each other.[4] | Can be identified by NMR analysis of the crude reaction mixture. | Ensure high purity of the aldehyde. Carefully control stoichiometry.[4] |
| N-Acylurea Byproducts | A competing reaction between the β-ketoester and urea.[18] | Can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.[18] | Carefully control the stoichiometry of the reactants and the choice of catalyst.[18] Often removable by recrystallization.[18] |
Reaction Pathways: Biginelli vs. Side Reactions
Caption: Competing reaction pathways in the synthesis of dihydropyrimidinones.
Issue 3: Difficulty in Product Purification
Question: My crude product is an oil or is difficult to crystallize, and column chromatography is not giving a clean separation. What can I do?
Answer: Purification challenges often arise from the presence of closely related side products or unreacted starting materials.
Troubleshooting Purification:
-
Recrystallization Fails:
-
Expertise & Experience: The crude product may contain impurities that inhibit crystallization. Try washing the crude solid with a solvent in which the desired product is sparingly soluble but the impurities are soluble (e.g., cold ethanol, diethyl ether).
-
Actionable Protocol:
-
Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol).
-
If it oils out upon cooling, try adding a co-solvent (e.g., water, hexane) dropwise until turbidity persists, then cool slowly.
-
Scratching the inside of the flask with a glass rod can induce crystallization.
-
Seeding with a small crystal of pure product, if available, is highly effective.
-
-
-
Column Chromatography Issues:
-
Co-elution of Impurities: If byproducts have similar polarities to your product, separation can be difficult.
-
Actionable Protocol:
-
Try a different solvent system for your column. A systematic screen of solvent systems using TLC is recommended.
-
Consider using a different stationary phase (e.g., alumina instead of silica gel).
-
-
-
Product Streaking on the Column: This can be due to overloading the column or the product being too polar for the chosen eluent.
-
Actionable Protocol:
-
Use a larger column or load less material.
-
Gradually increase the polarity of the eluent. Adding a small amount of a polar modifier like methanol can sometimes help.
-
-
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right catalyst for my specific substrates? A1: The optimal catalyst often depends on the electronic and steric properties of your aldehyde and β-ketoester. For electron-poor aromatic aldehydes, milder Lewis acids are often sufficient. For less reactive aliphatic aldehydes, a more potent catalyst or harsher conditions may be necessary. It is always recommended to perform a small-scale screen of a few different catalysts to identify the best one for your system.[19]
Q2: Can I run the Biginelli reaction under solvent-free conditions? A2: Yes, solvent-free conditions are a green and often efficient alternative.[9][17] This is typically done by heating a neat mixture of the three components with a catalyst. This method can lead to shorter reaction times and simpler work-up procedures.[7]
Q3: What is the role of microwave irradiation in the Biginelli reaction? A3: Microwave-assisted synthesis can significantly accelerate the Biginelli reaction, often reducing reaction times from hours to minutes.[16][20] This is due to efficient and rapid heating of the reaction mixture.
Q4: My dihydropyrimidinone product appears to be unstable. Is this common? A4: While generally stable, the dihydropyrimidine ring can be susceptible to oxidation to the corresponding pyrimidine, especially if heated for prolonged periods in the presence of air. If you suspect instability, it may be beneficial to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and store the purified product in a cool, dark place.[4]
Q5: What are the key mechanistic steps of the Biginelli reaction? A5: There are three main proposed mechanisms, often referred to as the iminium, enamine, and Knoevenagel pathways, which differ in the initial condensation step.[3][21] The most widely accepted mechanism for acid-catalyzed reactions involves the initial condensation of the aldehyde and urea to form an N-acyliminium ion intermediate.[2][7][22][23] This electrophilic intermediate is then attacked by the enol of the β-ketoester, followed by cyclization and dehydration to yield the final dihydropyrimidinone.[2][7]
Generally Accepted Biginelli Reaction Mechanism
Caption: A simplified representation of the N-acyliminium pathway in the Biginelli reaction.
References
-
Kumaran, K., et al. (2011). An efficient synthesis of 3,4-dihydropyrimidinone and corresponding thione using lanthanum oxide (La₂O₃) as a catalyst. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. Available at: [Link]
-
Vankar, S. D., Makwana, H. M., & Sharma, M. G. (2025). Synthesis of Dihydropyrimidinones and Dihydropyrimidin(thio)ones in Ionic Liquid: A Systematic Review on Biginelli Reaction. ChemistrySelect. Available at: [Link]
-
ProQuest (2021). Recent advances in the synthesis of dihydropyrimidinones via biginelli reaction. Available at: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research (2020). A Review on 3, 4-dihydropyrimidinone Derivatives. Available at: [Link]
-
ResearchGate (2016). A Mini Review: Biginelli Reaction for the Synthesis of Dihydropyrimidinones. Available at: [Link]
-
SlideShare (2015). BIGINELLI REACTION. Available at: [Link]
-
Wikipedia. Biginelli reaction. Available at: [Link]
-
Scilit (2013). The Combined Role of Catalysis and Solvent Effects on the Biginelli Reaction: Improving Efficiency and Sustainability. Available at: [Link]
-
Organic Chemistry Portal. Biginelli Reaction. Available at: [Link]
-
PubMed Central (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Available at: [Link]
-
MDPI (2019). Green High-Yielding One-Pot Approach to Biginelli Reaction under Catalyst-Free and Solvent-Free Ball Milling Conditions. Available at: [Link]
-
J&K Scientific LLC (2021). Biginelli Reaction. Available at: [Link]
-
RSC Publishing (2019). A microdroplet-accelerated Biginelli reaction: mechanisms and separation of isomers using IMS-MS. Available at: [Link]
-
ResearchGate. Influence of the solvent on Biginelli reaction. Available at: [Link]
-
Bohrium (2018). mini-review-on-the-synthesis-of-biginelli-analogs-using-greener-heterogeneous-catalysis-recent-strategies-with-the-support-or-direct-catalyzing-of-inorganic-catalysts. Available at: [Link]
-
ResearchGate. Effects of the solvent on the yield of the model Biginelli reaction. Available at: [Link]
-
JETIR (2019). Synthesis of Biginelli reaction products using a heterogeneous catalyst and their characterization. Available at: [Link]
-
MDPI (2024). Diverse Methods with Stereoselective Induction in the Asymmetric Biginelli Reaction. Available at: [Link]
-
ResearchGate (2021). Effect of Different Solvents on Biginelli Reaction Using Layered Double Hyroxide (LDH) As an Ecofriendly Catalyst. Available at: [Link]
-
Tunisian Chemical Society. The Biginelli reaction in different solvents and in presence of bismuth nitrate. Available at: [Link]
-
Atlas: School AI Assistant. Biginelli Reaction Experiment Analysis Guide. Available at: [Link]
-
Frontiers (2018). A Five-Component Biginelli-Diels-Alder Cascade Reaction. Available at: [Link]
-
NIH (2011). Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications. Available at: [Link]
-
Journal of Medicinal and Chemical Sciences (2022). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. Available at: [Link]
-
RSC Publishing (2025). Synthesis of dihydropyrimidinones via urea-based multicomponent reactions. Available at: [Link]
-
RSC Publishing (2020). Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity. Available at: [Link]
-
NIH (2021). Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. Available at: [Link]
Sources
- 1. Recent advances in the synthesis of dihydropyrimidinones via biginelli reaction - ProQuest [proquest.com]
- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 3. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Biginelli Reaction [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. Synthesis of Dihydropyrimidinones and Dihydropyrimidin(thio)ones in Ionic Liquid: A Systematic Review on Biginelli Reaction | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. sctunisie.org [sctunisie.org]
- 16. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. BIGINELLI REACTION | PPT [slideshare.net]
- 22. Biginelli Reaction [merckmillipore.com]
- 23. jk-sci.com [jk-sci.com]
Technical Support Center: Enhancing the Aqueous Solubility of Substituted Dihydropyrimidine-2,4,5(3H)-triones
Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted dihydropyrimidine-2,4,5(3H)-trione derivatives. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the common challenge of poor aqueous solubility in this important class of compounds.
Part 1: Troubleshooting Guide & FAQs
This section is designed to provide direct answers to common questions and issues encountered during the development of dihydropyrimidine-2,4,5(3H)-trione derivatives.
Q1: Why are my dihydropyrimidine-2,4,5(3H)-trione compounds so poorly soluble in aqueous media?
Answer: The low solubility of these derivatives often stems from their inherent physicochemical properties. The core structure, while containing hydrogen bond donors and acceptors, is relatively planar and rigid. This planarity can facilitate strong intermolecular interactions, such as π-π stacking and hydrogen bonding, in the solid state. These interactions lead to a highly stable crystal lattice that requires significant energy to break apart during dissolution.[1]
Substituents play a crucial role. Lipophilic or aromatic substituents, often added to improve biological potency, can significantly increase the compound's overall hydrophobicity, further reducing its affinity for water.[2]
Q2: What is the first and most simple experiment I should run to try and improve solubility for an in vitro assay?
Answer: The most straightforward initial approaches are pH modification and the use of co-solvents .
-
pH Adjustment: The dihydropyrimidine-2,4,5(3H)-trione core contains acidic protons (at N1 and N3) and potentially basic substituents. Altering the pH of your buffer can ionize the molecule, disrupting the crystal lattice and dramatically increasing solubility.[3][4] A simple pH-solubility screen is a critical first step.
-
Co-solvents: For quick screening assays, using a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) is standard. However, it's important to note that high concentrations of DMSO can impact biological assays. A common practice is to prepare a high-concentration stock solution in 100% DMSO and then dilute it into your aqueous assay buffer, ensuring the final DMSO concentration is low (typically <1%).[5]
Q3: My compound is still not soluble enough for in vivo studies even after pH adjustment. What structural modifications can I make?
Answer: When formulation strategies are insufficient, rational structural modification is the next logical step. The goal is to decrease the crystal lattice energy or increase hydrophilicity without sacrificing biological activity.
-
Disrupt Planarity and Crystal Packing: Introduce bulky, non-planar, or saturated substituents. This steric hindrance disrupts the efficient packing of molecules in the crystal lattice, making it easier for the solvent to break them apart.[2] Incorporating saturated heterocyclic rings like morpholine or piperazine is a well-established strategy that also adds polarity.[2]
-
Add Ionizable or Polar Groups: Introduce acidic (e.g., carboxylic acid) or basic (e.g., amine) groups. These provide handles for salt formation and are ionizable at physiological pH, which significantly aids hydration.[2]
-
Increase Hydrogen Bonding Capacity: Add groups that can act as hydrogen bond donors or acceptors, such as hydroxyl (-OH) or ether linkages. This can improve interactions with water molecules.
Q4: I've heard about cyclodextrins. When should I consider using them?
Answer: Cyclodextrins are an excellent formulation tool, particularly when you need to deliver a hydrophobic compound in an aqueous vehicle without making structural changes.[6] They are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[7] The hydrophobic drug molecule can form a non-covalent "inclusion complex" by fitting inside this cavity, effectively being shielded from the aqueous environment.[7] This complex is much more water-soluble.
Consider using cyclodextrins when:
-
You need a higher concentration of your drug for in vitro or in vivo studies than can be achieved with simple pH or co-solvent systems.
-
You want to avoid using high concentrations of organic co-solvents.
-
Your compound is prone to degradation in aqueous solution, as complexation can improve stability.[8]
Q5: How do I choose the best salt form for my compound?
Answer: Salt formation is a powerful technique for ionizable compounds. The key is the difference in pKa between your drug and the counter-ion. A general rule of thumb is that the pKa of the acidic drug should be at least 2-3 units lower than the pKa of the conjugate acid of the basic counter-ion (or vice-versa for a basic drug and an acidic counter-ion) to ensure the formation of a stable salt.[9]
The process involves:
-
Determining the pKa of your ionizable dihydropyrimidine-trione derivative.
-
Screening a variety of pharmaceutically acceptable counter-ions with appropriate pKa values.[10]
-
Evaluating the resulting salts for key properties like aqueous solubility, dissolution rate, physical stability (crystallinity, hygroscopicity), and chemical stability.[11]
Q6: What are amorphous solid dispersions (ASDs) and are they relevant for my research?
Answer: Amorphous Solid Dispersions (ASDs) are an advanced formulation strategy where the drug is molecularly dispersed in a polymer matrix in a non-crystalline, amorphous state.[12][13] Because the crystalline lattice is already disrupted, no energy is needed to break it, leading to a significant increase in apparent solubility and dissolution rate.[1]
ASDs are typically considered during later-stage preclinical or clinical development due to the complexity of their preparation (e.g., via spray drying or hot-melt extrusion) and the need to ensure the amorphous form is stable over time.[14] For early-stage research, simpler methods are usually more practical.
Part 2: Experimental Protocols & Methodologies
Protocol 1: Rapid pH-Solubility Profiling
This protocol provides a method to quickly assess the impact of pH on the solubility of your compound.
Objective: To determine the aqueous solubility of a dihydropyrimidine-2,4,5(3H)-trione derivative at physiologically relevant pH values.
Materials:
-
Test compound
-
Calibrated pH meter
-
Buffer solutions: 0.1 N HCl (pH ~1.2), Acetate buffer (pH 4.5), Phosphate buffer (pH 6.8 and 7.4)[15]
-
HPLC or UV-Vis spectrophotometer for quantification
-
Thermostatic shaker (set to 37 °C)
-
Centrifuge and/or syringe filters (e.g., 0.22 µm PVDF)
Procedure:
-
Preparation: Add an excess amount of the solid test compound to separate vials containing each buffer solution (e.g., 2-5 mg in 1 mL of buffer). The goal is to have undissolved solid remaining at equilibrium.[15]
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker at 37 °C. Agitate for 24-48 hours to ensure equilibrium is reached. Check solubility at intermediate time points (e.g., 4, 8, 24 hours) to confirm a plateau has been reached.[15]
-
Sample Collection: After equilibration, carefully remove the vials. Allow the solid to settle.
-
Separation: Separate the supernatant from the solid. This can be done by centrifuging the sample at high speed (e.g., 14,000 rpm for 10 minutes) or by filtering through a 0.22 µm syringe filter. Note: Pre-saturate the filter with the solution by discarding the first ~200 µL to avoid loss of compound due to non-specific binding.
-
Quantification: Dilute the clear supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a pre-validated HPLC or UV-Vis method against a standard curve.
-
Analysis: Plot the solubility (in µg/mL or µM) against the final measured pH of each solution.
Protocol 2: Co-solvent Solubility Screening
Objective: To determine the solubility enhancement of a compound in various co-solvent systems.
Materials:
-
Test compound
-
Co-solvents: PEG 400, Propylene Glycol (PG), Ethanol[16]
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Analytical method for quantification (HPLC/UV-Vis)
Procedure:
-
Prepare Co-solvent Mixtures: Create a series of co-solvent/PBS mixtures. For example, for PEG 400, prepare mixtures of 20%, 40%, 60%, and 80% (v/v) PEG 400 in PBS.[17]
-
Add Compound: Add an excess amount of the solid test compound to each co-solvent mixture.
-
Equilibrate: Shake or vortex the samples at room temperature until equilibrium is reached (typically 2-24 hours).
-
Separate and Quantify: Centrifuge or filter the samples to remove undissolved solid, then quantify the concentration of the dissolved compound in the supernatant as described in Protocol 1.
-
Analyze: Plot the solubility of the compound as a function of the co-solvent concentration. This will identify the most effective co-solvent and the concentration needed to achieve the target solubility. The relationship is often log-linear.[18]
Protocol 3: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Objective: To prepare and evaluate an inclusion complex to enhance aqueous solubility.
Materials:
-
Test compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Organic co-solvent (e.g., Acetonitrile, Tert-butyl alcohol)
-
Lyophilizer (freeze-dryer)
Procedure (Co-solvent Lyophilization Method): [19]
-
Prepare Solutions:
-
In one vial, dissolve the required amount of HP-β-CD in deionized water (e.g., to screen a 1:5 molar ratio, dissolve 5 molar equivalents).
-
In a separate vial, dissolve the test compound (1 molar equivalent) in a minimal amount of a suitable organic co-solvent (e.g., 100 µL Acetonitrile and 400 µL Tert-butyl alcohol).
-
-
Combine: While stirring the HP-β-CD solution, add the drug solution drop-wise. A transient precipitate may form but should redissolve. Continue stirring for 1-2 hours at room temperature.
-
Freeze-Drying: Flash-freeze the resulting clear solution (e.g., using liquid nitrogen or a dry ice/acetone bath). Lyophilize the frozen sample for 24-48 hours until a dry, fluffy powder is obtained.
-
Evaluate Solubility: Reconstitute the lyophilized powder in a known volume of water or buffer. Determine the maximum concentration at which the powder fully dissolves to yield a clear solution. Quantify this concentration via HPLC/UV-Vis to confirm the solubility enhancement.
Part 3: Data Summary & Visualization
Table 1: Comparison of Solubility Enhancement Strategies
| Strategy | Mechanism of Action | Typical Fold Increase | Pros | Cons |
| pH Adjustment | Ionization of acidic/basic groups disrupts crystal lattice.[4] | 2 to >1000 | Simple, inexpensive, easy to implement.[3] | Only for ionizable compounds; risk of precipitation upon pH change (e.g., in blood).[4] |
| Co-solvents | Reduces the polarity of the aqueous solvent, decreasing interfacial tension.[18] | 2 to >100 | Effective for many lipophilic compounds; simple to prepare for in vitro use.[16] | Potential for solvent toxicity or assay interference; risk of precipitation upon dilution.[20] |
| Cyclodextrins | Encapsulation of the hydrophobic drug in a host molecule's cavity.[7] | 10 to >1000 | Significant solubility enhancement; improves stability; low toxicity.[8][21] | Can be expensive; requires specific formulation steps (e.g., lyophilization). |
| Salt Formation | Creates an ionic species with much higher crystal lattice energy and aqueous affinity.[9] | 10 to >1000 | Dramatically improves solubility and dissolution rate; can improve other properties (e.g., stability).[11] | Only for ionizable compounds; requires screening to find optimal salt form.[10] |
| Amorphous Solid Dispersion | Drug is molecularly dispersed in a polymer, eliminating crystal lattice energy.[1] | >1000 | Highest potential for solubility enhancement.[12] | Complex manufacturing; potential for physical instability (recrystallization).[14] |
Diagrams
Below are diagrams created using Graphviz (DOT language) to visualize key workflows and mechanisms.
Caption: Mechanism of solubility enhancement by cyclodextrin inclusion.
References
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]
-
SOP for pH-Solubility Profiling of Drug Candidates. Pharma SOPs. [Link]
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A review on amorphous solid dispersions for improving physical stability and dissolution: Role of polymers. GSC Online Press. [Link]
-
solubility enhancement and cosolvency by madhavi. Slideshare. [Link]
-
Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. IJPPR. [Link]
-
Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. academiascholarlyjournal.org. [Link]
-
Enhancement of Solubility: A Pharmaceutical Overview. Scholars Research Library. [Link]
-
A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs. NIH. [Link]
-
Cyclodextrin. Wikipedia. [Link]
-
Strategy for the Prediction and Selection of Drug Substance Salt Forms. American Pharmaceutical Review. [Link]
-
Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. researchgate.net. [Link]
-
Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. American Pharmaceutical Review. [Link]
-
Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences. [Link]
-
Salt Selection in Drug Development. Pharmaceutical Technology. [Link]
-
Optimal Salt Form Selection Guide. Scribd. [Link]
-
SOLUBILITY ENHANCEMENT BY INCLUSION COMPLEXATION. Slideshare. [Link]
-
Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. PubMed Central. [Link]
-
Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments. NIH. [Link]
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]
-
Review on Enhancement of Solubilization Process. ijrpls.com. [Link]
-
SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics. [Link]
-
Drug Solubility Enhancement Strategies Using Amorphous Solid Dispersion: Examination on Type and The Amount of the Polymer S. Jurnal Universitas Padjadjaran. [Link]
-
Annex 4. World Health Organization (WHO). [Link]
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
-
Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. bepls.com. [Link]
-
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]
-
-
Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PubMed Central. [Link]
-
SOLUBILITY ENHANCEMENT: MEANING AND TECHNIQUES. International Journal of Pharmaceutical Sciences and Medicine (IJPSM). [Link]
-
PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. who.int. [Link]
-
Solubility Enhancement of Drugs. International Journal of Pharmaceutical Research and Applications (IJPRA). [Link]
-
Solubility enhancement techniques: A comprehensive review. WJBPHS. [Link]
-
Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. PubMed Central. [Link]
-
Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. MDPI. [Link]
-
Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. PubMed Central. [Link]
-
A pH-Dilution Method for Estimation of Biorelevant Drug Solubility along the Gastrointestinal Tract: Application to Physiologically Based Pharmacokinetic Modeling. ResearchGate. [Link]
-
Phase solubility analysis and pH solubility profile. Slideshare. [Link]
-
Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. PubMed Central. [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. Int J Pharm Chem Anal. [Link]
-
Attempts to Improve Lipophilic Drugs’ Solubility and Bioavailability: A Focus on Fenretinide. mdpi.com. [Link]
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Technical Support Center: Scale-Up Synthesis of Dihydropyrimidine-2,4,5(3H)-trione for Preclinical Studies
Welcome to the technical support center for the scale-up synthesis of Dihydropyrimidine-2,4,5(3H)-trione, also known as 5-hydroxyuracil or isouramil. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from bench-scale to preclinical production. We will address common challenges, provide in-depth troubleshooting, and offer validated protocols to ensure a robust and reproducible manufacturing process.
Introduction
Dihydropyrimidine-2,4,5(3H)-trione is a molecule of significant interest in preclinical research. As a major product of cytosine oxidation, it plays a crucial role in studies of DNA damage and repair mechanisms.[1][2] Its derivatives also exhibit a wide range of pharmacological activities, making them attractive scaffolds for drug discovery.[3][4] However, scaling up the synthesis of this and other heterocyclic compounds from milligram to kilogram quantities introduces challenges related to reaction kinetics, heat management, impurity profiles, and process control.[5][6][7] This guide provides practical, field-proven insights to overcome these hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing the dihydropyrimidine core?
A1: The Biginelli reaction is a cornerstone for the synthesis of dihydropyrimidines and remains one of the most efficient and scalable methods.[8][9] This one-pot, three-component condensation reaction typically involves an aldehyde, a β-ketoester, and urea (or thiourea) under acidic catalysis.[3] For scale-up, modifications to the classic protocol, such as the use of robust catalysts like polyphosphate ester (PPE) or ytterbium triflate, can significantly improve yields and reduce reaction times.[3][10] Solvent-free conditions and microwave-assisted synthesis have also shown promise for efficiency, though their scalability needs careful consideration of equipment and safety.[11][12][13]
Q2: I am observing a significant drop in yield when moving from a 1g to a 100g scale. What are the likely causes?
A2: A decrease in yield upon scale-up is a frequent issue and can stem from several factors that are less pronounced at the lab scale.[5] Key areas to investigate include:
-
Mass and Heat Transfer: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. The surface-area-to-volume ratio decreases at scale, making heat dissipation more challenging and potentially altering the reaction kinetics.[6][7]
-
Raw Material Quality: The impact of impurities in starting materials is magnified at larger scales. Seemingly insignificant contaminants can inhibit the catalyst or catalyze side reactions, consuming reactants and reducing the yield of the desired product.[5]
-
Reaction Kinetics: The order of addition and the rate of addition of reactants become critical at scale. A process that works as a "one-pot" mix at the gram scale may require controlled addition of one or more components to manage exotherms and minimize impurity formation at the kilogram scale.[7]
Q3: What are the primary stability concerns for Dihydropyrimidine-2,4,5(3H)-trione during and after synthesis?
A3: Dihydropyrimidine-2,4,5(3H)-trione is susceptible to oxidation.[14][15] The dihydropyrimidine ring can be oxidized, leading to the formation of aromatic pyrimidine byproducts.[5] Additionally, as a strong reducing agent, it can react with atmospheric oxygen, especially in solution.[15] Therefore, it is crucial to handle the reaction and the final product under an inert atmosphere (e.g., nitrogen or argon) whenever possible. Storage should be in a cool, dark, and dry place to minimize degradation.
Q4: What are the recommended analytical techniques for in-process control and final product characterization?
A4: A robust analytical package is essential for a successful scale-up campaign.
-
In-Process Control (IPC): High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for monitoring reaction progress, identifying the formation of key intermediates, and detecting the emergence of impurities.[14] Thin Layer Chromatography (TLC) can be a faster, qualitative alternative for quick checks.
-
Final Product Characterization:
-
HPLC/UPLC: For purity assessment and quantification.
-
LC-MS/MS: For confirmation of molecular weight and structure, as well as for identifying and quantifying trace impurities.[16][17][18]
-
NMR Spectroscopy (¹H and ¹³C): Essential for unambiguous structural elucidation.
-
FTIR Spectroscopy: To confirm the presence of key functional groups.
-
Elemental Analysis: To confirm the elemental composition.
-
Caution with GC/MS: While GC/MS is a powerful tool, the required acid hydrolysis for sample preparation can lead to the derivatization and underestimation of 5-hydroxyuracil.[19]
-
Troubleshooting Guide for Scale-Up Synthesis
Unforeseen challenges are common during the scale-up of heterocyclic compound synthesis.[20] The following table outlines potential issues, their root causes, and actionable solutions.
| Issue | Potential Causes | Troubleshooting & Mitigation Strategies |
| Low Yield | - Inefficient heat transfer leading to side reactions.- Poor mixing causing localized concentration gradients.- Impurities in starting materials.- Sub-optimal catalyst loading or activity at scale. | - Optimize Reactor Configuration: Ensure the reactor is equipped with an appropriate agitator and jacket for efficient heat exchange.[6]- Controlled Addition: Implement a controlled addition profile for one of the reactants to manage the reaction exotherm.[7]- Raw Material Qualification: Perform rigorous quality control on all starting materials and reagents.[5]- Re-optimize Catalyst Loading: The optimal catalyst-to-substrate ratio may change upon scale-up. |
| High Impurity Levels | - Oxidation: Exposure to atmospheric oxygen during the reaction or work-up.[5]- Side Reactions: Aldol condensation of the aldehyde or self-condensation of the β-ketoester.[5]- Incomplete Reaction: Insufficient reaction time or temperature. | - Inert Atmosphere: Conduct the reaction and work-up under a nitrogen or argon atmosphere.[5]- Stoichiometry Optimization: A slight excess of urea can sometimes suppress the self-condensation of the β-ketoester.[5]- Process Analytical Technology (PAT): Use in-situ monitoring (e.g., HPLC) to ensure the reaction goes to completion. |
| Product Isolation Difficulties | - Poor Crystallization: The product may be too soluble in the reaction solvent or may oil out.- Filtration Issues: Fine particles or a gelatinous precipitate can clog the filter. | - Solvent Screening: Conduct a solvent screening study to identify a suitable crystallization solvent system.- Controlled Cooling: Implement a slow, controlled cooling profile to promote the growth of larger, more easily filterable crystals.- Seeding: Use a small amount of pure product to seed the crystallization.- Filter Aid: Consider the use of a filter aid like Celite, but be mindful of potential product adsorption. |
| Batch-to-Batch Inconsistency | - Variations in raw material quality.- Deviations in process parameters (temperature, time, agitation speed).- Inconsistent moisture content in reactants or solvents. | - Strict SOPs: Develop and adhere to strict Standard Operating Procedures (SOPs) for all aspects of the synthesis.- Process Parameter Control: Implement tight control over all critical process parameters.- Moisture Control: Use anhydrous solvents and dry reactants as required by the specific protocol. |
Visualizing the Synthesis Workflow
The following diagram illustrates a typical workflow for the scale-up synthesis of Dihydropyrimidine-2,4,5(3H)-trione, highlighting critical control points.
Caption: Scale-up synthesis workflow for Dihydropyrimidine-2,4,5(3H)-trione.
Detailed Experimental Protocol: Scale-Up Synthesis via a Modified Biginelli Reaction
This protocol is a representative example and may require optimization based on available equipment and specific quality requirements.
Materials and Equipment:
-
5-Hydroxybarbituric acid
-
Urea
-
Polyphosphate Ester (PPE)
-
Anhydrous Toluene
-
Methanol
-
Jacketed glass reactor with overhead stirrer, condenser, and nitrogen inlet/outlet
-
Temperature probe
-
Filtration apparatus (e.g., Nutsche filter-dryer)
-
Vacuum oven
Procedure:
-
Reactor Preparation:
-
Ensure the reactor is clean, dry, and has been purged with nitrogen for at least 30 minutes to establish an inert atmosphere.
-
-
Reactant Charging:
-
Charge the reactor with 5-hydroxybarbituric acid (1.0 eq) and urea (1.2 eq).
-
Add anhydrous toluene to create a stirrable slurry (approx. 5-10 volumes relative to the limiting reagent).
-
Begin agitation at a speed sufficient to maintain a homogeneous suspension.
-
-
Reaction:
-
Slowly add Polyphosphate Ester (PPE) (approx. 2.0 eq) to the slurry over 30-60 minutes, monitoring the internal temperature. An exotherm may be observed. Maintain the temperature below 90°C using the reactor jacket.
-
Once the addition is complete, heat the reaction mixture to 100-110°C and maintain for 4-6 hours.
-
Monitor the reaction progress by taking periodic samples for HPLC analysis until the consumption of the starting material is complete.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Slowly and carefully quench the reaction by adding water or a saturated sodium bicarbonate solution. Caution: This can be exothermic and may release gas.
-
Stir the resulting mixture for 1 hour.
-
Isolate the crude product by filtration.
-
Wash the filter cake with water followed by a small amount of cold methanol to remove residual impurities.
-
-
Purification:
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., water/ethanol mixture). Dissolve the crude solid in the minimum amount of hot solvent, filter hot to remove any insoluble material, and allow to cool slowly to induce crystallization.
-
Filter the purified product, wash with a small amount of cold solvent, and dry under vacuum at 40-50°C until a constant weight is achieved.
-
-
Final Product Analysis:
-
Characterize the final product using HPLC for purity, NMR for structure confirmation, and LC-MS for molecular weight verification.
-
References
-
Robertson, A., & Robertson, A. (1995). Prebiotic synthesis of 5-substituted uracils: a bridge between the RNA world and the DNA-protein world. Science, 268(5211), 702-5. [Link]
- Ranu, B. C., Hajra, A., & Jana, U. (2002). Indium(III) Chloride-Catalyzed One-Pot Synthesis of Dihydropyrimidinones by a Three-Component Coupling of an Aldehyde, a β-Ketoester, and Urea: An Improved Procedure for the Biginelli Reaction. The Journal of Organic Chemistry, 67(23), 8349–8352.
- Marquardt, R. R., Arbid, M. S., & Frohlich, A. A. (1989). Preparation of Crystalline Isouramil from Convicine by Acid Hydrolysis. Journal of Agricultural and Food Chemistry, 37(4), 888–893.
-
Wikipedia. (n.d.). 5-Hydroxyuracil. Retrieved from [Link]
- Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. Accounts of Chemical Research, 33(12), 879–888.
- Kappe, C. O., & Stadler, A. (2004). The Biginelli Dihydropyrimidine Synthesis. Organic Reactions, 63, 1-116.
- Dizdaroglu, M., Jaruga, P., & Rodriguez, H. (1998). Quantification of 5-(hydroxymethyl)uracil in DNA by gas chromatography/mass spectrometry: problems and solutions. Chemical Research in Toxicology, 11(7), 721-725.
- Shestakova, T. R., et al. (2022). New Derivatives of 5-Substituted Uracils: Potential Agents with a Wide Spectrum of Biological Activity. Molecules, 27(9), 2841.
- Thiviyanathan, V., Somasunderam, A., Volka, D. E., & Gorenstein, D. G. (2005). 5-Hydroxyuracil can form stable base pairs with all four bases in a DNA duplex.
- Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888.
- Lin, W., et al. (2008). Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications. Tetrahedron Letters, 49(43), 6264-6267.
- Purmal, A. A., Kow, Y. W., & Wallace, S. S. (1994). Major oxidative products of cytosine, 5-hydroxycytosine and 5-hydroxyuracil, exhibit sequence context-dependent mispairing in vitro. Nucleic Acids Research, 22(18), 3731–3738.
- Singh, R., et al. (2023). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Advances, 13(40), 28243-28266.
- Ye, M., et al. (2021). RNA editing of the human DNA glycosylase NEIL1 alters its removal of 5-hydroxyuracil lesions in DNA. Biochemistry, 60(19), 1485-1497.
-
Phenomenex. (2020). Fast Method for Uracil and Metabolites from Serum by LC-MS/MS. Retrieved from [Link]
-
IJARST. (2021). SYNTHESIS STRATEGIES FOR HETEROCYCLIC COMPOUNDS: NITROGEN VS. SULFUR. Retrieved from [Link]
-
Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory? Retrieved from [Link]
- Fauzi, A., et al. (2022). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological. Journal of Medicinal and Chemical Sciences, 6(8), 1810-1817.
- Huseynzada, A. E., et al. (2021). Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. RSC Advances, 11(10), 5556-5567.
- Chevion, M., Navok, T., Glaser, G., & Mager, J. (1982). The chemistry of favism-inducing compounds. The properties of isouramil and divicine and their reaction with glutathione. European Journal of Biochemistry, 127(2), 405-409.
- van Kuilenburg, A. B. P., et al. (2004). A review of analytical methods for the determination of 5-fluorouracil in biological matrices.
-
Phenomenex. (2020). Fast Quantitation of Uracil in Serum by LC-MS/MS. Retrieved from [Link]
-
Chemtek Scientific. (n.d.). Challenges of scaling up production from grams to kilos. Retrieved from [Link]
-
UK-CPI.com. (2023). 6 key challenges when scaling up sustainable chemical processes. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of tricyclic 3, 4-dihydropyrimidine-2-thione derivatives. Retrieved from [Link]
- Wang, Z., et al. (2016). New Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones Catalyzed by Benzotriazolium-Based Ionic Liquids under Solvent-Free Conditions. Molecules, 21(4), 464.
- Su, W.-K., et al. (2012). An Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Catalyzed by a Novel Brønsted Acidic Ionic Liquid under Solvent-Free Conditions. Molecules, 17(8), 9871-9885.
- Alcaide, B., Almendros, P., & Luna, A. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Pharmaceuticals, 15(8), 948.
- Ye, M., et al. (2021). RNA Editing of the Human DNA Glycosylase NEIL1 Alters Its Removal of 5-Hydroxyuracil Lesions in DNA. Biochemistry, 60(19), 1485-1497.
- Ghorab, M. M., et al. (2010).
- Mousa, B. A., et al. (2015). A Novel One-Pot and Efficient Procedure for Synthesis of New Fused Uracil Derivatives for DNA Binding. International Journal of Organic Chemistry, 5, 37-47.
-
Wikipedia. (n.d.). Glucose-6-phosphate dehydrogenase deficiency. Retrieved from [Link]
- Jones, A. S., Stephenson, G. P., & Walker, R. T. (1976). A method for the rapid preparation of 5-vinyluracil in high yield. Nucleic Acids Research, 3(6), 1569–1572.
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avoiding byproduct formation in Biginelli condensation reactions
Technical Support Center: Biginelli Condensation Reactions
Welcome to the Technical Support Center for the Biginelli condensation reaction. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful multi-component reaction to synthesize dihydropyrimidinones (DHPMs). Here, we address common challenges, with a focus on avoiding byproduct formation to improve yield, purity, and overall reaction efficiency.
Troubleshooting Guide: Common Issues & Solutions
This section is formatted as a direct Q&A to address specific problems you may encounter during your experiments.
Issue 1: Low Yield of the Desired Dihydropyrimidinone (DHPM)
Question: My Biginelli reaction is resulting in a low yield of the target DHPM. What are the common causes and how can I improve it?
Answer: Low yields in the Biginelli reaction are a frequent challenge and can often be traced back to several key factors:
-
Suboptimal Catalyst: The choice and concentration of the catalyst are critical. While classic protocols use strong Brønsted acids like HCl, these can sometimes promote side reactions.[1] The catalyst's primary role is to facilitate the formation of the N-acyliminium ion intermediate from the aldehyde and urea.[2] In the absence of a catalyst, product formation is often difficult and yields are poor.[3][4]
-
Reaction Conditions: Temperature and reaction time are crucial parameters. Excessively high temperatures can lead to the formation of byproducts, while insufficient heat or time may result in an incomplete reaction.[2][7]
-
Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to establish the optimal reaction time and temperature.[7][8] While refluxing in ethanol is common, some substrates may benefit from milder conditions or, conversely, higher temperatures under solvent-free conditions.[7][9]
-
-
Solvent Effects: The polarity of the solvent significantly influences reaction rates and yields.[1]
-
Purity of Reagents: Impurities in the starting materials—aldehyde, β-ketoester, and urea/thiourea—can introduce unwanted side reactions and decrease the yield of the desired product.[1]
-
Solution: Ensure all reactants are of high purity before starting the reaction.
-
Issue 2: Formation of a Major Byproduct, the Knoevenagel Adduct
Question: My reaction between an aldehyde, a β-ketoester, and urea is producing a significant amount of the Knoevenagel condensation product. How can I suppress this side reaction?
Answer: The Knoevenagel condensation is a common competing pathway in the Biginelli reaction, where the aldehyde reacts directly with the β-ketoester.[6][10] This is particularly prevalent when the rate of iminium ion formation is slow.
-
Mechanism of Knoevenagel Byproduct Formation: This reaction is a nucleophilic addition of the active hydrogen compound (β-ketoester) to the carbonyl group of the aldehyde, followed by dehydration.[11][12]
To favor the Biginelli pathway, you need to promote the formation and subsequent reaction of the N-acyliminium ion intermediate.
-
Mitigation Strategies:
-
Catalyst Choice: The selection of an appropriate catalyst is crucial. Lewis acids are often effective in promoting the initial condensation between the aldehyde and urea.[2]
-
Alter Stoichiometry: Using a slight excess of urea (e.g., 1.2–1.5 equivalents) can shift the equilibrium towards the formation of the N-acyliminium ion, thereby outcompeting the Knoevenagel pathway.[4][6]
-
Stepwise Addition: Consider a stepwise approach where the aldehyde and urea are pre-mixed with the catalyst to encourage the formation of the iminium intermediate before the addition of the β-ketoester.
-
Issue 3: Presence of a Yellow, Fluorescent Byproduct
Question: I am observing a yellow, fluorescent spot on my TLC plate, which is complicating the purification of my DHPM. What is this byproduct and how can I avoid it?
Answer: The most common yellow and fluorescent byproduct in a Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[7][8] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia. The ammonia is typically formed from the decomposition of urea at elevated temperatures.[8]
-
Strategies to Minimize Hantzsch DHP Formation:
-
Temperature Control: Lowering the reaction temperature can significantly reduce the decomposition of urea into ammonia, thereby minimizing the formation of the DHP byproduct.[7][8]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some catalysts may preferentially promote one over the other.[8]
-
Order of Addition: In some cases, adding the urea last to the reaction mixture can help to minimize its decomposition.[8]
-
Issue 4: Formation of an Uncyclized, Open-Chain Intermediate
Question: My analysis shows the presence of an open-chain ureide intermediate that has failed to cyclize. What is causing this and how can I drive the reaction to completion?
Answer: The failure of the open-chain intermediate to cyclize is often due to insufficient activation of the ketone carbonyl for the final intramolecular nucleophilic attack by the terminal urea nitrogen.[6]
-
Troubleshooting Steps:
-
Increase Catalyst Strength/Concentration: A stronger acid or a higher catalyst loading can enhance the rate of the final cyclization and dehydration step.[6]
-
Increase Reaction Temperature: Providing more thermal energy by heating the reaction mixture (e.g., to reflux) can supply the necessary activation energy for ring closure.[6]
-
Consider Steric Hindrance: If your substrates are sterically bulky, the cyclization step may be slower. In such cases, extending the reaction time may be necessary.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the currently accepted mechanism for the Biginelli reaction?
A1: The most widely accepted mechanism, proposed by Kappe, begins with the acid-catalyzed condensation of the aldehyde and urea to form a key N-acyliminium ion intermediate.[5][13][14] This electrophilic intermediate is then attacked by the enol of the β-ketoester. Subsequent cyclization via nucleophilic attack of the amine on the carbonyl group, followed by dehydration, yields the final dihydropyrimidinone product.[13]
Q2: Can aliphatic aldehydes be used in the Biginelli reaction?
A2: Yes, aliphatic aldehydes can be used, but they often result in lower yields compared to their aromatic counterparts. This is because aliphatic aldehydes can be more susceptible to self-condensation and other side reactions.[6]
Q3: Are there greener or more sustainable approaches to the Biginelli reaction?
A3: Absolutely. There is a significant research effort focused on developing more environmentally friendly Biginelli protocols. This includes the use of reusable solid acid catalysts, ionic liquids, and solvent-free reaction conditions, often assisted by microwave irradiation or ball milling to improve efficiency and reduce waste.[5][9][15][16]
Q4: How can I purify my dihydropyrimidinone product effectively?
A4: Purification strategies depend on the physical properties of your product and the nature of the impurities. Common methods include:
-
Recrystallization: This is often the simplest method if your DHPM is a solid and a suitable solvent system can be found.
-
Column Chromatography: This is a versatile technique for separating the desired product from soluble byproducts and unreacted starting materials.[8]
-
Solid-Phase Synthesis: For library synthesis, using a resin-bound reactant can simplify purification, as byproducts and excess reagents can be washed away, followed by cleavage of the pure product from the solid support.[17][18]
Visualizations & Protocols
Diagrams
Caption: Troubleshooting workflow for the Biginelli reaction.
Caption: Key competing reaction pathways in Biginelli synthesis.
Experimental Protocols
General Protocol for an Optimized, Catalyzed Biginelli Reaction
This protocol provides a starting point for optimization. The specific catalyst, solvent, and temperature should be adapted based on your substrates and troubleshooting observations.
-
Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (10 mmol, 1.0 eq), β-ketoester (10 mmol, 1.0 eq), and urea (15 mmol, 1.5 eq).[7]
-
Solvent and Catalyst Addition: Add the chosen solvent (e.g., 20 mL of ethanol) and the catalyst (e.g., 1-20 mol% of a Lewis or Brønsted acid).[4][7]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor its progress by TLC.[7]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.[7]
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel column chromatography.
Data Summary Table: Influence of Reaction Parameters
| Parameter | General Observation | Impact on Byproduct Formation | Recommendation for Optimization |
| Catalyst | Essential for good yields. Lewis acids are often highly effective.[3] | Strong Brønsted acids can sometimes promote side reactions.[1] | Screen various Lewis and Brønsted acids (e.g., Yb(OTf)₃, InCl₃, p-TsOH). |
| Temperature | Higher temperatures increase reaction rate. | Excessively high temperatures can cause urea decomposition, leading to Hantzsch byproducts.[8] | Monitor by TLC to find the lowest effective temperature for complete conversion. |
| Solvent | Polar solvents generally give better results.[1] | Solvent choice can affect the solubility of intermediates and influence reaction pathways. | Test ethanol, acetonitrile, and solvent-free conditions.[4] |
| Stoichiometry | Equimolar reactants are common, but excess urea can be beneficial. | Insufficient urea may favor the Knoevenagel pathway. | Use a 1.2-1.5 molar excess of urea to promote iminium ion formation.[6] |
References
-
Wikipedia. Biginelli reaction. [Link]
-
Organic Chemistry Portal. Biginelli Reaction. [Link]
-
SlidePlayer. BIGINELLI REACTION. [Link]
-
Online Organic Chemistry Tutor. Biginelli Reaction. [Link]
-
Mahajan, H., et al. BIGINELLI REACTION VIA BIS- UREIDE INTERMEDIATE IN LOW MELTING MIXTURE. [Link]
-
PubMed. Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines. [Link]
-
ResearchGate. The Combined Role of Catalysis and Solvent Effects on the Biginelli Reaction: Improving Efficiency and Sustainability. [Link]
-
SciELO México. A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst. [Link]
-
SciSpace. Recent progress in the chemistry of dihydropyrimidinones. [Link]
-
ResearchGate. Biginelli reaction via bis-ureide intermediate in low melting mixture. [Link]
-
ResearchGate. Optimized Biginelli reaction conditions for dihydropyrimidine synthesis. [Link]
-
University of Illinois Urbana-Champaign. THE BIGINELLI REACTION: DEVELOPMENT AND APPLICATIONS. [Link]
-
ResearchGate. Optimization the reaction conditions for the Biginelli reaction. [Link]
-
Taylor & Francis Online. Biginelli reaction – Knowledge and References. [Link]
-
ResearchGate. Synthetic strategies of dihydropyrimidinones. [Link]
-
Frontiers. A Five-Component Biginelli-Diels-Alder Cascade Reaction. [Link]
-
Organic Reactions. The Biginelli Dihydropyrimidine Synthesis. [Link]
-
Wikipedia. Knoevenagel condensation. [Link]
-
ResearchGate. synthetic approaches for the synthesis of dihydropyrimidinones/ thiones (biginelli adducts): a concise review. [Link]
-
National Institutes of Health. Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. [Link]
-
ResearchGate. Knoevenagel condensation product. [Link]
-
Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]
-
Merck Millipore. Biginelli Reaction. [Link]
-
ResearchGate. Biginelli three-component condensation of aldehyde, β-keto ester, and urea to afford 3,4-dihydropyrimidinones. [Link]
-
Journal of Medicinal and Chemical Sciences. Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological Activities. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Structural Validation of Novel Dihydropyrimidine-2,4,5(3H)-trione Derivatives
For researchers and drug development professionals, the synthesis of a novel molecule is only the beginning. The crucial subsequent step is rigorous, unambiguous structural validation. This is particularly true for scaffolds like dihydropyrimidine-2,4,5(3H)-trione, a core structure in molecules with significant therapeutic potential. The precise atomic arrangement dictates the compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety.[1] An erroneous structural assignment can lead to misinterpreted biological data, wasted resources, and significant delays in the drug discovery pipeline.
This guide provides an in-depth comparison of the essential analytical techniques required to definitively validate the structure of novel dihydropyrimidine-2,4,5(3H)-trione derivatives. We will move beyond a simple listing of methods to explain the causality behind experimental choices, emphasizing an orthogonal, multi-technique approach that constitutes a self-validating system.
The Imperative of an Orthogonal Approach
The logical flow for validating a novel dihydropyrimidine-2,4,5(3H)-trione derivative should follow a structured, tiered approach, beginning with foundational spectroscopic methods and culminating in the definitive three-dimensional analysis provided by X-ray crystallography.
Caption: Orthogonal workflow for structural validation of novel compounds.
Comparative Analysis of Core Validation Techniques
The choice of analytical method is dictated by the specific question being asked. The following table provides a comparative overview of the primary techniques used in the structural validation of dihydropyrimidine-2,4,5(3H)-trione derivatives.
| Technique | Principle | Information Provided | Sample Requirements | Limitations |
| NMR Spectroscopy | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific resonant frequencies. | Detailed atomic connectivity, chemical environment of ¹H and ¹³C nuclei, and spatial relationships (through 2D NMR).[1] | 5-10 mg dissolved in a deuterated solvent.[1] | Does not provide molecular weight; can be difficult to interpret for highly complex molecules or mixtures. |
| Mass Spectrometry (MS) | Molecules are ionized and separated based on their mass-to-charge (m/z) ratio. | Precise molecular weight and elemental formula (HRMS); structural motifs from fragmentation patterns.[1] | ~1 µg/mL solution.[1] | Cannot distinguish between isomers; provides limited connectivity information. |
| FTIR Spectroscopy | Infrared radiation is absorbed by molecules, causing vibrations of specific functional groups at characteristic frequencies. | Presence of key functional groups (e.g., C=O, N-H).[2] | ~1-2 mg solid or liquid. | Provides limited information on the overall molecular skeleton; spectra can be complex. |
| X-ray Crystallography | Diffraction of X-rays by the ordered atoms within a single crystal. | Unambiguous 3D atomic arrangement, bond lengths, bond angles, absolute stereochemistry.[1] | A high-quality single crystal (0.1-0.5 mm).[1] | Crystal growth can be a significant bottleneck; not applicable to non-crystalline materials. |
In-Depth Methodologies & Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR is the cornerstone technique for elucidating the structure of organic molecules in solution.[1] For a dihydropyrimidine-2,4,5(3H)-trione core, specific signals are expected that confirm the integrity of the heterocyclic ring and the nature of its substituents.
Expected Spectral Features for Dihydropyrimidine-2,4,5(3H)-triones:
-
¹H NMR: Protons on the dihydropyrimidine ring will have characteristic chemical shifts. The N-H protons will typically appear as broad singlets at δ 9.0-11.0 ppm, though this can vary with solvent and substitution.[3] Protons on substituents will appear in their expected regions.
-
¹³C NMR: The three carbonyl carbons (C2, C4, C5) are highly deshielded and will appear at δ 150-175 ppm.[3] The chemical shifts of other ring carbons and substituent carbons provide further structural confirmation.
-
2D NMR (HMBC): Heteronuclear Multiple Bond Correlation is invaluable for connecting fragments. For example, correlations from an N-H proton to the adjacent carbonyl carbons can definitively establish the core structure.
Caption: HMBC diagram showing key correlations for a dihydropyrimidine core.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[1] DMSO-d₆ is often preferred for its ability to dissolve polar compounds and reveal exchangeable N-H protons.
-
¹H NMR Acquisition: Acquire a standard proton spectrum to determine chemical shifts, coupling constants (J-values), and integrals of all hydrogen atoms.[1]
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum (e.g., using the DEPTQ pulse sequence) to identify the chemical shifts of all unique carbon atoms and their type (CH₃, CH₂, CH, C).[3]
-
2D NMR Acquisition: For unambiguous assignment, acquire 2D spectra.
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons separated by 2-3 bonds, crucial for connecting molecular fragments.
-
Mass Spectrometry (MS): Confirming the Formula
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the determination of the elemental formula. This is a critical validation checkpoint.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).[1] Dilute this stock solution to a final concentration of ~1 µg/mL with the initial mobile phase.[1]
-
Ionization: Choose a soft ionization technique appropriate for the molecule. Electrospray Ionization (ESI) is typically well-suited for polar, nitrogen-containing heterocycles.
-
Data Acquisition: Acquire the mass spectrum on a high-resolution instrument, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Data Analysis: Compare the experimentally measured exact mass of the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺) to the theoretical mass calculated for the proposed chemical formula. An agreement within 5 ppm is considered strong evidence for the assigned formula.[4]
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Bonds
FTIR spectroscopy is a rapid and simple technique to confirm the presence of key functional groups. For dihydropyrimidine-2,4,5(3H)-triones, the carbonyl groups are the most prominent feature.
Expected Spectral Features:
-
C=O Stretching: The three carbonyl groups will give rise to strong, sharp absorption bands in the region of 1650-1750 cm⁻¹.[5][6] The exact positions can provide clues about the electronic environment and potential hydrogen bonding.
-
N-H Stretching: The N-H bonds of the pyrimidine ring will typically show moderate to strong absorption in the 3200-3400 cm⁻¹ range.[2]
Single-Crystal X-ray Crystallography: The Definitive Answer
When an unambiguous, three-dimensional structure is required, single-crystal X-ray crystallography is the gold standard.[7] It provides a definitive map of atomic positions, bond lengths, and angles, resolving any ambiguities regarding isomerism or stereochemistry.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: This is the most critical and often challenging step. High-quality single crystals must be grown. Common methods include:
-
Slow Evaporation: Slowly evaporating the solvent from a saturated solution of the compound.[1]
-
Vapor Diffusion: Diffusing a poor solvent (an "anti-solvent") into a solution of the compound in a good solvent.
-
Slow Cooling: Gradually cooling a saturated solution.
-
-
Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is rotated in a high-intensity X-ray beam, and the diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined. The structural model is then refined to best fit the experimental data.[8]
Case Study: Validation of a Hypothetical Derivative
Let's consider the validation of a newly synthesized compound, "5-benzyl-1,3-dimethyl-dihydropyrimidine-2,4,6(1H,3H,5H)-trione," with the proposed formula C₁₃H₁₄N₂O₃.
| Technique | Expected Result | Interpretation |
| HRMS (ESI+) | Measured m/z: 247.1085 [M+H]⁺ (Calculated for C₁₃H₁₅N₂O₃⁺: 247.1077) | The <3 ppm mass error strongly supports the proposed elemental formula. |
| FTIR (cm⁻¹) | 3250 (N-H), 3050 (Ar C-H), 2980 (Alkyl C-H), 1725, 1690, 1670 (C=O) | Confirms the presence of N-H, aromatic, alkyl, and multiple distinct carbonyl functional groups.[2] |
| ¹H NMR (DMSO-d₆, ppm) | δ 7.20-7.40 (m, 5H), 4.55 (t, 1H), 3.15 (s, 6H), 2.90 (d, 2H) | Signals correspond to the 5 protons of the benzyl ring, the methine proton at C5, the two N-methyl groups, and the benzylic CH₂ group, respectively. |
| ¹³C NMR (DMSO-d₆, ppm) | δ 172.1 (C=O), 168.5 (C=O), 151.0 (C=O), 135.2, 129.0, 128.5, 127.0 (Ar-C), 55.4 (C5), 35.1 (CH₂), 28.2 (N-CH₃) | Confirms the three distinct carbonyl environments, the aromatic carbons, and the aliphatic carbons consistent with the proposed structure.[3] |
| X-ray Crystallography | Solved crystal structure | Provides the definitive 3D arrangement, confirming the connectivity established by NMR and the composition from HRMS. Confirms bond lengths and angles are within expected values. |
Conclusion
References
- BenchChem. Validating the Structure of Novel Pyrimidine Derivatives: A Comparative Guide for Researchers. BenchChem.
- El-Gamal, M. I., et al. Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors. ACS Omega, 2022.
- Chaudhary, J. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal of Advanced Research, 2025.
- Koppel, H. C., et al. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives. ACS Omega, 2021.
- Khan, I., et al. Synthesis, characterization and biological profile of some new dihydropyrimidinone derivaties. Heliyon, 2023.
- Dutta, B., et al. Green synthesis, structural analysis and anticancer activity of dihydropyrimidinone derivatives. RSC Advances, 2021.
- S. Thangamani, et al. (a) and (b) FT-IR spectroscopy analysis of DHPM, CQD and CQD–DHPM. ResearchGate.
- Hasanov, R., et al. Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. RSC Advances, 2021.
- Fábián, L., et al. 5-(1-Hydroxyethylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione and Four Amino Derivatives. Acta Crystallographica Section C, 2005.
-
Hasanov, R., et al. Synthesis, crystal structure and antibacterial studies of dihydropyrimidines and their regioselectively oxidized products. RSC Advances, 2021. Available from: [Link]
- Wang, M., et al. Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. Molecules, 2022.
- ResearchGate. FT-IR data of pyrimidine derivatives compounds. ResearchGate.
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A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of Substituted 5,6-Dihydrouracils
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted 5,6-dihydrouracils are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Their structural similarity to the endogenous pyrimidine uracil makes them valuable scaffolds for designing enzyme inhibitors and therapeutic agents. The biological activity of these compounds is intimately linked to their three-dimensional structure and the nature and position of their substituents. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, stands as an indispensable tool for the unambiguous structural elucidation and conformational analysis of these molecules. This guide provides an in-depth comparison of the NMR spectral features of various substituted 5,6-dihydrouracils, supported by experimental data, to aid researchers in their spectral analysis.
Core Principles of NMR Analysis for 5,6-Dihydrouracils
The 5,6-dihydrouracil ring system, being a saturated heterocyclic scaffold, exhibits characteristic NMR spectral patterns. The chemical shifts of the ring protons and carbons are highly sensitive to the electronic and steric effects of substituents at various positions. Understanding these effects is crucial for accurate spectral interpretation.
¹H NMR Spectroscopy
Proton NMR provides valuable information about the number of different types of protons, their electronic environment, and their spatial relationships. Key aspects to consider for substituted 5,6-dihydrouracils include:
-
Chemical Shifts (δ): The position of a proton signal in the NMR spectrum is indicative of its chemical environment.[1][2] Electronegative substituents and anisotropic effects from nearby π-systems can cause significant downfield (higher ppm) or upfield (lower ppm) shifts.[3][4]
-
Spin-Spin Coupling (J): The interaction between neighboring non-equivalent protons leads to the splitting of NMR signals. The magnitude of the coupling constant (J-value) provides information about the dihedral angle between the coupled protons, which is essential for conformational analysis.
-
Nuclear Overhauser Effect (NOE): This through-space interaction is observed between protons that are in close spatial proximity, irrespective of the number of bonds separating them.[5][6] NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are particularly powerful for determining the relative stereochemistry and conformation of substituted 5,6-dihydrouracils.[7][8]
¹³C NMR Spectroscopy
Carbon-13 NMR provides direct information about the carbon skeleton of the molecule.[9] Key features include:
-
Chemical Shifts (δ): The chemical shift range for ¹³C is much wider than for ¹H, making it easier to resolve individual carbon signals.[10] The chemical shifts of the dihydrouracil ring carbons are influenced by the nature of the attached substituents.[11][12]
-
DEPT (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between CH, CH₂, and CH₃ groups, aiding in the assignment of carbon signals.[9]
Comparative Spectral Analysis of Substituted 5,6-Dihydrouracils
The following sections provide a comparative analysis of the ¹H and ¹³C NMR spectral data for various substituted 5,6-dihydrouracils. The data is presented in tabular format for easy comparison, followed by a discussion of the substituent effects.
Unsubstituted 5,6-Dihydrouracil: The Reference Scaffold
The ¹H and ¹³C NMR spectra of the parent 5,6-dihydrouracil provide a baseline for understanding the effects of substitution.
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| H-5 | ~2.7 | ~38 |
| H-6 | ~3.4 | ~50 |
| N1-H | ~8.0 | - |
| N3-H | ~10.2 | - |
| C-2 | - | ~154 |
| C-4 | - | ~170 |
Note: Chemical shifts can vary depending on the solvent and concentration.
Influence of Substituents on ¹H and ¹³C NMR Spectra
Substituents on the 5,6-dihydrouracil ring can significantly alter the chemical shifts and coupling constants of the ring protons and carbons.
Table 1: Typical ¹H NMR Chemical Shift Ranges for Substituted 5,6-Dihydrouracils
| Substituent Position | Proton | Typical Chemical Shift Range (δ, ppm) | Comments |
| 5 | H-5 | 2.5 - 4.5 | Electron-withdrawing groups at C5 cause a downfield shift. |
| 6 | H-6 | 3.0 - 5.0 | Aryl or other bulky groups at C6 can significantly influence the conformation and chemical shift.[13] |
| 1 | N1-H | 7.5 - 10.5 | Substitution at N1 removes this proton signal. |
| 3 | N3-H | 9.5 - 11.5 | Substitution at N3 removes this proton signal. |
Table 2: Typical ¹³C NMR Chemical Shift Ranges for Substituted 5,6-Dihydrouracils
| Substituent Position | Carbon | Typical Chemical Shift Range (δ, ppm) | Comments |
| 5 | C-5 | 35 - 55 | Alkyl substitution generally causes a downfield shift.[14] |
| 6 | C-6 | 45 - 65 | The nature of the substituent at C6 has a pronounced effect on the C6 chemical shift. |
| 2 | C-2 | 150 - 160 | Carbonyl chemical shift. |
| 4 | C-4 | 165 - 175 | Carbonyl chemical shift. |
Causality behind Experimental Choices: The choice of NMR experiments is dictated by the specific structural questions being addressed. For routine characterization, ¹H and ¹³C NMR are sufficient. However, for determining stereochemistry and conformation, 2D NMR experiments like COSY, HSQC, HMBC, and NOESY are essential.
Conformational Analysis using NMR
NMR studies have shown that the 5,6-dihydrouracil ring typically adopts a distorted half-chair conformation.[15] The conformational preference is influenced by the nature and orientation of the substituents.
Vicinal Coupling Constants (³J)
The magnitude of the vicinal coupling constant between H-5 and H-6 (³J₅,₆) is a powerful indicator of the dihedral angle between these protons and, consequently, the ring conformation. Generally, a larger ³J value suggests a more trans-diaxial relationship, while a smaller value indicates a cis or gauche relationship.
NOESY for Stereochemical Assignment
NOESY experiments are invaluable for determining the relative stereochemistry of substituents. For instance, a NOE correlation between a substituent at C-5 and a substituent at C-6 would indicate that they are on the same face of the ring (cis). The absence of such a correlation would suggest a trans relationship.
Experimental Protocol: Acquiring High-Quality NMR Spectra of a Substituted 5,6-Dihydrouracil
This protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of a model compound, 6-phenyl-5,6-dihydrouracil.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the 6-phenyl-5,6-dihydrouracil sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.
2. Instrument Setup and ¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate spectral width, acquisition time, and number of scans.
-
Acquire the ¹H NMR spectrum.
3. ¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.
-
Set a wider spectral width compared to ¹H NMR.
-
A larger number of scans is typically required for ¹³C due to its lower natural abundance and sensitivity.[9]
-
Acquire the ¹³C NMR spectrum.
4. 2D NMR Acquisition (if necessary):
-
For more complex structures, acquire 2D NMR spectra such as COSY, HSQC, HMBC, and NOESY using standard pulse programs.
5. Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra correctly.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling patterns, and correlations to elucidate the structure.
Visualization of Key Concepts
Logical Workflow for NMR Analysis
Caption: Workflow for NMR-based structural elucidation of substituted 5,6-dihydrouracils.
Key NOE Interactions for Conformational Analysis
Caption: Representative NOE correlations for determining cis/trans stereochemistry.
Conclusion
¹H and ¹³C NMR spectroscopy are indispensable techniques for the structural and conformational analysis of substituted 5,6-dihydrouracils. A thorough understanding of the influence of various substituents on chemical shifts and coupling constants, combined with the application of 2D NMR techniques like NOESY, allows for the unambiguous determination of the molecular structure and stereochemistry. This guide provides a foundational framework and comparative data to assist researchers in the effective use of NMR for the characterization of this important class of heterocyclic compounds.
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A Comparative Guide to the Efficacy of Dihydropyrimidine-2,4,5(3H)-trione Scaffolds: Bridging the In Vitro-In Vivo Gap
This guide provides an in-depth comparison of the in vitro and in vivo efficacy of compounds based on the dihydropyrimidine-2,4,5(3H)-trione core and its close chemical relatives, such as dihydropyrimidinones (DHPMs). These heterocyclic scaffolds are foundational in medicinal chemistry, serving as the backbone for a wide range of biologically active agents.[1] This document is intended for researchers, scientists, and drug development professionals, offering insights into the experimental journey from initial laboratory assays to preclinical animal models. We will explore the causality behind experimental design, dissect key protocols, and analyze the correlation—or frequent disparity—between in vitro potency and in vivo therapeutic effect.
Introduction: The Versatile Dihydropyrimidine Core
The dihydropyrimidine nucleus is a "privileged structure" in drug discovery, renowned for its diverse pharmacological properties.[2] First synthesized via the Biginelli reaction over a century ago, these compounds have been developed as anticancer, anti-inflammatory, antimicrobial, and cardiovascular agents.[1][3] Natural alkaloids from marine sources containing this core have even shown promise as HIV inhibitors.[1][4] The structure's versatility allows for extensive modification, enabling chemists to fine-tune its biological activity against numerous targets.[5] This guide focuses on understanding how the promising results seen in controlled, single-cell or single-enzyme (in vitro) environments translate to the complex, multi-system biological landscape of a living organism (in vivo).
Part 1: The In Vitro Landscape: Screening for Biological Activity
In vitro testing is the critical first step in drug discovery. It provides a rapid, cost-effective method to screen large libraries of compounds and elucidate their primary mechanism of action. For dihydropyrimidine derivatives, these assays typically fall into categories based on the desired therapeutic effect.
Common Mechanisms and Screening Paradigms
The biological effects of dihydropyrimidine compounds are diverse. A notable example is Monastrol, a DHPM that specifically inhibits the Eg5 mitotic kinesin, a motor protein essential for forming the bipolar mitotic spindle, thereby arresting cell division.[4][6] Other derivatives have been shown to modulate inflammatory pathways. For instance, certain compounds can inhibit the NLRP3 inflammasome and up-regulate the Nrf2 antioxidant response element, providing a dual mechanism for cardioprotection.[7]
Below is a diagram illustrating the dual anti-inflammatory and antioxidant signaling pathway targeted by some dihydropyrimidine derivatives.
Caption: Dual action of a cardioprotective dihydropyrimidine.[7]
Key In Vitro Assays and Data Interpretation
The choice of assay is dictated by the therapeutic goal. For anticancer research, cytotoxicity is a primary endpoint, while for antimicrobials, it is the inhibition of microbial growth.
-
Anticancer Activity: The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells. Results are often reported as GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of a specific process).[5] Flow cytometry can further reveal if a compound induces apoptosis or causes cell cycle arrest at a specific phase, as seen with some chlorinated DHPMs that cause G0/G1 phase accumulation.[8]
-
Antimicrobial Activity: The agar well diffusion method provides a qualitative screen for antibacterial or antifungal properties.[9] The minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible microbial growth, is then determined for quantitative assessment.[4]
-
Anti-inflammatory & Antioxidant Activity: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to measure a compound's ability to scavenge free radicals, indicating antioxidant potential.[9][10]
Table 1: Summary of In Vitro Efficacy Data for Representative Dihydropyrimidine Compounds
| Compound Class | Assay Type | Target/Cell Line | Key Result (IC₅₀/GI₅₀/MIC) | Reference |
|---|---|---|---|---|
| Thio-DHPMs | Anticancer (Cytotoxicity) | MCF-7 (Breast Cancer) | GI₅₀ = 33.2 µM | [5] |
| DHPM Derivatives | Anticancer (Cytotoxicity) | U87, U251 (Glioma) | Potent activity reported | [5] |
| Chlorinated DHPMs | Anticancer (Cytotoxicity) | HepaRG (Hepatic Cancer) | Selective antiproliferative activity | [8] |
| Pyrazolyl DHPMs | Antitubercular | Mycobacterium tuberculosis | MIC = 0.02 µg/mL | [4] |
| DHPM Derivatives | Antibacterial | Bacillus subtilis | Zone of Inhibition: 17 mm | [10] |
| DHPM Derivatives | Antifungal | Candida glabrata | Zone of Inhibition: 19 mm | [10] |
| Cinnamamide-Barbiturate | Antioxidant (Cardioprotection) | H9c2 Cardiomyoblasts | Potent protective effects |[7] |
Part 2: The In Vivo Challenge: From the Bench to Preclinical Models
A compound that demonstrates high potency in vitro is not guaranteed to succeed in vivo. The complexity of a living organism—involving absorption, distribution, metabolism, excretion, and toxicity (ADMET)—presents significant hurdles. In vivo studies in animal models are essential to evaluate a compound's therapeutic efficacy and safety profile in a systemic context.
Choosing the Right Animal Model
The selection of an appropriate animal model is paramount and must accurately reflect the human disease state being studied.
-
Inflammation Models: The carrageenan-induced paw edema model in rodents is a classic, well-validated model for acute inflammation.[10] The subcutaneous injection of carrageenan triggers a localized inflammatory response, and the reduction in paw swelling following treatment with a test compound is a direct measure of its anti-inflammatory efficacy.
-
Cardiovascular Models: For assessing cardioprotective agents, the myocardial ischemia/reperfusion (MI/R) model in rats is frequently used.[7] This model simulates a heart attack by temporarily occluding a coronary artery, followed by reperfusion. Efficacy is measured by the reduction in cardiac infarct size and normalization of cardiac enzyme levels.[7]
-
Oncology Models: Xenograft models, where human cancer cell lines are implanted into immunocompromised mice, are the standard for evaluating anticancer drugs.[5] Tumor growth inhibition is the primary endpoint. For brain tumors like glioma, orthotopic models (where cells are implanted in the brain) are used to account for the blood-brain barrier.[5]
Table 2: Summary of In Vivo Efficacy Data for Representative Dihydropyrimidine Compounds
| Compound Class | Animal Model | Disease/Condition | Key Result | Reference |
|---|---|---|---|---|
| Cinnamamide-Barbiturate (Compound 7) | Rat MI/R Model | Myocardial Infarction | Profoundly reduced cardiac infarct size | [7] |
| DHPM Derivatives (Compounds 4a, 4b) | Carrageenan-Induced Paw Edema | Acute Inflammation | Significant reduction in paw edema | [10] |
| DHPM Derivative (Compound 3d) | Glioma Xenograft Model | Brain Tumor | Showed great potential as an anti-tumor agent |[5] |
The In Vitro-In Vivo Correlation (IVIVC): Bridging the Divide
The ultimate goal is to find compounds where strong in vitro activity translates into robust in vivo efficacy.
-
A Success Story: A cinnamamide-barbiturate hybrid (Compound 7) showed potent cardioprotective effects in H9c2 cells (in vitro) by inhibiting NLRP3 and up-regulating Nrf2. This success was directly mirrored in vivo, where the compound significantly reduced infarct size in a rat MI/R model.[7] Molecular docking studies further supported these findings, showing a high binding affinity to the target proteins, thus closing the loop between computational, in vitro, and in vivo data.[7]
-
Common Pitfalls: A frequent reason for failure is poor pharmacokinetics. A compound may be highly potent against an enzyme in a test tube but is rapidly metabolized by the liver or cannot be absorbed from the gut when administered orally in vivo. Another challenge is off-target toxicity, where the compound interacts with unintended biological targets, causing adverse effects that were not predicted by targeted in vitro assays. This is why cytotoxicity screening against normal cell lines is a crucial negative selection step.[8]
The following diagram illustrates the standard workflow, highlighting the iterative process of optimization required to bridge the in vitro and in vivo stages.
Caption: Iterative workflow in drug discovery and development.
Part 3: Detailed Experimental Protocols
To ensure scientific integrity and reproducibility, detailed protocols are essential. The following are representative methodologies for key in vitro and in vivo assays.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To determine the concentration at which a DHPM compound inhibits the growth of a cancer cell line by 50% (GI₅₀).
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the inhibition percentage against the log of the compound concentration and use non-linear regression to determine the GI₅₀ value.
Protocol 2: In Vivo Anti-inflammatory Assessment using Carrageenan-Induced Paw Edema
Objective: To evaluate the anti-inflammatory activity of a DHPM compound in an acute inflammation model.
Principle: Carrageenan injection induces a biphasic inflammatory response characterized by fluid accumulation (edema). A reduction in the swelling of the paw indicates an anti-inflammatory effect.
Methodology:
-
Animal Acclimation: Use male Wistar rats (180-200 g). Acclimate the animals for at least one week before the experiment with free access to food and water.
-
Grouping and Fasting: Divide animals into groups (n=6 per group): Vehicle Control, Positive Control (e.g., Indomethacin 10 mg/kg), and Test Compound groups (various doses). Fast the animals overnight before the experiment.
-
Compound Administration: Administer the test compounds and controls orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.
-
Baseline Measurement: Just before carrageenan injection, measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar surface of the right hind paw.
-
Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100, where ΔV is the change in paw volume from the baseline. Statistical significance is typically determined using ANOVA followed by a post-hoc test.
Conclusion and Future Directions
Dihydropyrimidine-2,4,5(3H)-trione compounds and their analogs remain a highly productive scaffold in medicinal chemistry. The journey from a promising in vitro "hit" to a viable in vivo candidate is complex and requires a multi-faceted approach. While in vitro assays provide essential data on potency and mechanism, they cannot predict the intricate pharmacokinetic and toxicological profile of a compound within a whole organism.
Future success in this field will depend on integrating computational ADMET prediction early in the design phase, developing more predictive in vitro models (e.g., 3D organoids), and focusing on lead optimization that balances target potency with drug-like properties. The successful translation of Compound 7 from cell-based assays to a robust in vivo cardioprotective effect serves as a powerful blueprint for future research, demonstrating that a deep understanding of the underlying mechanism of action is key to bridging the in vitro-in vivo gap.[7]
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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quantifying 5,6-Dihydrouracil in Biological Samples
This guide provides an in-depth comparison of analytical methods for the quantification of 5,6-dihydrouracil in biological matrices. It is intended for researchers, scientists, and drug development professionals who require robust and reliable bioanalytical data. We will delve into the nuances of method validation, offering practical insights and experimental data to support the selection and implementation of the most appropriate analytical technique for your specific research needs.
The Clinical Significance of 5,6-Dihydrouracil
5,6-Dihydrouracil (UH2) is the primary and rate-limiting catabolite of the endogenous pyrimidine uracil, a process catalyzed by the enzyme dihydropyrimidine dehydrogenase (DPD). DPD is also responsible for the metabolism of fluoropyrimidine drugs, such as 5-fluorouracil (5-FU), which are widely used in cancer chemotherapy.[1][2] A deficiency in DPD activity can lead to severe, and sometimes lethal, toxicity in patients receiving these drugs.[1][2] Therefore, the accurate quantification of UH2, often in conjunction with uracil, serves as a critical biomarker for assessing DPD activity and predicting potential adverse drug reactions.[3]
Core Principles of Bioanalytical Method Validation
The validation of a bioanalytical method is a formal process to demonstrate that the analytical procedure is suitable for its intended purpose.[4] This involves a series of experiments to evaluate the method's performance characteristics. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established comprehensive guidelines for bioanalytical method validation to ensure the quality and integrity of the data generated.[5][6][7][8]
Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
-
Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte in samples within a defined range.
-
Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision.
-
Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions.
Comparative Analysis of Analytical Platforms
The choice of analytical platform for UH2 quantification is critical and depends on the required sensitivity, selectivity, and throughput. The most commonly employed techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as the gold standard for the quantification of small molecules like UH2 in complex biological matrices due to its high sensitivity, selectivity, and speed.[9][10][11]
This technique combines the separation power of liquid chromatography with the highly selective and sensitive detection capabilities of tandem mass spectrometry. The analyte is first separated from other matrix components on an HPLC column and then ionized. The resulting ions are filtered in the first quadrupole, fragmented in the collision cell, and the specific fragment ions are detected in the second quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity.[9][11]
-
Excellent selectivity, minimizing interferences from the biological matrix.
-
Rapid analysis times, often under 5 minutes per sample.[9][10][11]
-
Higher initial instrument cost compared to other techniques.
-
Potential for matrix effects, which need to be carefully evaluated during validation.
Experimental Workflow & Protocol: LC-MS/MS
Below is a representative experimental workflow and a detailed protocol for the quantification of 5,6-dihydrouracil in human plasma using LC-MS/MS.
Caption: LC-MS/MS workflow for 5,6-dihydrouracil quantification.
Detailed Protocol: LC-MS/MS Quantification of 5,6-Dihydrouracil in Plasma
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 10 µL of an internal standard working solution (e.g., ¹³C,¹⁵N₂-labeled 5,6-dihydrouracil).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: Ultra-High Performance Liquid Chromatography (UPLC) system.
-
Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18).[9][11]
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in methanol.
-
Injection Volume: 10 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive mode.[9][11]
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for UH2 and its internal standard. For example, m/z 114.88 → 55.04 for UH2.[9]
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Determine the concentration of UH2 in the samples from the regression equation of the calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the quantification of small molecules. However, it often requires derivatization of the analyte to increase its volatility and thermal stability.
GC separates volatile compounds in a gaseous mobile phase. The separated compounds then enter the mass spectrometer for detection. For non-volatile analytes like UH2, a chemical derivatization step is necessary before GC analysis.
-
High chromatographic resolution.
-
Good sensitivity and selectivity.
-
Requires a derivatization step, which can be time-consuming and introduce variability.
-
Less suitable for high-throughput applications compared to modern LC-MS/MS.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV is a more accessible technique compared to mass spectrometry-based methods.
HPLC separates the analyte from other components in the sample. The analyte is then detected by its absorbance of ultraviolet light at a specific wavelength.
-
Lower instrument and operational costs.
-
Relatively simple to operate.
-
Lower sensitivity and selectivity compared to MS-based methods.[13]
-
Susceptible to interferences from co-eluting compounds that absorb at the same wavelength.[14]
Performance Comparison
The following table summarizes the typical performance characteristics of the discussed analytical methods for the quantification of 5,6-dihydrouracil.
| Parameter | LC-MS/MS | GC-MS | HPLC-UV |
| Selectivity | Very High | High | Moderate |
| Sensitivity (LOQ) | 0.5 - 10 ng/mL[2][9][12] | 5 - 20 ng/mL | 75 ng/mL[14] |
| Linear Range | 0.625 - 160 ng/mL[9] | Wide | Moderate |
| Precision (%RSD) | < 15% | < 15% | < 15% |
| Accuracy (%Bias) | ± 15% | ± 15% | ± 15% |
| Throughput | High | Moderate | Moderate |
| Sample Prep | Simple (PPT, LLE, SPE)[9][15][16] | Derivatization required | Simple |
Validation Process Overview
A robust validation process is paramount to ensure the reliability of the analytical data. The following diagram illustrates the key stages of bioanalytical method validation.
Caption: Key stages of the bioanalytical method validation process.
Conclusion
The choice of an analytical method for the quantification of 5,6-dihydrouracil in biological samples is a critical decision that should be guided by the specific requirements of the study. For applications demanding high sensitivity, selectivity, and throughput, such as in clinical pharmacokinetics and DPD deficiency screening, LC-MS/MS is the unequivocally superior method . While GC-MS and HPLC-UV can be employed, they present limitations in terms of sample preparation complexity and sensitivity, respectively.
A thorough validation in accordance with regulatory guidelines is essential to ensure the generation of reliable and reproducible data, which is fundamental for making informed decisions in both research and clinical settings.
References
-
Validation of an ultra-high performance liquid chromatography tandem mass spectrometric method for quantifying uracil and 5,6-dihydrouracil in human plasma. PubMed. [Link]
-
Bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]
-
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. FDA. [Link]
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EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation. EPTRI. [Link]
-
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]
-
Guidance for Industry: Bioanalytical Method Validation. FDA. [Link]
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Fully automated LC-MS/MS method to assess DPD deficiency in Cancer treatment with 5-FU. Shimadzu. [Link]
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M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]
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Guideline on bioanalytical method validation. European Medicines Agency. [Link]
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FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]
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Bioanalytical method validation emea. Slideshare. [Link]
-
USFDA guidelines for bioanalytical method validation. Slideshare. [Link]
-
Validation of an Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometric Method for Quantifying Uracil and 5,6-Dihydrouracil in Human Plasma. R Discovery. [Link]
-
LC-MS/MS method for simultaneous analysis of uracil, 5,6-dihydrouracil, 5-fluorouracil and 5-fluoro-5,6-dihydrouracil in human plasma for therapeutic drug monitoring and toxicity prediction in cancer patients. PubMed. [Link]
-
Fast Quantitation of Uracil in Serum by LC-MS/MS. Phenomenex. [Link]
-
(PDF) Validation of an Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometric Method for Quantifying Uracil and 5,6-Dihydrouracil in Human Plasma. ResearchGate. [Link]
-
Development and validation of a rapid and sensitive UPLC–MS/MS method for determination of uracil and dihydrouracil in human plasma. DSpace. [Link]
-
Validation of an Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometric Method for Quantifying Uracil and 5,6-Dihydrouracil in Human Plasma. Journal of Chromatographic Science | Oxford Academic. [Link]
-
A simple and sensitive fully validated HPLC-UV method for the determination of 5-fluorouracil and its metabolite 5,6-dihydrofluorouracil in plasma. PubMed. [Link]
-
Development, validation and application of a novel liquid chromatography tandem mass spectrometry assay measuring uracil, 5,6-dihydrouracil, 5-fluorouracil, 5,6-dihydro-5-fluorouracil, alpha-fluoro-beta-ureidopropionic acid and alpha-fluoro-beta-alanine in human plasma. University of Otago. [Link]
-
HPLC with UV or mass spectrometric detection for quantifying endogenous uracil and dihydrouracil in human plasma. Semantic Scholar. [Link]
-
HPLC with UV or mass spectrometric detection for quantifying endogenous uracil and dihydrouracil in human plasma. LSMU. [Link]
-
Measurement of endogenous uracil and dihydrouracil in plasma and urine of normal subjects by liquid chromatography-tandem mass spectrometry. PubMed. [Link]
-
Liquid chromatography-tandem mass spectrometric assay for the analysis of uracil, 5,6-dihydrouracil and beta-ureidopropionic acid in urine for the measurement of the activities of the pyrimidine catabolic enzymes. PubMed. [Link]
-
Development and validation of a rapid and sensitive UPLC–MS/MS method for determination of uracil and dihydrouracil in human plasma | Request PDF. ResearchGate. [Link]
-
Correlation between the Urinary Dihydrouracil-uracil Ratio and the 5-FU Plasma Concentration in Patients Treated with Oral 5-FU Analogs. Anticancer Research. [Link]
-
Automatic quantification of uracil and dihydrouracil in plasma. PubMed. [Link]
-
Pre-analytical considerations for the analysis of uracil and 5,6-dihydrouracil in heparin plasma | Request PDF. ResearchGate. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Dihydropyrimidine-2,4,5(3H)-trione
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of Dihydropyrimidine-2,4,5(3H)-trione. As researchers and drug development professionals, our commitment to safety and environmental stewardship is paramount. This document moves beyond a simple checklist, offering a framework grounded in scientific principles to ensure that every step of the disposal process is deliberate, safe, and compliant.
Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's intrinsic hazards is essential. Dihydropyrimidine-2,4,5(3H)-trione, also known by its IUPAC name 1,3-diazinane-2,4,5-trione, is a chemical that requires careful management.[1]
1.1. GHS Classification and Hazards
Based on available Safety Data Sheets (SDS), Dihydropyrimidine-2,4,5(3H)-trione is classified with the following hazards.[1] This classification dictates the minimum personal protective equipment (PPE) and handling precautions required.
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation |
Signal Word: Warning[1]
The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system upon direct contact or inhalation of its dust.[1][2][3] Therefore, all handling and disposal procedures must be designed to minimize direct contact and aerosolization.
1.2. Incompatible Materials
To prevent dangerous chemical reactions, Dihydropyrimidine-2,4,5(3H)-trione should be stored and disposed of separately from strong oxidizing agents.[4][5] Mixing with incompatible materials can lead to exothermic reactions, potentially compromising the integrity of the waste container.
Regulatory Framework for Laboratory Waste
The disposal of laboratory chemicals in the United States is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6] It is crucial to treat all chemical waste as potentially hazardous until a formal determination is made.[7]
Your institution's Environmental Health & Safety (EH&S) department is the ultimate authority on disposal procedures and will be aligned with federal, state, and local regulations. Always consult your institutional guidelines before proceeding with any disposal.
Pre-Disposal: Engineering Controls and Personal Protective Equipment (PPE)
Safe disposal begins with proper preparation. The following controls are mandatory when handling Dihydropyrimidine-2,4,5(3H)-trione for disposal.
3.1. Engineering Controls
-
Chemical Fume Hood: All handling of the solid compound and preparation of the waste container should be performed inside a certified chemical fume hood to prevent inhalation of dust.[1]
-
Eyewash Station and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[4]
3.2. Personal Protective Equipment (PPE)
-
Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes and dust.[1][4]
-
Gloves: Wear nitrile gloves that are appropriate for handling chemical solids. Always inspect gloves for tears or punctures before use.[1]
-
Protective Clothing: A lab coat is required. Ensure it is fully buttoned.[1]
Step-by-Step Disposal Protocol
This protocol outlines the procedure for disposing of unused or waste Dihydropyrimidine-2,4,5(3H)-trione and materials contaminated with it.
4.1. Waste Characterization and Container Selection
-
Waste Determination: Any amount of Dihydropyrimidine-2,4,5(3H)-trione that is no longer needed is considered waste. This includes expired product, off-spec material, or residual amounts in original containers.
-
Hazardous Waste Designation: Due to its irritant properties, this chemical waste must be disposed of as hazardous waste. Do not dispose of it down the drain or in regular trash.[1]
-
Container Selection:
-
Use a chemically compatible, leak-proof container with a secure, tight-fitting lid. A high-density polyethylene (HDPE) container is a suitable choice.
-
The container must be clean and dry before adding any waste.
-
4.2. Waste Accumulation and Labeling
-
Transferring Waste: Inside a chemical fume hood, carefully transfer the solid waste into the designated hazardous waste container. Use a scoop or spatula to avoid generating dust.
-
Contaminated Materials: Any materials used for cleanup (e.g., absorbent pads, contaminated gloves, weigh paper) should also be placed in the same hazardous waste container.[7]
-
Labeling: Immediately label the waste container with a "Hazardous Waste" tag provided by your institution's EH&S department.[7][8] The label must include:
4.3. Storage of Waste
-
Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[8]
-
Segregation: Ensure the waste container is stored separately from incompatible materials, particularly strong oxidizing agents.[4][8]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[7]
4.4. Arranging for Disposal
-
Container Fullness: Do not overfill the waste container. A good practice is to fill it to no more than 90% capacity.[6]
-
Requesting Pickup: Once the container is full or you have no more of this waste to generate, submit a chemical waste pickup request to your institution's EH&S department.[7] Do not transport hazardous waste yourself.[7]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Dihydropyrimidine-2,4,5(3H)-trione.
Caption: Disposal workflow for Dihydropyrimidine-2,4,5(3H)-trione.
Spill and Exposure Management
6.1. Spill Cleanup
In the event of a small spill of solid Dihydropyrimidine-2,4,5(3H)-trione:
-
Alert Personnel: Notify others in the immediate area.
-
Evacuate if Necessary: For large spills or if you feel unwell, evacuate the area and contact EH&S.
-
PPE: Wear the PPE detailed in Section 3.2.
-
Containment: Prevent the further spread of the dust.
-
Cleanup: Gently sweep or vacuum the solid material and place it into the hazardous waste container.[1] Avoid actions that create dust.
-
Decontaminate: Clean the spill area with soap and water.
-
Disposal: All cleanup materials must be disposed of as hazardous waste.[7]
6.2. Emergency Exposure Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[1][2]
-
Inhalation: Move the affected person to fresh air. If they feel unwell, call a poison center or doctor.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
By adhering to this comprehensive guide, you ensure that the disposal of Dihydropyrimidine-2,4,5(3H)-trione is conducted with the highest standards of safety, compliance, and scientific integrity.
References
-
Regulation of Laboratory Waste. American Chemical Society. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
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Safe Chemical Waste Disposal in Labs. Environmental Marketing Services. [Link]
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Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
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- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
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- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Dihydropyrimidine-2,4,5(3H)-trione
As researchers dedicated to advancing drug development, our work with specialized chemical compounds demands a commitment to safety that is as rigorous as our science. This guide provides an in-depth, procedural framework for the safe handling of Dihydropyrimidine-2,4,5(3H)-trione (also known as Barbituric Acid or 5,6-Dihydrouracil). The protocols outlined here are designed to create a self-validating system of safety, ensuring that every step, from material receipt to disposal, is grounded in a clear understanding of the potential hazards and the rationale behind each protective measure.
Hazard Assessment: The "Why" Behind the Protection
Dihydropyrimidine-2,4,5(3H)-trione is a stable solid compound under normal conditions, typically appearing as a beige or white powder. However, its physical form and chemical properties present specific risks that dictate our PPE strategy:
-
Dermal and Ocular Irritation: Direct contact with the powder can cause skin and eye irritation. Therefore, creating an impermeable barrier between the chemical and your body is the primary objective of skin and eye protection.
-
Respiratory Tract Irritation: As a fine powder, Dihydropyrimidine-2,4,5(3H)-trione can easily become airborne during handling, such as weighing or transferring the solid. Inhalation of this dust may lead to respiratory tract irritation.
-
Potential Systemic Effects: While acute toxicity is low, some sources indicate that inhalation or ingestion may lead to central nervous system toxicity, underscoring the importance of preventing internal exposure.
Our defense strategy is therefore built on a hierarchy of controls, beginning with engineering controls like fume hoods and culminating in the last line of defense: robust and correctly used Personal Protective Equipment.
Core PPE Requirements: A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the associated risk of exposure. The following components form the foundation of your protective ensemble.
Eye and Face Protection
-
Minimum Requirement: At all times when handling the compound, ANSI Z87.1-compliant safety glasses with side shields are mandatory.
-
Elevated Risk: When there is a potential for splashing (e.g., when working with solutions) or significant dust generation, upgrade to tight-sealing chemical splash goggles. For maximum protection during high-risk procedures like cleaning up large spills, a full-face shield should be worn in conjunction with safety goggles.
Skin and Body Protection
-
Gloves: The choice of glove material is critical.
-
Recommended Material: Nitrile rubber (NBR) gloves are a suitable choice, tested according to EN 374 standards.
-
Specifications: Select gloves with a material thickness greater than 0.11 mm and a breakthrough time exceeding 480 minutes for robust protection.
-
Practice: Always inspect gloves for tears or punctures before use. Employ the proper glove removal technique (without touching the outer surface) to prevent skin contact with the product. Contaminated gloves must be disposed of in accordance with laboratory and local regulations.
-
-
Laboratory Coat/Gown: A standard laboratory coat is required for all procedures. For tasks with a higher risk of contamination, consider a disposable gown with long, cuffed sleeves to provide a more comprehensive barrier.
Respiratory Protection
The need for respiratory protection is directly linked to the potential for generating airborne dust.
-
Low Dust Environments: For tasks where dust is unlikely to be generated, and when working within a certified chemical fume hood, respiratory protection may not be required.
-
Dust Formation: When weighing the powder or performing other manipulations that could create dust, respiratory protection is necessary.
-
Recommended: A NIOSH-approved N95 (or higher) filtering facepiece respirator (dust mask) is the minimum requirement. For more significant dust generation or for short-term interventions, a half-mask respirator with a P3 filter offers enhanced protection.
-
Fit Testing: Any individual required to wear a tight-fitting respirator must be properly fit-tested and trained in its use, in accordance with OSHA standards.
-
PPE Selection by Laboratory Task
To provide immediate, actionable guidance, the following table summarizes the minimum PPE required for common laboratory procedures involving Dihydropyrimidine-2,4,5(3H)-trione.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving/Unpacking | Safety Glasses with Side Shields | Nitrile Gloves | Lab Coat | Not typically required |
| Weighing (Solid) | Safety Goggles | Nitrile Gloves | Lab Coat | N95 Respirator or higher (Mandatory) |
| Preparing Solutions | Safety Goggles | Nitrile Gloves | Lab Coat | Recommended if not in a fume hood |
| Conducting Reactions | Safety Glasses with Side Shields | Nitrile Gloves | Lab Coat | Task-dependent; assess dust/aerosol risk |
| Cleaning Minor Spills | Safety Goggles | Nitrile Gloves | Lab Coat | N95 Respirator or higher |
| Cleaning Major Spills | Face Shield & Goggles | Nitrile Gloves | Disposable Gown | Half-mask respirator with P3 filter |
Procedural Protocol: Donning and Doffing PPE
The sequence of putting on and removing PPE is a critical control point to prevent cross-contamination.
Donning Sequence (Putting On)
-
Lab Coat/Gown: Put on your lab coat and fasten it completely.
-
Respirator (if required): Perform a user seal check.
-
Eye Protection: Put on safety goggles or glasses.
-
Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.
Doffing Sequence (Taking Off)
This sequence is designed to move from most to least contaminated.
-
Gloves: Remove gloves using the proper technique (peeling one off with the other, then sliding a clean finger under the cuff of the remaining glove). Dispose of them immediately in the designated waste container.
-
Lab Coat/Gown: Unfasten the lab coat, rolling it outwards and away from your body to contain any surface contamination.
-
Wash Hands: Thoroughly wash your hands with soap and water.
-
Eye Protection: Remove goggles or safety glasses by handling the ear or head straps.
-
Respirator: Remove the respirator without touching the front filter surface.
-
Wash Hands Again: Perform a final, thorough hand washing.
Workflow for PPE Selection
The following diagram illustrates the logical process for assessing a task and selecting the appropriate level of personal protective equipment.
Caption: PPE selection workflow based on task-specific hazards.
Emergency and Disposal Procedures
In Case of Exposure
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.
-
Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing.
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
Disposal of Contaminated PPE
All disposable PPE, including gloves, gowns, and respirator filters, that has come into contact with Dihydropyrimidine-2,4,5(3H)-trione should be considered contaminated waste.
-
Carefully remove and place all contaminated items into a designated, sealed waste bag or container.
-
Label the container clearly as chemical waste.
-
Dispose of the waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Never discard contaminated PPE in the regular trash.
By adhering to these detailed protocols, you build a resilient safety culture that protects not only yourself but also your colleagues and your research.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
